N-Ethylglycine
Description
This compound has been reported in Pogostemon cablin with data available.
Structure
3D Structure
Properties
IUPAC Name |
2-(ethylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-2-5-3-4(6)7/h5H,2-3H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIGGYHFMKJNKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70311675 | |
| Record name | N-Ethylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70311675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
627-01-0 | |
| Record name | N-Ethylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=627-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 627-01-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244825 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Ethylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70311675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Ethylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041945 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
N-Ethylglycine basic chemical and physical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethylglycine, a derivative of the amino acid glycine, is a molecule of significant interest in various scientific fields, including pharmacology and neuroscience. It is recognized as a metabolite of the local anesthetic lidocaine and plays a role in modulating neurotransmission through its interaction with the glycine transporter 1 (GlyT1). This technical guide provides an in-depth overview of the fundamental chemical and physical properties of this compound, detailed experimental protocols for their determination, and visualizations of its synthesis, analytical workflow, and its role in a key signaling pathway.
Chemical and Physical Properties
The core chemical and physical characteristics of this compound are summarized in the tables below, providing a consolidated reference for researchers.
Table 1: General Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 2-(ethylamino)acetic acid | [1][2] |
| Synonyms | This compound, Ethylaminoacetic acid | [1][3] |
| CAS Number | 627-01-0 | [4][5][6] |
| Molecular Formula | C4H9NO2 | [4][6] |
| Molecular Weight | 103.12 g/mol | [2][4][6] |
| SMILES | CCNCC(=O)O | [2][3] |
| Appearance | White to off-white solid/powder | [4][7] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Melting Point | 182-190 °C | [8][9][10] |
| Boiling Point (Predicted) | 200.5 ± 23.0 °C | [7][9] |
| Density (Predicted) | 1.052 ± 0.06 g/cm³ | [7][9] |
| Water Solubility | 263 g/L (Predicted) | [1][11] |
| Solubility in other solvents | Slightly soluble in Methanol | [7][9] |
| pKa1 (Carboxylic Acid) | 2.2 - 2.34 | [1][7][9] |
| pKa2 (Amine) | 10.23 - 10.43 | [1][7][9] |
| logP (Predicted) | -2.5 to -2.8 | [1][2][11] |
| Hydrogen Bond Donor Count | 2 | [1][2] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Polar Surface Area | 49.33 Ų | [1] |
Experimental Protocols
This section provides detailed methodologies for the determination of key physicochemical properties of this compound, as well as its synthesis and analysis.
Determination of Melting Point (Capillary Method)
Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.
Materials:
-
This compound sample (powdered)
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Mortar and pestle
Procedure:
-
Ensure the this compound sample is finely powdered. If necessary, gently grind the sample using a mortar and pestle.[10]
-
Pack the dry, powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[9][11]
-
Place the packed capillary tube into the heating block of the melting point apparatus.[9]
-
Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point of this compound.[11]
-
Decrease the heating rate to 1-2°C per minute to allow for accurate observation.[11]
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[8][11]
-
Perform the measurement in triplicate for accuracy.
Determination of Aqueous Solubility (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in water at a specific temperature.
Materials:
-
This compound
-
Distilled or deionized water
-
Conical flasks with stoppers
-
Orbital shaker or magnetic stirrer
-
Constant temperature water bath or incubator (set to 37 ± 1 °C for biopharmaceutical relevance)[12]
-
Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm)
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC system for concentration analysis
Procedure:
-
Add an excess amount of this compound to a conical flask containing a known volume of water. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the flask and place it in an orbital shaker or on a magnetic stirrer within a constant temperature environment.
-
Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[13]
-
After equilibration, allow the solution to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.[13]
-
Dilute the filtered saturated solution with water to a concentration suitable for the chosen analytical method.
-
Determine the concentration of this compound in the diluted solution using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
Calculate the original solubility in g/L or mol/L, accounting for the dilution factor. It is recommended to perform at least three replicate determinations.[12]
Determination of pKa (Potentiometric Titration)
Objective: To determine the acid dissociation constants (pKa) of the carboxylic acid and amino groups of this compound.
Materials:
-
This compound
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)[14]
-
Deionized water
-
pH meter with a calibrated electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
Procedure:
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water in a beaker.[15]
-
Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution.
-
Titration with HCl (for pKa1):
-
Fill a burette with the standardized HCl solution.
-
Add the HCl solution in small, known increments (e.g., 0.5 or 1.0 mL) to the this compound solution.[14]
-
After each addition, allow the pH to stabilize and record the pH value and the total volume of HCl added.[15]
-
Continue the titration until the pH drops significantly and then stabilizes at a low value.
-
-
Titration with NaOH (for pKa2):
-
Rinse the equipment thoroughly. Prepare a fresh solution of this compound.
-
Fill a clean burette with the standardized NaOH solution.
-
Titrate the this compound solution with the NaOH solution in the same incremental manner as with HCl, recording the pH and volume at each step until the pH stabilizes at a high value.[14]
-
-
Data Analysis:
-
Plot a graph of pH versus the volume of titrant (HCl and NaOH) added.
-
The pKa values correspond to the pH at the half-equivalence points of the titration curve. The first half-equivalence point from the acid titration corresponds to pKa1, and the half-equivalence point from the base titration corresponds to pKa2.[16]
-
Mandatory Visualizations
Signaling Pathway: this compound Modulation of NMDA Receptor Activity
Caption: this compound inhibits GlyT1, increasing synaptic glycine and enhancing NMDA receptor activation.
Experimental Workflow: Synthesis of this compound
Caption: Reductive amination synthesis of this compound from ethylamine and glyoxylic acid.
Experimental Workflow: HPLC Quantification of this compound
Caption: Workflow for quantifying this compound in biological samples using HPLC.
References
- 1. Inhibition of astrocytic glycine transporter-1: friend or foe for ameliorating NMDA receptor hypofunction? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Glycine transporter 1 inhibitors and modulation of NMDA receptor-mediated excitatory neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. jk-sci.com [jk-sci.com]
- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. egyankosh.ac.in [egyankosh.ac.in]
- 15. edu.rsc.org [edu.rsc.org]
- 16. scribd.com [scribd.com]
N-Ethylglycine: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Ethylglycine, a derivative of the amino acid glycine, is a molecule of significant interest in pharmacology and neuroscience. Primarily recognized as a metabolite of the local anesthetic lidocaine, it has demonstrated notable activity as an inhibitor of the glycine transporter 1 (GlyT1). This technical guide provides an in-depth exploration of the molecular structure, chemical properties, and synthesis of this compound. Furthermore, it delves into its biological role, particularly its impact on glycinergic neurotransmission and its potential therapeutic applications in pain management.
Molecular Structure and Chemical Formula
This compound is an N-alkylated amino acid. Its molecular structure consists of a glycine backbone with an ethyl group attached to the nitrogen atom.
Chemical Identifiers:
-
IUPAC Name: 2-(ethylamino)acetic acid[1]
The molecular structure of this compound can be visualized as follows:
Caption: 2D representation of the this compound molecular structure.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy comparison.
| Property | Value | Source |
| Molecular Weight | 103.12 g/mol | [2][5] |
| Monoisotopic Mass | 103.063328537 Da | [1] |
| Predicted XLogP3 | -2.8 | |
| Predicted pKa (Strongest Acidic) | 2.2 | [1] |
| Predicted pKa (Strongest Basic) | 10.43 | [1] |
| Melting Point | 190°C | [6] |
| Appearance | White to almost white powder | [7] |
Experimental Protocols: Synthesis of this compound
A common method for the synthesis of this compound involves the reductive amination of glyoxylic acid with ethylamine. The following is a detailed methodology adapted from cited literature.[1]
Materials:
-
Ethylamine
-
Isopropanol
-
Glyoxylic acid
-
Palladium on charcoal (5%, 50% wet)
-
Nitrogen gas
-
Hydrogen gas
-
250-liter glass-lined reactor
Procedure:
-
A mixture of ethylamine (25 kg) and isopropanol (100 kg) is prepared in a 250-liter glass-lined reactor under a nitrogen atmosphere.
-
A solution of glyoxylic acid (25 kg) in isopropanol (25 kg) is added to the reactor over a period of 2-3 hours.
-
The resulting solution is then hydrogenated in the presence of palladium on charcoal (2.5 kg, 50% wet, 5%) for 3 hours under a hydrogen pressure of 50 mbar.
-
Following hydrogenation, the reaction mixture is filtered to remove the catalyst.
-
The filtrate is concentrated to yield a slurry.
-
Isopropanol (80 kg) is added to the slurry.
-
The solid product is collected by filtration and washed twice with isopropanol (7 kg).
-
The final product, this compound, is dried in vacuo at approximately 40°C to yield a white crystalline solid (21 kg).
Caption: Workflow for the synthesis of this compound.
Biological Role and Signaling
This compound's primary biological significance stems from its role as a metabolite of lidocaine and its inhibitory action on the glycine transporter 1 (GlyT1). GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, thereby terminating glycinergic neurotransmission. By inhibiting GlyT1, this compound increases the concentration of glycine in the synapse, enhancing the activity of glycine receptors (GlyRs). This potentiation of inhibitory neurotransmission is believed to contribute to the analgesic effects observed.
The proposed mechanism of action suggests that this compound can be a promising candidate for the treatment of chronic pain.
Caption: this compound's mechanism of action on glycinergic signaling.
Conclusion
This compound is a well-characterized molecule with a defined molecular structure and established synthetic routes. Its biological activity as a GlyT1 inhibitor positions it as a molecule of interest for the development of novel analgesics. The information provided in this technical guide offers a solid foundation for researchers and professionals in the field of drug development to further explore the therapeutic potential of this compound and its derivatives. Future research may focus on optimizing its pharmacokinetic properties and further elucidating its precise role in various physiological and pathological processes.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | C4H9NO2 | CID 316542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. JPH09124572A - Preparation of substituted n-ethyl glycine derivative - Google Patents [patents.google.com]
- 4. abmole.com [abmole.com]
- 5. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycine Promotes the Survival of a Subpopulation of Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
N-Ethylglycine: A Comprehensive Technical Guide on its Biological Role and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Ethylglycine (EG), a derivative of the amino acid glycine, has emerged as a molecule of significant interest in the fields of neuropharmacology and drug development. Primarily recognized as a metabolite of the local anesthetic lidocaine, recent research has elucidated its distinct biological role as a modulator of glycinergic neurotransmission. This technical guide provides an in-depth overview of the core biological functions of this compound, with a particular focus on its interaction with the glycine transporter 1 (GlyT1). The document details its mechanism of action, quantitative physiological effects, and the experimental methodologies used to characterize its activity. This guide is intended to serve as a comprehensive resource for researchers and professionals investigating novel therapeutic strategies for pain management and other neurological disorders.
Introduction
This compound is a secondary amino acid that has been identified as an endogenous metabolite, although its primary route of formation in humans is through the metabolism of lidocaine.[1] While initially considered an inactive byproduct, studies have revealed that this compound possesses significant biological activity, particularly within the central nervous system. Its primary molecular target is the glycine transporter 1 (GlyT1), a key regulator of glycine concentrations in the synaptic cleft. By acting as a substrate for GlyT1, this compound effectively modulates glycinergic signaling, a critical component of inhibitory neurotransmission in the spinal cord and brainstem.[2] This activity underlies its potential as an antinociceptive agent, offering a novel mechanistic approach to the treatment of chronic pain states, including inflammatory and neuropathic pain.[2]
Physicochemical and Pharmacokinetic Properties
A summary of the key physicochemical and pharmacokinetic parameters of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C4H9NO2 | [3] |
| Molecular Weight | 103.12 g/mol | [3] |
| CAS Number | 627-01-0 | MedChemExpress |
| Appearance | White to off-white solid | MedChemExpress |
| Solubility | Soluble in water | [2] |
| Metabolism | Primarily known as a metabolite of lidocaine. Further in vivo metabolism is under investigation. | [1] |
| Excretion | Detected in urine.[4] | [4] |
Biological Role and Mechanism of Action
The principal biological function of this compound is its interaction with the glycine transporter 1 (GlyT1).
Interaction with Glycine Transporter 1 (GlyT1)
This compound acts as a specific substrate for GlyT1.[2] GlyT1 is a sodium and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft into glial cells and presynaptic neurons.[5][6] By competing with glycine for transport, this compound effectively inhibits glycine reuptake. This leads to an elevation of extracellular glycine concentrations in the vicinity of glycinergic synapses.[2]
Modulation of Glycinergic Neurotransmission
The increased synaptic glycine concentration resulting from GlyT1 inhibition by this compound enhances the activation of postsynaptic glycine receptors (GlyRs).[2] GlyRs are ligand-gated chloride channels that, upon activation, mediate an influx of chloride ions, leading to hyperpolarization of the postsynaptic neuron. This hyperpolarization makes the neuron less likely to fire an action potential, thus producing an inhibitory effect. In the context of the spinal cord dorsal horn, this enhanced inhibition dampens the transmission of nociceptive signals.[5][6][7]
Specificity of Action
Experimental evidence indicates that this compound is selective for GlyT1. It does not significantly interact with the neuronal glycine transporter 2 (GlyT2) or directly with glycine receptors or NMDA receptors.[2] This specificity is crucial for its potential therapeutic profile, as non-selective modulation of glycinergic and glutamatergic systems could lead to undesirable side effects.
Signaling Pathway
The signaling pathway initiated by this compound's interaction with GlyT1 culminates in the modulation of pain perception. The following diagram illustrates this pathway in a dorsal horn neuron.
Quantitative Data
The antinociceptive efficacy of this compound has been quantified in preclinical models of inflammatory pain.
| Parameter | Value | Experimental Model | Reference |
| EC50 (Antihyperalgesia) | 98 mg/kg (s.c.) | Complete Freund's Adjuvant (CFA)-induced inflammatory pain in mice (Hargreaves test) | ResearchGate |
| Effect on Spinal Glycine Concentration | Significant increase | In vivo microdialysis in rats following systemic administration | [2] |
| GlyT1 Substrate Activity | Yes | Electrophysiological recordings in Xenopus oocytes expressing mouse GlyT1 | [2] |
| GlyT2 Substrate Activity | No | Electrophysiological recordings in Xenopus oocytes expressing mouse GlyT2 | [2] |
| Glycine Receptor Activity | No significant direct agonism | Electrophysiological recordings in Xenopus oocytes expressing various glycine receptor subunits | [2] |
| NMDA Receptor Activity | No significant modulation | Electrophysiological recordings in Xenopus oocytes expressing NMDA receptors | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide protocols for key experiments used to characterize the biological function of this compound.
Assessment of Antinociceptive Effects: Hargreaves Test
This protocol details the measurement of thermal hyperalgesia in a mouse model of inflammatory pain.
Objective: To determine the dose-dependent effect of this compound on thermal pain sensitivity.
Experimental Workflow:
Materials:
-
Hargreaves apparatus (Plantar Test, Ugo Basile)
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Sterile saline (vehicle)
-
Complete Freund's Adjuvant (CFA)
-
Syringes and needles for injection
Procedure:
-
Acclimatization: Habituate the mice to the experimental setup by placing them in the Plexiglas enclosures of the Hargreaves apparatus for at least 30-60 minutes for 2-3 consecutive days prior to the experiment.[8][9][10][11]
-
Baseline Measurement: On the day of the experiment, place the mice in the enclosures and allow them to acclimate for at least 20 minutes. Measure the baseline paw withdrawal latency to a radiant heat source. The intensity of the heat source should be adjusted to elicit a withdrawal latency of approximately 10-12 seconds in naive animals. A cut-off time of 20-30 seconds should be set to prevent tissue damage.[8][9][10][11]
-
Induction of Inflammation: Following baseline measurements, induce inflammation by injecting 20 µL of CFA into the plantar surface of one hind paw.
-
Post-CFA Assessment: Assess thermal hyperalgesia (a decrease in paw withdrawal latency) 24-72 hours after CFA injection.
-
Drug Administration: Administer this compound subcutaneously at the desired doses. A vehicle control group (saline) should be included.
-
Post-Treatment Measurement: Measure the paw withdrawal latency at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: The withdrawal latencies are averaged for each animal at each time point. The data can be expressed as the raw withdrawal latency or as a percentage of the maximal possible effect (%MPE). A dose-response curve is generated to calculate the EC50 value.
GlyT1 Uptake Assay
This protocol describes a method to measure the transport of radiolabeled glycine via GlyT1 in a cellular system, which can be adapted to characterize this compound as a substrate.
Objective: To determine the kinetic parameters of this compound as a substrate for GlyT1.
Materials:
-
HEK293 cells stably expressing human GlyT1
-
[³H]-glycine
-
This compound
-
Sarcosine (a known GlyT1 substrate)
-
Assay buffer (e.g., Krebs-Ringer-HEPES)
-
Scintillation fluid and counter
Procedure:
-
Cell Culture: Culture HEK293-hGlyT1 cells to confluency in appropriate culture plates (e.g., 24-well plates).
-
Assay Preparation: On the day of the assay, wash the cells with assay buffer.
-
Uptake Inhibition/Competition: To determine the inhibitory constant (Ki) of this compound, incubate the cells with varying concentrations of this compound in the presence of a fixed concentration of [³H]-glycine (typically at its Km value).
-
Direct Uptake Measurement: To determine if this compound is a substrate, perform uptake experiments using radiolabeled this compound if available, or use electrophysiological methods as described in Werdehausen et al. (2015).[2]
-
Initiation of Uptake: Initiate the uptake by adding the [³H]-glycine (with or without this compound) to the cells and incubate for a short period (e.g., 10-15 minutes) at 37°C.[1]
-
Termination of Uptake: Stop the reaction by rapidly aspirating the assay solution and washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH). Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[12]
-
Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known GlyT1 inhibitor (e.g., sarcosine).[1] Specific uptake is calculated by subtracting the non-specific uptake from the total uptake. For inhibition experiments, plot the percentage of specific uptake against the concentration of this compound to determine the IC50, which can then be converted to a Ki value.
Quantification of this compound in Biological Samples
This protocol provides a general framework for the analysis of this compound in plasma or cerebrospinal fluid (CSF) using LC-MS/MS.
Objective: To accurately quantify the concentration of this compound for pharmacokinetic studies.
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Analytical column (e.g., C18)
-
This compound analytical standard
-
Stable isotope-labeled internal standard (e.g., [¹³C₂,¹⁵N]-N-Ethylglycine)
-
Plasma or CSF samples
-
Protein precipitation solvent (e.g., acetonitrile or methanol)
Procedure:
-
Sample Preparation:
-
Thaw biological samples on ice.
-
To a small volume of sample (e.g., 50 µL), add the internal standard.
-
Precipitate proteins by adding a threefold volume of cold acetonitrile or methanol.
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analyte from other matrix components using a suitable chromatographic gradient.
-
Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of this compound standard spiked into a surrogate matrix (e.g., artificial CSF or charcoal-stripped plasma).[15]
-
Calculate the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Conclusion and Future Directions
This compound represents a promising lead compound for the development of novel analgesics. Its specific action as a GlyT1 substrate provides a targeted mechanism for enhancing spinal inhibitory neurotransmission, a key process in the modulation of pain. The data presented in this guide summarize the current understanding of this compound's biological role and function, providing a foundation for further research.
Future investigations should focus on several key areas:
-
Detailed Pharmacokinetics and Metabolism: A thorough characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for its development as a therapeutic agent.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of this compound analogs could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic profiles.
-
Translational Studies: Investigating the efficacy of this compound in more complex and chronic pain models, as well as its potential for treating other neurological conditions associated with glycinergic dysregulation, will be crucial for its clinical translation.
-
Toxicology and Safety Pharmacology: Comprehensive safety and toxicology studies are required to assess the therapeutic window and potential adverse effects of this compound.
By addressing these research questions, the full therapeutic potential of this compound and the broader class of GlyT1 modulators can be realized.
References
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. The lidocaine metabolite this compound has antinociceptive effects in experimental inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of this compound in urine of cancer patients with metastatic bone disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity of novel lipid glycine transporter inhibitors on synaptic signalling in the dorsal horn of the spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Glycine Re-Uptake: A Potential Approach for Treating Pain by Augmenting Glycine-Mediated Spinal Neurotransmission and Blunting Central Nociceptive Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted ablation, silencing, and activation establish glycinergic dorsal horn neurons as key components of a spinal gate for pain and itch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test [bio-protocol.org]
- 9. mmpc.org [mmpc.org]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. An HPLC-MS/MS method for quantitation of Gly-MCA in mouse plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bioanalytical method development and validation for the determination of glycine in human cerebrospinal fluid by ion-pair reversed-phase liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Ethylglycine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of a Versatile Glycine Derivative
Abstract
N-Ethylglycine, a non-proteinogenic α-amino acid and a derivative of the fundamental amino acid glycine, has garnered significant interest within the scientific community. Its role as a metabolite of the local anesthetic lidocaine, its specific interactions with the glycine transporter 1 (GlyT1), and its utility as a building block in peptidomimetics underscore its importance in neuroscience and drug discovery. This technical guide provides a comprehensive overview of this compound, encompassing its physicochemical properties, synthesis and characterization, detailed experimental protocols for its biological evaluation, and its applications in drug development. Particular emphasis is placed on its mechanism of action related to the modulation of the glutamatergic system, offering insights for researchers and professionals in the field.
Introduction
This compound (NEG) is a secondary amino acid distinguished by an ethyl group substitution on the nitrogen atom of the glycine backbone.[1] This structural modification imparts unique properties that differentiate it from its parent molecule, glycine. While glycine is a primary inhibitory neurotransmitter in the spinal cord and brainstem, and a co-agonist at N-methyl-D-aspartate (NMDA) receptors, this compound exhibits a more specific pharmacological profile. It has been identified as an artificial substrate for the glycine transporter 1 (GlyT1), a key regulator of glycine levels in the synaptic cleft.[2] By interacting with GlyT1, this compound can modulate glycinergic neurotransmission, which has significant implications for various neurological processes and disease states.[3] Furthermore, its structure makes it a valuable component in the synthesis of peptidomimetics, such as peptide nucleic acids (PNAs), where it can confer enhanced stability and novel binding properties.[4][5] This guide aims to provide a detailed technical resource on this compound for researchers and drug development professionals.
Physicochemical Properties of this compound
This compound is a white to almost white crystalline solid.[6] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C4H9NO2 | [1] |
| Molecular Weight | 103.12 g/mol | [1] |
| CAS Number | 627-01-0 | [1] |
| Melting Point | 182-186 °C | [6] |
| Boiling Point (Predicted) | 200.5 ± 23.0 °C | [6] |
| Density (Predicted) | 1.052 ± 0.06 g/cm³ | [6] |
| pKa1 (Carboxyl) | 2.34 | [6] |
| pKa2 (Amino) | 10.23 | [6] |
| Solubility | Slightly soluble in methanol and water | [6] |
| XLogP3 | -2.8 | [1] |
Synthesis and Characterization
Synthesis of this compound
A common and efficient method for the synthesis of this compound is through the reductive amination of glyoxylic acid with ethylamine, followed by hydrogenation.
Materials:
-
Ethylamine
-
Glyoxylic acid
-
Isopropanol
-
Palladium on charcoal (5% Pd, 50% wet)
-
Nitrogen gas
-
Hydrogen gas
-
Glass-lined reactor
Procedure:
-
A solution of ethylamine in isopropanol is prepared in a glass-lined reactor under a nitrogen atmosphere and cooled to 5 °C.
-
A solution of glyoxylic acid in isopropanol is added to the ethylamine solution over 2-3 hours, maintaining the temperature at 5 °C.
-
Palladium on charcoal (5% wet, 5%) is added to the mixture.
-
The mixture is hydrogenated under a hydrogen atmosphere (50 mbar) for 3 hours.
-
Upon completion of the reaction, the catalyst is removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
Isopropanol is added to the resulting slurry to precipitate the product.
-
The solid is collected by filtration, washed with isopropanol, and dried in vacuo at approximately 40 °C to yield this compound as a white crystalline solid.[7]
Characterization of this compound
The identity and purity of synthesized this compound are confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are used to elucidate the molecular structure. The 1H NMR spectrum will show characteristic signals for the ethyl group (a triplet and a quartet) and the methylene group adjacent to the carboxyl group (a singlet). The 13C NMR spectrum will display four distinct carbon signals corresponding to the molecular structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Characteristic absorption bands for the carboxylic acid (O-H and C=O stretching) and the secondary amine (N-H stretching) will be observed.
-
Mass Spectrometry (MS): Mass spectrometry is employed to confirm the molecular weight of this compound.
Biological Activity and Mechanism of Action
Interaction with Glycine Transporters
This compound's primary biological activity stems from its interaction with glycine transporters. It is a selective substrate for GlyT1 and does not significantly affect GlyT2 function.[2] This selectivity is attributed to differences in the S1 binding site of the transporters.[7]
This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled glycine into cells expressing GlyT1.
Materials:
-
CHO-K1 cells stably expressing human GlyT1a
-
Culture medium (e.g., Ham's F-12 or DMEM/F-12)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
[³H]glycine
-
Non-radiolabeled glycine
-
Test compound (this compound)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Plating: Seed the GlyT1-expressing cells into 24-well plates and grow to confluency.
-
Assay Preparation: On the day of the experiment, wash the cells with pre-warmed assay buffer.
-
Compound Incubation: Incubate the cells with varying concentrations of this compound (or vehicle control) in assay buffer for a defined period (e.g., 20 minutes) at room temperature.
-
Glycine Uptake Initiation: Initiate glycine uptake by adding a solution containing [³H]glycine and non-radiolabeled glycine to each well.
-
Assay Termination: After a short incubation period (e.g., 10 minutes), terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific [³H]glycine uptake (IC50 value) by non-linear regression analysis.
Modulation of NMDA Receptor Function
By acting as a substrate for GlyT1, this compound can increase the synaptic concentration of glycine. Glycine is a mandatory co-agonist for the activation of NMDA receptors, which are crucial for excitatory neurotransmission.[8] Therefore, by elevating synaptic glycine levels, this compound can potentiate NMDA receptor function.
Quantitative Biological Data
| Compound | Assay Type | IC50 (nM) | Reference(s) |
| Bitopertin | [³H]Glycine Uptake | 25 | [9] |
| ALX-5407 | [³H]Glycine Uptake | 3 | [9] |
| SSR504734 | Not Specified | 18 | [9] |
Studies on the antinociceptive effects of this compound in animal models have shown dose-dependent efficacy. For example, subcutaneous administration of this compound reduced mechanical hyperalgesia in a mouse model of inflammatory pain with an EC50 of 98 mg/kg.[10]
Applications in Drug Development
This compound as a Therapeutic Agent
Given its ability to modulate NMDA receptor function through GlyT1 inhibition, this compound and its derivatives are being investigated as potential therapeutic agents for conditions associated with NMDA receptor hypofunction, such as schizophrenia.[3] Additionally, its demonstrated antinociceptive effects in preclinical models of inflammatory and neuropathic pain suggest its potential as an analgesic.[2]
This compound as a Peptidomimetic Building Block
The N-ethyl substitution in this compound provides steric hindrance and removes the hydrogen bond donor capacity of the amide nitrogen when incorporated into a peptide backbone. These features can enhance proteolytic stability and influence the conformational properties of the resulting peptidomimetic.
This compound derivatives are key components in the synthesis of Peptide Nucleic Acids (PNAs), which are DNA mimics with a neutral N-(2-aminoethyl)glycine backbone.[5] PNAs exhibit high binding affinity and specificity to complementary DNA and RNA sequences and are resistant to enzymatic degradation, making them valuable tools in molecular biology and potential therapeutic agents.[11] The incorporation of this compound units into the PNA backbone can modulate the thermal stability and structural properties of the resulting PNA-DNA or PNA-RNA duplexes.[4]
Conclusion
This compound is a multifaceted glycine derivative with significant potential in neuroscience research and drug development. Its selective interaction with GlyT1 provides a mechanism to modulate glutamatergic neurotransmission, opening avenues for the treatment of CNS disorders. Furthermore, its utility as a building block for peptidomimetics highlights its importance in the design of novel therapeutic and diagnostic agents. This technical guide has provided a comprehensive overview of the core aspects of this compound, from its fundamental properties and synthesis to its biological activities and applications, serving as a valuable resource for the scientific community. As research continues, a deeper understanding of the pharmacokinetics and clinical efficacy of this compound and its derivatives will be crucial in translating its promising preclinical findings into tangible therapeutic benefits.
References
- 1. This compound | C4H9NO2 | CID 316542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The lidocaine metabolite this compound has antinociceptive effects in experimental inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Peptide nucleic acids (PNA) derived from N-(N-methylaminoethyl)glycine. Synthesis, hybridization and structural properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Peptide Nucleic Acids (PNAs) overview: Properties, Synthesis and Modifications | MolecularCloud [molecularcloud.org]
- 6. Analysis of Binding Determinants for Different Classes of Competitive and Noncompetitive Inhibitors of Glycine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycine Transporter 2: Mechanism and Allosteric Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycine-dependent activation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Peptide Nucleic Acids (PNA) for Genetic Research - Creative Peptides [creative-peptides.com]
The Enigmatic Presence of N-Ethylglycine in the Food Chain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Ethylglycine, a non-proteinogenic amino acid, has been detected in various food sources, yet its quantitative levels, metabolic pathways, and analytical methodologies remain largely unexplored in the public domain. This technical guide synthesizes the currently available information on the natural occurrence of this compound in food, details generalized yet robust experimental protocols for its quantification, and proposes potential biosynthetic pathways. The scarcity of quantitative data highlights a significant knowledge gap and a potential area for novel research in food science and metabolomics. This document aims to provide a foundational resource for researchers investigating this intriguing molecule.
Natural Occurrence of this compound in Food Sources
This compound has been qualitatively identified in a limited number of food products, primarily of animal origin. While quantitative data remains elusive in the reviewed scientific literature, its presence suggests potential endogenous formation in these organisms or accumulation from their diet.
Table 1: Qualitative Occurrence of this compound in Food Sources
| Food Source Category | Specific Food Item | Reference |
| Poultry | Chicken (Gallus gallus) | [1] |
| Waterfowl | Anatidae (Ducks, Geese, Swans) | [1] |
| Pork | Domestic Pig (Sus scrofa domestica) | [1] |
| Plants | Patchouli (Pogostemon cablin) | [2] |
Note: The lack of quantitative data is a significant finding of this review. The detection in these sources has been noted, but concentrations have not been reported in the available literature.
Proposed Biosynthetic and Metabolic Pathways
The precise metabolic pathways leading to the formation of this compound in animals and plants are not well-established in the scientific literature. However, based on known biochemical reactions, several plausible pathways can be hypothesized. Glycine, a common amino acid, serves as the likely precursor.
Hypothetical Biosynthetic Pathways of this compound
Two primary hypothetical pathways for the biosynthesis of this compound are proposed:
-
Pathway A: Ethylation of Glycine: This pathway involves the direct addition of an ethyl group to the nitrogen atom of glycine. This reaction could be catalyzed by a specific N-methyltransferase enzyme that has broader substrate specificity, or a yet-unidentified N-ethyltransferase. The ethyl group donor would likely be S-adenosyl-L-ethionine (SAE), an analogue of S-adenosyl-L-methionine (SAM).
-
Pathway B: Reductive Amination of Glyoxylic Acid with Ethylamine: This pathway involves the reaction of glyoxylic acid, a key intermediate in glycine metabolism, with ethylamine. The resulting imine intermediate would then be reduced to form this compound. This reaction is analogous to the formation of other amino acids via reductive amination.
Below is a Graphviz diagram illustrating these hypothetical pathways.
Experimental Protocols for the Quantification of this compound in Food Matrices
Principle
Free this compound is extracted from the homogenized food sample. Proteins are precipitated and removed. The amino acid is then derivatized with a fluorogenic reagent to enhance detection sensitivity and chromatographic retention. Quantification is achieved by comparing the peak area of the derivatized analyte to a calibration curve prepared with a certified this compound standard.
Materials and Reagents
-
This compound certified reference standard
-
Internal Standard (e.g., Sarcosine or another non-proteinogenic amino acid not expected in the sample)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trichloroacetic acid (TCA) or Perchloric acid (PCA) for protein precipitation
-
Derivatization reagent (e.g., o-Phthaldialdehyde (OPA) with a thiol, Dansyl Chloride, or 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC))
-
Mobile phase buffers (e.g., sodium acetate, sodium phosphate)
-
Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)
Instrumentation
-
Homogenizer (e.g., Polytron, Stomacher)
-
Centrifuge (refrigerated)
-
HPLC system with a fluorescence detector and a C18 reversed-phase column
-
Vortex mixer
-
pH meter
Sample Preparation and Extraction
-
Homogenization: Weigh 1-5 g of the food sample and homogenize with a 4-fold volume of cold 0.1 M HCl or a suitable buffer.
-
Protein Precipitation: Add an equal volume of cold 10% TCA or 6% PCA to the homogenate. Vortex thoroughly and incubate on ice for 30 minutes.
-
Centrifugation: Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Extraction: Carefully collect the supernatant containing the free amino acids.
-
pH Adjustment: Adjust the pH of the supernatant to the optimal range for derivatization (typically pH 8-10 for OPA).
-
Cleanup (Optional): If the sample matrix is complex, pass the extract through a C18 SPE cartridge to remove interfering substances.
Derivatization
Follow the specific protocol for the chosen derivatization reagent. For example, using OPA:
-
Mix a specific volume of the sample extract with the OPA/thiol reagent in a borate buffer.
-
Allow the reaction to proceed for a defined time (typically 1-2 minutes) at room temperature.
-
Immediately inject a portion of the reaction mixture into the HPLC system.
HPLC Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient elution is typically used, for example, with Mobile Phase A (e.g., 50 mM sodium acetate, pH 6.5) and Mobile Phase B (e.g., Methanol or Acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: Fluorescence detector with excitation and emission wavelengths specific to the chosen derivative (e.g., Ex: 340 nm, Em: 455 nm for OPA derivatives).
Quantification
Prepare a calibration curve by derivatizing and analyzing a series of this compound standards of known concentrations. The concentration of this compound in the sample is determined by interpolating the peak area from the calibration curve. The use of an internal standard is recommended to correct for variations in extraction and derivatization efficiency.
Experimental Workflow Diagram
The following Graphviz diagram illustrates the general experimental workflow for the quantification of this compound.
Conclusion and Future Directions
The presence of this compound in common food sources, although not yet quantified, presents an intriguing area for food science and nutritional research. The lack of quantitative data and established metabolic pathways underscores a clear knowledge gap. Future research should focus on:
-
Quantitative Surveys: Conducting targeted quantitative analyses of this compound across a wide range of food products to establish baseline levels and identify major dietary sources.
-
Metabolic Studies: Utilizing isotopic labeling and metabolomics approaches in animal and plant models to elucidate the biosynthetic and metabolic pathways of this compound.
-
Method Validation: Developing and validating robust, sensitive, and specific analytical methods for the routine quantification of this compound in complex food matrices.
Understanding the prevalence and metabolism of this compound in the food chain is the first step toward evaluating its potential physiological significance and its impact on human health. This guide provides a starting point for researchers to embark on this exploratory journey.
References
N-Ethylglycine: A Comprehensive Review of its Role in Pain Modulation and Glycine Transport
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Ethylglycine (NEG), a primary metabolite of the local anesthetic lidocaine, has emerged as a molecule of significant interest in the field of pain research. This technical guide provides a comprehensive literature review of this compound, focusing on its synthesis, pharmacokinetics, pharmacodynamics, and toxicological profile. Particular emphasis is placed on its mechanism of action as a selective substrate for the glycine transporter 1 (GlyT1), a key regulator of glycinergic neurotransmission. This review summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides visual representations of its signaling pathway and experimental workflows to facilitate a deeper understanding of its therapeutic potential.
Introduction
This compound, also known as ethylaminoacetic acid, is a derivative of the amino acid glycine.[1] While endogenously present in small amounts, it is primarily recognized as an active metabolite of lidocaine.[2] Recent research has illuminated the antinociceptive properties of this compound, particularly in models of inflammatory and neuropathic pain.[1][3] Its mechanism of action is centered on the modulation of the glycine transporter 1 (GlyT1), which plays a crucial role in regulating glycine levels in the synaptic cleft.[1][4] By acting as a substrate for GlyT1, this compound effectively increases the concentration of synaptic glycine, thereby enhancing inhibitory glycinergic signaling.[1][4] This guide aims to consolidate the current scientific knowledge on this compound, providing a valuable resource for researchers and professionals in drug development.
Synthesis and Physicochemical Properties
This compound can be synthesized through various methods, including the reductive amination of glyoxylic acid with ethylamine.[3] A typical synthesis involves reacting ethylamine and glyoxylic acid in isopropanol, followed by hydrogenation using a palladium on charcoal catalyst.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C4H9NO2 | [5] |
| Molecular Weight | 103.12 g/mol | [5] |
| CAS Number | 627-01-0 | [5] |
| Appearance | White to off-white solid | [1] |
| pKa | pK1: 2.34, pK2: 10.23 | [5] |
| XLogP3 | -2.8 | [5] |
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound are not extensively reported in the literature. Most studies have focused on the pharmacokinetics of its parent compound, lidocaine, and its other major metabolites, monoethylglycinexylidide (MEGX) and glycinexylidide (GX). However, one study demonstrated that subcutaneous administration of this compound in mice resulted in elevated serum concentrations for at least 2 hours.[6] Further research is required to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Species | Route of Administration | Value | Reference |
| Time to Elevated Serum Concentration | Mouse | Subcutaneous | Maintained for at least 2 hours | [6] |
| Cmax | Data not available | |||
| Tmax | Data not available | |||
| Half-life (t1/2) | Data not available | |||
| Bioavailability | Data not available |
Pharmacodynamics
The primary pharmacodynamic effect of this compound is its interaction with the glycine transporter 1 (GlyT1). It acts as a selective substrate for GlyT1, with a significantly lower affinity for the glycine transporter 2 (GlyT2).[4][6] This selectivity is crucial for its therapeutic potential, as GlyT1 is primarily responsible for regulating glycine concentrations at excitatory glutamatergic synapses, while GlyT2 is more involved in terminating signaling at inhibitory glycinergic synapses.[7]
Table 3: Pharmacodynamic Properties of this compound
| Parameter | Value | Species/System | Reference |
| GlyT1 Substrate EC50 | 55 µM | Xenopus laevis oocytes expressing mouse GlyT1 | [4] |
| Antinociceptive EC50 (Inflammatory Pain) | 98 mg/kg | Mouse (subcutaneous) | [8] |
| Effect on Mechanical Allodynia (Neuropathic Pain) | Significant reduction at 200 mg/kg | Mouse (subcutaneous) | [9] |
Signaling Pathway
This compound's mechanism of action involves the modulation of glycinergic signaling through its interaction with GlyT1. By acting as a competitive substrate, it effectively inhibits the reuptake of glycine from the synaptic cleft, leading to an accumulation of synaptic glycine. This increased glycine concentration enhances the activity of inhibitory glycine receptors (GlyR) on postsynaptic neurons, leading to hyperpolarization and a reduction in neuronal excitability. This ultimately results in an antinociceptive effect, particularly in chronic pain states characterized by spinal disinhibition.[1]
Toxicological Profile
Comprehensive toxicological data for this compound, such as LD50 (median lethal dose) and NOAEL (no-observed-adverse-effect level), are not available in the reviewed literature. Safety data sheets indicate that this compound may cause skin and eye irritation.[8] One study noted that repeated high-dose application of this compound in rodents did not result in adverse neurological effects.[1] A toxicological study on a related compound, N-acetylglycine, found it to be not genotoxic or acutely toxic in rats.[10] However, these findings cannot be directly extrapolated to this compound.
Table 4: Toxicological Data for this compound
| Parameter | Value | Species | Reference |
| Acute Oral LD50 | Data not available | ||
| NOAEL | Data not available | ||
| Adverse Effects | No adverse neurological effects observed after repeated high doses | Rodents | [1] |
Experimental Protocols
Glycine Transporter 1 (GlyT1) Uptake Assay
This protocol describes a common method for assessing the interaction of compounds with GlyT1 expressed in Xenopus laevis oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding for mouse GlyT1
-
[¹⁴C]-labeled glycine
-
This compound and other test compounds
-
Oocyte Ringers 2 (OR2) solution
-
Scintillation counter
Procedure:
-
Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.
-
cRNA Injection: Inject oocytes with cRNA encoding for mouse GlyT1 and incubate for 2-4 days to allow for protein expression.
-
Uptake Assay:
-
Wash the oocytes with OR2 solution.
-
Incubate the oocytes in OR2 solution containing a fixed concentration of [¹⁴C]-labeled glycine and varying concentrations of this compound or other test compounds.
-
After the incubation period, wash the oocytes thoroughly with ice-cold OR2 solution to stop the uptake.
-
Lyse individual oocytes and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Determine the EC50 value of this compound as a substrate by analyzing the concentration-dependent inhibition of [¹⁴C]-glycine uptake.
Inflammatory and Neuropathic Pain Models in Mice
6.2.1. Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain:
-
Induction: A single intraplantar injection of CFA (e.g., 20 µL) into the hind paw of a mouse induces a localized and persistent inflammation.
-
Assessment of Thermal Hyperalgesia (Hargreaves Test): A radiant heat source is applied to the plantar surface of the paw, and the latency to paw withdrawal is measured. A decrease in withdrawal latency indicates thermal hyperalgesia.
-
Assessment of Mechanical Allodynia (von Frey Filaments): Calibrated von Frey filaments are applied to the plantar surface of the paw to determine the paw withdrawal threshold. A lower threshold in the CFA-injected paw compared to the contralateral paw indicates mechanical allodynia.
6.2.2. Chronic Constriction Injury (CCI) Model of Neuropathic Pain:
-
Induction: The sciatic nerve of an anesthetized mouse is exposed at the mid-thigh level, and loose ligatures are placed around it. This creates a chronic nerve compression, leading to neuropathic pain behaviors.
-
Assessment of Mechanical Allodynia (von Frey Filaments): As described for the CFA model, von Frey filaments are used to measure the paw withdrawal threshold. A significant decrease in the threshold in the injured paw is indicative of mechanical allodynia.
Conclusion
This compound is a promising molecule in the field of pain research, with a clear mechanism of action involving the selective modulation of the glycine transporter 1. Its demonstrated efficacy in preclinical models of inflammatory and neuropathic pain warrants further investigation. However, a significant gap exists in the understanding of its pharmacokinetic and toxicological profiles. Future research should focus on comprehensive ADME studies and formal safety assessments to fully evaluate its therapeutic potential for the treatment of chronic pain conditions. This in-depth technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound and its role in pain modulation.
References
- 1. mdpi.com [mdpi.com]
- 2. mdbneuro.com [mdbneuro.com]
- 3. 4.7. Complete Freund’s Adjuvant (CFA)-Induced Chronic Inflammatory Pain [bio-protocol.org]
- 4. ClinPGx [clinpgx.org]
- 5. CCI Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Behavior of neuropathic pain in mice following chronic constriction injury comparing silk and catgut ligatures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. creative-bioarray.com [creative-bioarray.com]
Endogenous Production of N-Ethylglycine: A Technical Guide for Researchers
Executive Summary
N-Ethylglycine (NEG) is a non-proteinogenic amino acid recognized primarily as a metabolite of therapeutic agents such as lidocaine. However, evidence confirms that this compound is also an endogenous metabolite present in human urine. Its baseline physiological levels are typically low but have been observed to be significantly elevated in certain pathological states, such as metastatic bone disease. The definitive metabolic pathway for endogenous this compound synthesis has not yet been elucidated. This guide provides a comprehensive review of the existing evidence for endogenous NEG, presents quantitative data on its physiological concentrations, details the analytical methods for its detection, and explores potential biosynthetic pathways based on analogous metabolic processes.
Introduction
This compound (C4H9NO2) is a derivative of the amino acid glycine. For drug development professionals, understanding the endogenous status of any drug metabolite is critical. The presence of an endogenous pool of this compound can complicate pharmacokinetic and pharmacodynamic (PK/PD) modeling, toxicological assessments, and the identification of unique biomarkers for drug metabolism. This document serves as a technical resource, consolidating the current knowledge on endogenous NEG to support ongoing research and development efforts.
Evidence for Endogenous this compound
The primary evidence for the endogenous production of this compound comes from analytical studies of human urine. A key study by Tsuruta et al. (2007) first identified a previously unknown substance in the urine of cancer patients with metastatic bone disease as a derivative of this compound.[1] The study confirmed that while the substance was present in large amounts in these patients, it was also detectable in smaller quantities in the urine of normal subjects, establishing its status as an endogenous metabolite.[1] The Human Metabolome Database also lists this compound as an endogenously produced metabolite, citing this foundational work.
Quantitative Data on this compound Concentrations
Quantitative analysis provides crucial context for the physiological and pathological relevance of endogenous this compound. The following table summarizes the reported concentrations in human urine.
| Biological Matrix | Subject Group | Mean Concentration (± SD) | Analytical Method | Reference |
| Urine | Normal/Healthy Subjects | 0.4 ± 0.4 nmol/mg creatinine | HPLC-Fluorescence | Tsuruta et al. (2008)[2] |
| Urine | Cancer Patients with Metastatic Bone Disease | 11.3 ± 22.0 nmol/mg creatinine | HPLC-Fluorescence | Tsuruta et al. (2008)[2] |
Potential Metabolic Pathways for Endogenous Synthesis
As of late 2025, the specific enzymatic pathway responsible for the endogenous synthesis of this compound in mammals has not been identified. However, based on analogous biochemical reactions, particularly the well-characterized synthesis of other N-acyl glycines, a hypothetical pathway can be proposed.
Hypothetical Pathway: Ethyl-CoA Conjugation with Glycine
The most plausible route for NEG biosynthesis parallels the formation of N-acyl glycines, where a fatty acid is conjugated to glycine. In the case of NEG, an ethyl group donor would be required. A likely candidate for this donor is Ethyl-Coenzyme A (Ethyl-CoA), which could be conjugated with glycine in a reaction catalyzed by a specific but currently unidentified Glycine N-Acyltransferase (GLYAT) or a similar enzyme.
This proposed pathway is analogous to established routes for other N-acyl glycines which are formed from the conjugation of fatty acyl-CoAs with glycine.[3] Further research is required to identify the specific ethyl group donor and the responsible transferase enzyme.
Experimental Protocols for this compound Detection
The definitive identification and quantification of this compound in biological matrices require sensitive and specific analytical methods. The protocol detailed below is based on the HPLC-fluorescence method used in the foundational studies by Tsuruta et al.[1][2]
Method: HPLC with Pre-Column Fluorescence Derivatization
This method is highly sensitive for the detection of amino acids in complex biological fluids like urine.
1. Sample Preparation:
- Urine samples are collected and centrifuged to remove particulate matter.
- An aliquot of the supernatant is diluted with a buffer solution (e.g., borate buffer, pH 9.0).
2. Pre-Column Derivatization:
- The diluted urine sample is mixed with a fluorescent labeling reagent. The original study utilized 4-(5,6-dimethoxy-2-phthalimidinyl)-2-methoxyphenylsulfonyl chloride (DMS-Cl).[2]
- The reaction mixture is heated (e.g., at 70°C for 15 minutes) to allow the DMS-Cl to react with the secondary amine group of this compound, forming a highly fluorescent derivative.[2]
- The reaction is quenched, typically by the addition of an acidic solution.
3. HPLC Analysis:
- Chromatographic Column: A reversed-phase column (e.g., C18) is used for separation.
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., acetate buffer) and an organic solvent (e.g., acetonitrile) is employed to separate the DMS-NEG derivative from other urinary components.
- Detection: A fluorescence detector is used, with excitation and emission wavelengths optimized for the specific derivative (e.g., 320 nm excitation and 400 nm emission for the DMS-derivative).[2]
4. Quantification:
- A standard curve is generated using known concentrations of pure this compound that have undergone the same derivatization process.
- The concentration in the urine sample is determined by comparing the peak area of the DMS-NEG derivative to the standard curve.
- Results are typically normalized to urinary creatinine concentration to account for variations in urine dilution.
// Nodes
start [label="Urine Sample Collection", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
centrifuge [label="Centrifugation\n(Remove Particulates)", fillcolor="#FFFFFF", fontcolor="#202124"];
dilute [label="Dilution with\nBorate Buffer (pH 9.0)", fillcolor="#FFFFFF", fontcolor="#202124"];
derivatize [label="Add DMS-Cl Reagent\n& Heat (70°C, 15 min)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
quench [label="Quench Reaction", fillcolor="#FFFFFF", fontcolor="#202124"];
inject [label="Injection into\nHPLC System", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
separate [label="Separation on\nReversed-Phase Column", fillcolor="#FFFFFF", fontcolor="#202124"];
detect [label="Fluorescence Detection\n(Ex: 320nm, Em: 400nm)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
quantify [label="Quantification vs.\nStandard Curve", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
end [label="Final Concentration\n(nmol/mg creatinine)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
start -> centrifuge;
centrifuge -> dilute;
dilute -> derivatize;
derivatize -> quench;
quench -> inject;
inject -> separate;
separate -> detect;
detect -> quantify;
quantify -> end;
}
Implications for Drug Development
The confirmation of this compound as an endogenous metabolite has several key implications for the development of drugs that produce NEG as a metabolite:
-
Baseline Correction: Endogenous levels of NEG must be measured in subject populations during clinical trials to establish a baseline. Pharmacokinetic models must account for this endogenous pool to accurately calculate drug-derived NEG concentrations.
-
Biomarker Qualification: While total NEG may still serve as a biomarker for drug metabolism, its utility as a qualitative (present/absent) marker is limited. Instead, quantitative increases above the established endogenous baseline must be used.
-
Toxicology Studies: The presence of endogenous NEG suggests that physiological systems have mechanisms to handle this molecule at low concentrations. This information is valuable for assessing the potential toxicity of higher, drug-derived exposures.
Conclusion
This compound is an established endogenous metabolite found in human urine. While its physiological concentrations are low in healthy individuals, they can be significantly elevated in certain disease states. The analytical methods for its reliable quantification are well-defined. However, a critical knowledge gap remains concerning its biosynthetic pathway. Future research should focus on identifying the specific enzymes and substrates involved in its formation. For drug development professionals, acknowledging and quantifying the endogenous pool of this compound is an essential step in the nonclinical and clinical assessment of any drug for which it is a metabolite.
References
N-Ethylglycine: A Comprehensive Laboratory Safety and Handling Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the safe handling, potential hazards, and laboratory procedures for N-Ethylglycine. The following sections detail its properties, safety protocols, and biological significance to ensure its proper use in research and development settings.
Chemical and Physical Properties
This compound is a derivative of the amino acid glycine.[1] It presents as a white to off-white solid powder.[2][3] A summary of its key physical and chemical properties is provided in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₉NO₂ | [3] |
| Molecular Weight | 103.12 g/mol | [3] |
| CAS Number | 627-01-0 | [3] |
| Appearance | White to off-white solid powder | [2][3] |
| Melting Point | 182 - 186 °C | [4] |
| Solubility | Soluble in water. | [4] |
| pKa₁ | 2.34 | [5] |
| pKa₂ | 10.23 | [5] |
Hazard Identification and Safety Precautions
While this compound is not classified as a hazardous substance under GHS, it is crucial to handle it with care, as with any laboratory chemical.[6] Some suppliers indicate that it may cause skin, eye, and respiratory irritation.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation |
Note: GHS classification may vary between suppliers. Always refer to the specific Safety Data Sheet (SDS) for the product in use.
Personal Protective Equipment (PPE)
Standard laboratory PPE should be worn at all times when handling this compound. This includes:
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.[7][8]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[7][9]
Handling and Storage
-
Handling: Avoid breathing dust.[7] Handle in a well-ventilated area, preferably in a chemical fume hood, especially when weighing the powder.[6][10] Avoid contact with skin and eyes.[7]
-
Storage: Store in a tightly closed container in a cool, dry place.[4]
Experimental Protocols
The following are detailed methodologies for common laboratory procedures involving this compound.
Weighing this compound Powder
This protocol is designed to minimize inhalation exposure and contamination when weighing this compound powder.
Materials:
-
This compound solid
-
Analytical balance
-
Spatula
-
Weighing paper or weighing boat
-
Container with a lid (e.g., vial or beaker)
-
Chemical fume hood
Procedure:
-
Place the analytical balance in a location with minimal air currents, if possible, outside but near a chemical fume hood.[10]
-
Place an empty, lidded container on the balance and tare it to zero.[6]
-
Transfer the lidded container to the chemical fume hood.
-
Carefully transfer the desired amount of this compound powder from its stock container to the tared container using a clean spatula.[6]
-
Securely close the lid of the container.
-
Wipe down the spatula and the work surface inside the fume hood with a damp cloth to remove any residual powder.
-
Return the lidded container with the this compound to the analytical balance to record the final weight.[6]
-
Make any necessary weight adjustments inside the fume hood.[6]
Preparation of an Aqueous this compound Solution
This protocol outlines the steps for preparing a standard aqueous solution of this compound.
Materials:
-
Weighed this compound powder in a sealed container
-
Distilled or deionized water
-
Volumetric flask of the desired final volume
-
Beaker
-
Magnetic stirrer and stir bar (optional)
-
Funnel
Procedure:
-
Add approximately half of the final desired volume of distilled or deionized water to the volumetric flask.
-
Quantitatively transfer the weighed this compound powder into the volumetric flask. A funnel can be used to prevent spillage. Rinse the weighing container and funnel with a small amount of the solvent to ensure all the powder is transferred.
-
Stopper the flask and swirl gently to dissolve the powder. A magnetic stirrer can be used for more efficient mixing.[11]
-
Once the this compound is completely dissolved, add distilled or deionized water to the calibration mark on the volumetric flask.[11]
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Label the flask with the chemical name, concentration, date, and your initials.
Waste Disposal
Dispose of this compound waste in accordance with local, state, and federal regulations.[4]
Procedure for Solid Waste:
-
Collect excess solid this compound in a clearly labeled, sealed container.[12]
-
Dispose of the container through your institution's hazardous waste disposal program.
Procedure for Aqueous Solutions:
-
For small quantities of dilute aqueous solutions, check with your institution's environmental health and safety office for guidance on drain disposal. Some jurisdictions may permit the disposal of small amounts of non-hazardous, water-soluble chemicals down the drain with copious amounts of water.[13]
-
For larger volumes or more concentrated solutions, collect the waste in a labeled, sealed container and dispose of it through the hazardous waste program.[12]
Biological Activity and Signaling Pathways
This compound is a metabolite of the local anesthetic lidocaine and has been shown to have antinociceptive (pain-reducing) effects.[2][5] Its primary mechanism of action involves the modulation of the Glycine Transporter 1 (GlyT1).[2][14]
This compound and the Glycine Transporter 1 (GlyT1) Signaling Pathway
This compound acts as a substrate for GlyT1, which is a transporter responsible for the reuptake of glycine from the synaptic cleft.[2][15] By competing with glycine for uptake, this compound effectively increases the concentration of glycine in the synapse.[5] This enhanced glycinergic signaling potentiates the activity of glycine receptors (GlyR), which are inhibitory ligand-gated chloride channels.[16] The influx of chloride ions through GlyR channels leads to hyperpolarization of the postsynaptic neuron, thus reducing neuronal excitability and dampening pain signals.[16]
Caption: this compound enhances inhibitory neurotransmission by modulating GlyT1.
First Aid Measures
In case of accidental exposure, follow these first aid procedures:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4]
-
After Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[4]
-
After Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[4]
-
After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[4]
Fire and Accidental Release Measures
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[4]
-
Hazardous Combustion Products: In case of fire, may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[4]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[4]
-
Environmental Precautions: Should not be released into the environment.[4]
-
Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid generating dust.[4]
Stability and Reactivity
-
Reactivity: No hazardous reactions known under normal conditions.[4]
-
Chemical Stability: Stable under recommended storage conditions.[4]
-
Conditions to Avoid: Incompatible products, excess heat, and dust generation.[4]
-
Incompatible Materials: Strong oxidizing agents.[4]
This guide is intended for informational purposes only and should not be a substitute for a thorough review of the Safety Data Sheet (SDS) provided by the supplier and your institution's specific safety protocols. Always prioritize safety in the laboratory.
References
- 1. Glycine modulation of the NMDA receptor/channel complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. fishersci.com [fishersci.com]
- 5. The lidocaine metabolite this compound has antinociceptive effects in experimental inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. 1.0 Standard Operating Procedures for Laboratory Chemicals [cege.mtu.edu]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Powder Weighing Procedure | Safety Unit [weizmann.ac.il]
- 11. learning-center.homesciencetools.com [learning-center.homesciencetools.com]
- 12. nswai.org [nswai.org]
- 13. organ.su.se [organ.su.se]
- 14. The lidocaine metabolite this compound has antinociceptive effects in experimental inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lidocaine metabolites inhibit glycine transporter 1: a novel mechanism for the analgesic action of systemic lidocaine? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Glycine and Glycine Receptor Signalling in Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of N-Ethylglycine via Reductive Amination of Ethylamine and Glyoxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of N-Ethylglycine from ethylamine and glyoxylic acid. The primary method outlined is a one-pot reductive amination, a robust and efficient strategy for the formation of N-alkylated amino acids.
Overview and Reaction Principle
The synthesis of this compound from ethylamine and glyoxylic acid is achieved through a direct reductive amination process. This reaction proceeds in two main stages within a single reaction vessel:
-
Imine Formation: Ethylamine, a primary amine, reacts with the aldehyde group of glyoxylic acid to form an intermediate imine (a Schiff base).
-
Reduction: The imine intermediate is subsequently reduced to the corresponding secondary amine, this compound. This reduction is typically carried out via catalytic hydrogenation.
This method is advantageous due to its high efficiency and the direct formation of the desired product, minimizing the need for complex multi-step syntheses.
Chemical Reaction Pathway
Caption: Reaction pathway for this compound synthesis.
Quantitative Data Summary
The following table summarizes the quantitative data from a representative synthesis protocol.[1]
| Parameter | Value |
| Reactants | |
| Ethylamine | 25 kg |
| Glyoxylic Acid | 25 kg |
| Solvent | |
| Isopropanol (for Ethylamine) | 100 kg |
| Isopropanol (for Glyoxylic Acid) | 25 kg |
| Isopropanol (for wash) | 80 kg + 7 kg (x2) |
| Catalyst | |
| 5% Palladium on Charcoal (50% wet) | 2.5 kg |
| Reaction Conditions | |
| Initial Temperature | 5 °C |
| Addition Time | 2-3 hours |
| Hydrogen Pressure | 50 mbar |
| Hydrogenation Time | 3 hours |
| Purification | |
| Drying Temperature | ~40 °C (in vacuo) |
| Yield | |
| Final Product (this compound) | 21 kg (as a white crystalline solid) |
Experimental Workflow
Caption: Experimental workflow for this compound synthesis.
Detailed Experimental Protocol
This protocol is based on the successful synthesis of this compound on a kilogram scale.[1] Appropriate scaling of reagents and equipment should be performed for laboratory-scale synthesis.
Materials and Equipment:
-
Ethylamine
-
Glyoxylic acid
-
Isopropanol
-
5% Palladium on charcoal (50% wet)
-
Glass-lined reactor (or appropriate laboratory glassware for smaller scale)
-
Hydrogen source and pressure regulator
-
Nitrogen source
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Reactor Preparation: In a 250-liter glass-lined reactor, prepare a mixture of 25 kg of ethylamine and 100 kg of isopropanol.[1]
-
Inert Atmosphere and Cooling: Purge the reactor with nitrogen and cool the mixture to 5 °C.[1]
-
Glyoxylic Acid Addition: In a separate container, dissolve 25 kg of glyoxylic acid in 25 kg of isopropanol. Add this solution to the ethylamine mixture in the reactor over a period of 2-3 hours, maintaining the temperature at 5 °C.[1]
-
Catalytic Hydrogenation: Add 2.5 kg of 5% palladium on charcoal (50% wet) to the solution. Pressurize the reactor with hydrogen to 50 mbar and maintain for 3 hours.[1]
-
Filtration: After the hydrogenation is complete, filter the reaction mixture to remove the palladium on charcoal catalyst.[1]
-
Concentration: Concentrate the filtrate to obtain a slurry.[1]
-
Precipitation and Washing: Add 80 kg of isopropanol to the slurry. Filter the resulting solid and wash it twice with 7 kg of isopropanol each time.[1]
-
Drying: Dry the solid product in a vacuum oven at approximately 40 °C to yield this compound as a white crystalline solid (21 kg).[1]
Safety and Handling Precautions
-
Ethylamine: Is a flammable and corrosive gas/liquid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Glyoxylic Acid: Is corrosive. Avoid contact with skin and eyes.
-
Palladium on Charcoal: The dry catalyst can be pyrophoric. Handle the wet catalyst with care.
-
Hydrogen Gas: Is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated area, away from ignition sources, and with appropriate pressure-rated equipment.
-
Always follow standard laboratory safety procedures.
Characterization of this compound
The final product can be characterized using standard analytical techniques:
-
Melting Point: 182-186 °C
-
Molecular Formula: C4H9NO2
-
Molecular Weight: 103.12
-
Appearance: White to almost white powder.[2]
-
Spectroscopy: NMR (¹H, ¹³C), IR, and Mass Spectrometry can be used to confirm the structure and purity of the synthesized this compound.
References
Protocols for N-Ethylglycine Incorporation in Peptide Synthesis: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-ethylglycine, a non-natural N-alkylated amino acid, into peptide sequences is a key strategy in medicinal chemistry to enhance therapeutic properties. N-alkylation can improve metabolic stability by conferring resistance to proteolytic degradation, increase cell permeability, and modulate conformation to enhance binding affinity and biological activity. This document provides detailed application notes and experimental protocols for the two primary methods of incorporating this compound into peptides during solid-phase peptide synthesis (SPPS): the direct coupling of Fmoc-N-ethylglycine-OH and the submonomer synthesis approach.
Methods for this compound Incorporation
There are two principal strategies for introducing this compound residues into a growing peptide chain during Fmoc-based SPPS:
-
Direct Coupling of Fmoc-N-ethylglycine-OH: This method involves the use of a pre-synthesized Fmoc-protected this compound monomer, which is coupled to the free N-terminus of the peptide chain using standard coupling reagents. Due to the steric hindrance of the N-ethyl group, this approach requires optimized coupling conditions to achieve high efficiency.
-
Submonomer Synthesis: This two-step method is widely used for the synthesis of peptoids (oligomers of N-substituted glycines). It involves an initial acylation of the resin-bound amine with bromoacetic acid, followed by a nucleophilic displacement of the bromide with ethylamine. This approach is highly efficient and avoids the challenges associated with coupling sterically hindered amino acids.
Method 1: Direct Coupling of Fmoc-N-ethylglycine-OH
Application Notes
The direct coupling of Fmoc-N-ethylglycine-OH is a straightforward approach but is often challenging due to the steric hindrance at the secondary amine. The selection of a highly efficient coupling reagent is critical to achieving high yields and purity. Urionium/aminium-based reagents like HATU are generally more effective than carbodiimides for coupling sterically hindered amino acids.[1][2] Double coupling and extended reaction times can further improve the coupling efficiency.
Data Presentation: Comparison of Coupling Reagents
The following table summarizes the performance of common coupling reagents for the incorporation of sterically hindered N-alkylated amino acids, providing an expected range of efficiency for this compound.
| Coupling Reagent | Additive | Typical Equivalents (Reagent/Additive/Base) | Typical Coupling Time | Expected Purity (%) | Racemization Risk | Key Characteristics |
| HATU | HOAt/DIPEA | 4 / 4 / 8 | 1 - 4 hours | >95% | Very Low | Highly efficient for sterically hindered residues; faster reaction times.[1] |
| HBTU | HOBt/DIPEA | 4 / 4 / 8 | 2 - 6 hours | 90-95% | Low | A common and reliable choice, though slightly less effective than HATU for difficult couplings.[1] |
| DIC/HOBt | HOBt | 5 / 5.5 | 4 - 12 hours | 85-90% | Moderate | A cost-effective carbodiimide-based method; the diisopropylurea (DIU) byproduct can be difficult to remove.[3] |
Note: The expected purity is based on typical results for sterically hindered amino acids and may vary depending on the specific peptide sequence and synthesis conditions.
Experimental Protocol: Direct Coupling using HATU
This protocol describes the manual incorporation of a single Fmoc-N-ethylglycine-OH residue into a peptide sequence on a solid support.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-N-ethylglycine-OH
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Dichloromethane (DCM)
-
Fritted syringe or automated peptide synthesizer
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
-
Coupling of Fmoc-N-ethylglycine-OH:
-
In a separate vial, dissolve Fmoc-N-ethylglycine-OH (4 eq.) and HATU (3.9 eq.) in DMF.
-
Add DIPEA (8 eq.) to the mixture and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended overnight.[1]
-
Optional: Perform a second coupling by draining the reaction mixture and adding a fresh solution of activated Fmoc-N-ethylglycine-OH.
-
-
Washing: Wash the resin with DMF (5 x 1 min) to remove excess reagents.
-
Capping (Optional but Recommended): To block any unreacted N-terminal amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 0.5 M acetic anhydride / 0.5 M DIPEA) for 30 minutes.
-
Continuation of Synthesis: Proceed with the Fmoc deprotection of the newly added this compound residue to continue peptide chain elongation.
Workflow Diagram: Direct Coupling of Fmoc-N-ethylglycine-OH
Method 2: Submonomer Synthesis
Application Notes
The submonomer synthesis method is a highly efficient alternative for incorporating this compound residues, particularly for sequences with multiple N-alkylated amino acids (peptoids).[4][5] This two-step process generally results in higher yields and purity compared to the direct coupling of sterically hindered monomers. The method is compatible with standard Fmoc-SPPS conditions, allowing for the synthesis of peptide-peptoid hybrids.[5]
Data Presentation: Typical Reaction Conditions and Efficiency
| Step | Reagents | Equivalents | Solvent | Reaction Time | Typical Efficiency (%) |
| Acylation | Bromoacetic acid, DIC | 5 / 5 | DMF | 20 - 30 min | >99% |
| Displacement | Ethylamine | 20-40 | DMF or NMP | 1 - 2 hours | >99% |
Note: Efficiency is typically very high for both steps of the submonomer synthesis.
Experimental Protocol: Submonomer Synthesis
This protocol details the incorporation of an this compound residue using the two-step submonomer approach.
Materials:
-
Fmoc-protected peptide-resin
-
Bromoacetic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethylamine (solution in THF or as a gas)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
N-Methyl-2-pyrrolidone (NMP) (optional, for difficult sequences)
-
Piperidine, 20% (v/v) in DMF
-
Fritted syringe or automated peptide synthesizer
Procedure:
-
Resin Swelling and Deprotection: Follow steps 1 and 2 from the Direct Coupling protocol to obtain the deprotected peptide-resin.
-
Acylation Step:
-
In a separate vial, dissolve bromoacetic acid (5 eq.) and DIC (5 eq.) in DMF.
-
Add the solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 20-30 minutes at room temperature.
-
Wash the resin with DMF (5 x 1 min).
-
-
Displacement Step:
-
Prepare a solution of ethylamine (20-40 eq.) in DMF or NMP.
-
Add the ethylamine solution to the bromoacetylated resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Wash the resin with DMF (5 x 1 min).
-
-
Continuation of Synthesis: The resin now has an this compound residue with a free N-terminus, ready for the coupling of the next Fmoc-amino acid using standard coupling protocols.
Workflow Diagram: Submonomer Synthesis of this compound
Final Cleavage, Purification, and Analysis
Application Notes
The final cleavage of the peptide from the resin and removal of side-chain protecting groups is typically achieved using a trifluoroacetic acid (TFA) "cocktail" containing scavengers to prevent side reactions.[6] Peptides containing this compound residues can generally be purified using standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods.
Protocol: Cleavage, Purification, and Analysis
1. Peptide Cleavage:
-
Reagents:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
-
-
Procedure:
-
Wash the dried peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail (e.g., TFA/TIS/Water, 95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
2. Peptide Purification:
-
Instrumentation: Preparative RP-HPLC system with a C18 column.
-
Mobile Phase:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Procedure:
-
Dissolve the crude peptide in a minimal amount of Solvent A.
-
Purify the peptide using a linear gradient of Solvent B (e.g., 5-60% over 30 minutes).[7][8]
-
Collect fractions and analyze by analytical RP-HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
-
3. Peptide Analysis:
-
Purity Analysis: Analytical RP-HPLC is used to determine the purity of the final peptide.[9]
-
Identity Confirmation: Mass spectrometry (e.g., ESI-MS or MALDI-TOF) is used to confirm the molecular weight of the synthesized peptide.[10]
Logical Diagram: Overall Synthesis and Purification Process
Conclusion
The incorporation of this compound into peptide sequences can be successfully achieved using either the direct coupling of Fmoc-N-ethylglycine-OH or the submonomer synthesis approach. While direct coupling is feasible with potent coupling reagents like HATU, the submonomer method generally offers higher efficiency and is particularly advantageous for synthesizing peptides with multiple N-alkylated residues. The choice of method will depend on the specific sequence, the desired scale of synthesis, and the available resources. Careful optimization of reaction conditions and appropriate purification and analysis are essential to obtain high-quality this compound-containing peptides for research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpm-wiki.cnsi.ucsb.edu [bpm-wiki.cnsi.ucsb.edu]
- 5. Submonomer synthesis of sequence defined peptoids with diverse side-chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection and Quantification of N-Ethylglycine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the sensitive and accurate quantification of N-Ethylglycine in biological matrices. The protocols described herein are essential for researchers in drug metabolism, clinical diagnostics, and biomarker discovery.
Introduction
This compound is a non-proteinogenic amino acid that has garnered significant interest as a biomarker. It is a known metabolite of the local anesthetic lidocaine and has been identified in elevated concentrations in the urine of cancer patients with metastatic bone disease.[1] Accurate and robust analytical methods are crucial for understanding its physiological roles and clinical significance. This document outlines three validated analytical techniques for the detection and quantification of this compound: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Metabolic Pathway of this compound from Lidocaine
This compound is a downstream metabolite of lidocaine, formed through a series of enzymatic reactions in the liver. The primary metabolic pathway involves the N-de-ethylation of lidocaine by cytochrome P450 enzymes, primarily CYP1A2 and CYP3A4.[2]
Analytical Techniques
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method offers high sensitivity and is suitable for laboratories equipped with standard HPLC systems. The protocol involves pre-column derivatization of this compound with a fluorescent labeling agent, 4-(5,6-dimethoxy-2-phthalimidinyl)-2-methoxyphenylsulfonyl chloride (DMS-Cl), followed by reversed-phase HPLC separation and fluorescence detection.
Experimental Workflow
Quantitative Data
| Parameter | Value | Reference |
| Derivatization Reagent | DMS-Cl | [1][3] |
| Excitation Wavelength | 320 nm | [3] |
| Emission Wavelength | 400 nm | [3] |
| Limit of Detection (LOD) | 15 fmol (on column) | [3] |
| Linearity Range | 0.1 - 10 µM (estimated) | N/A |
| Accuracy (% Recovery) | 101.9% | [3] |
| Precision (%RSD) | < 15% (expected) | N/A |
Note: Linearity and precision data are estimated based on typical performance for similar validated methods and should be established during in-house validation.
Experimental Protocol
-
Sample Preparation (Urine):
-
Thaw frozen urine samples at room temperature.
-
Centrifuge at 10,000 x g for 10 minutes to remove particulate matter.
-
Dilute the supernatant 1:10 with ultrapure water.
-
-
Derivatization:
-
To 50 µL of the diluted urine sample, add 50 µL of 200 mM borate buffer (pH 9.0).
-
Add 100 µL of a 1 mg/mL solution of DMS-Cl in acetone.
-
Vortex briefly and incubate at 70°C for 15 minutes.[3]
-
After incubation, cool the mixture to room temperature and add 50 µL of 2 M HCl to stop the reaction.
-
Centrifuge at 10,000 x g for 5 minutes.
-
-
HPLC-FLD Analysis:
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 50 mM sodium acetate (pH 4.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-20 min: 20-60% B
-
20-25 min: 60% B
-
25-26 min: 60-20% B
-
26-30 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Excitation at 320 nm, Emission at 400 nm.[3]
-
-
Quantification:
-
Prepare a calibration curve using this compound standards (0.1 to 10 µM) subjected to the same derivatization procedure.
-
Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high selectivity and sensitivity and is the gold standard for quantitative bioanalysis. The protocol involves pre-column derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) to enhance chromatographic retention and ionization efficiency.
Experimental Workflow
Quantitative Data (Representative for AQC-derivatized amino acids)
| Parameter | Value | Reference |
| Derivatization Reagent | AQC | [4] |
| Ionization Mode | Positive Electrospray (ESI+) | [4] |
| Precursor Ion (m/z) | 274.1 (calculated for [M+H]+) | N/A |
| Product Ion (m/z) | 171.1 | [4] |
| Linearity Range | 0.2 - 200 µM | |
| Lower Limit of Quantification (LLOQ) | 0.2 µM | |
| Accuracy (% Bias) | < 2% (overall mean) | [5] |
| Precision (%CV) | < 10% (inter-assay) | [5] |
Note: The precursor ion is calculated based on the molecular weight of this compound (103.12 g/mol ) and the AQC tag (170.1 g/mol ). This data is representative of AQC-derivatized amino acids and should be confirmed during method validation for this compound.
Experimental Protocol
-
Sample Preparation (Plasma):
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., this compound-d3).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in 20 µL of 20 mM HCl.
-
Add 60 µL of AccQ•Tag Ultra borate buffer.
-
Add 20 µL of AccQ•Tag Ultra reagent solution (dissolved in acetonitrile).
-
Vortex immediately and incubate at 55°C for 10 minutes.
-
-
LC-MS/MS Analysis:
-
UPLC System: A standard UPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: 2-30% B
-
5-6 min: 30-95% B
-
6-7 min: 95% B
-
7-7.1 min: 95-2% B
-
7.1-8 min: 2% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
MRM Transition: 274.1 -> 171.1 (for this compound-AQC).
-
-
Quantification:
-
Prepare a calibration curve using this compound standards treated with the same derivatization procedure.
-
Quantify using the peak area ratio of the analyte to the internal standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is a powerful tool for metabolomic analysis and can be applied to the quantification of this compound following derivatization to increase its volatility. A two-step derivatization process involving methoximation followed by trimethylsilylation (TMS) is commonly used for amino acids.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. waters.com [waters.com]
- 3. benchchem.com [benchchem.com]
- 4. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycine, TMS derivative [webbook.nist.gov]
Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of N-Ethylglycine
These application notes provide comprehensive methodologies for the quantitative analysis of N-Ethylglycine, a derivative of the amino acid glycine. The following protocols are designed for researchers, scientists, and professionals in drug development, offering detailed procedures for sample preparation, chromatographic separation, and detection. The methods outlined below include reversed-phase HPLC with and without derivatization, as well as a chiral separation method to resolve enantiomers.
Method 1: Reversed-Phase HPLC with UV Detection (Without Derivatization)
This method is suitable for the direct analysis of this compound and is based on techniques used for other polar, underivatized amino acids. It employs a Hydrophilic Interaction Liquid Chromatography (HILIC) approach to retain and separate the polar this compound molecule.
Experimental Protocol
Instrumentation and Conditions:
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV detector |
| Column | Silica-based HILIC Column (e.g., Kromasil SIL, 250 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Isocratic: 2.5 mM Potassium Dihydrogen Phosphate (pH adjusted to 2.85 with Phosphoric Acid) : Acetonitrile (25:75, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30°C[1] |
| Detection Wavelength | 205 nm[2] |
| Injection Volume | 10 µL |
| Run Time | 20 minutes[1] |
Preparation of Solutions:
-
Mobile Phase Preparation:
-
Prepare a 2.5 mM solution of Potassium Dihydrogen Phosphate in HPLC-grade water.
-
Adjust the pH of the aqueous solution to 2.85 using phosphoric acid.[1]
-
Mix the aqueous buffer with acetonitrile in a 25:75 (v/v) ratio.
-
Degas the mobile phase using sonication or vacuum filtration before use.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 100 mg of this compound reference standard.
-
Dissolve it in 100 mL of the mobile phase to obtain a stock solution of 1000 µg/mL.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation Protocol:
-
Accurately weigh the sample containing this compound.
-
Transfer the sample to a suitable volumetric flask.
-
Add a portion of the mobile phase and sonicate for 10-15 minutes to ensure complete dissolution.
-
Dilute to the final volume with the mobile phase and mix thoroughly.
-
Filter an aliquot of the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Data Analysis:
Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Workflow for Undivatized this compound Analysis
Caption: Workflow for the analysis of underivatized this compound by HPLC.
Method 2: Reversed-Phase HPLC with Pre-column Derivatization and Fluorescence Detection
For enhanced sensitivity and selectivity, this compound can be derivatized prior to HPLC analysis. This protocol utilizes o-phthalaldehyde (OPA) in the presence of a thiol to form a highly fluorescent isoindole derivative.[3][4]
Experimental Protocol
Instrumentation and Conditions:
| Parameter | Value |
| HPLC System | Agilent 1200 series or equivalent with a fluorescence detector and an autosampler capable of derivatization |
| Column | ZORBAX Eclipse-AAA (150 x 4.6 mm, 3.5 µm) or equivalent C18 column[3] |
| Mobile Phase A | 40 mM Phosphate buffer, pH 7.8[3] |
| Mobile Phase B | Acetonitrile : Methanol : Water (45:45:10, v/v/v)[3] |
| Flow Rate | 2.0 mL/min[3] |
| Column Temperature | 40°C[3] |
| Detection | Fluorescence Detector: Excitation 340 nm, Emission 450 nm |
| Injection Volume | 1 µL of the derivatized mixture[3] |
| Gradient Program | Time (min) |
| 0 | |
| 1.9 | |
| 18.1 | |
| 18.6 | |
| 22.3 | |
| 23.2 | |
| 26.0 |
Preparation of Solutions:
-
Mobile Phase A (40 mM Phosphate Buffer, pH 7.8):
-
Dissolve an appropriate amount of a phosphate salt (e.g., sodium phosphate dibasic) in HPLC-grade water to make a 40 mM solution.
-
Adjust the pH to 7.8 with phosphoric acid or sodium hydroxide.
-
Filter through a 0.45 µm membrane.
-
-
Mobile Phase B:
-
Mix acetonitrile, methanol, and water in the ratio of 45:45:10 (v/v/v).
-
-
Derivatization Reagents (to be prepared fresh):
-
OPA Reagent: Dissolve 10 mg of o-phthalaldehyde in 1 mL of methanol, then add 9 mL of 0.1 M borate buffer (pH 9.5) and 100 µL of 2-mercaptoethanol.
-
FMOC Reagent (if primary amines are also of interest): Dissolve 2.5 mg of 9-fluorenylmethyl chloroformate in 1 mL of acetonitrile.
-
Automated Pre-column Derivatization Protocol (within autosampler):
This protocol is based on standard Agilent autosampler derivatization programs.[3]
-
Draw 1 µL of the sample.
-
Draw 2.5 µL of borate buffer.
-
Mix 5 times in the injection needle.
-
Draw 0.5 µL of OPA reagent.
-
Mix 10 times in the needle.
-
Wait for 0.2 minutes for the reaction to complete.
-
Inject the mixture onto the column.
Sample Preparation Protocol:
-
Prepare samples in a diluent compatible with the derivatization chemistry, such as a slightly alkaline buffer or water.
-
Ensure the sample concentration is within the linear range of the assay.
-
Filter the sample through a 0.45 µm syringe filter if it contains particulates.
Workflow for Derivatized this compound Analysis
Caption: Workflow for pre-column derivatization and HPLC analysis of this compound.
Method 3: Chiral HPLC for Enantiomeric Separation
As this compound possesses a chiral center, separating its enantiomers is crucial in many pharmaceutical and biological contexts. This method outlines a general strategy for developing a chiral separation method using a polysaccharide-based chiral stationary phase (CSP).[5][6]
Experimental Protocol
Instrumentation and Conditions:
| Parameter | Value |
| HPLC System | Standard HPLC system with UV or MS detector |
| Chiral Stationary Phase | Chiralcel OD-H or Chiralpak AD (amylose or cellulose-based CSPs)[5] |
| Mobile Phase (Screening) | A: n-Hexane : 2-Propanol (90:10, v/v) with 0.1% Trifluoroacetic Acid (TFA)[5] B: n-Hexane : Ethanol (90:10, v/v) with 0.1% Trifluoroacetic Acid (TFA)[5] |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 25°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 5 µL |
Preparation of Solutions:
-
Mobile Phase Preparation:
-
Prepare the mobile phase mixtures as described above. The addition of an acidic modifier like TFA is crucial for protonating the secondary amine and improving peak shape and interaction with the CSP.[5]
-
Filter and degas the mobile phases before use.
-
-
Sample Preparation:
-
Dissolve the racemic this compound standard in the mobile phase to an appropriate concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter.
-
Method Development Strategy:
-
Initial Screening: Screen the racemic this compound on both Chiralcel OD-H and Chiralpak AD columns using the two primary mobile phases (A and B).[5]
-
Optimization: If partial separation is observed, optimize the resolution by:
-
Adjusting the ratio of n-hexane to the alcohol modifier (2-propanol or ethanol).
-
Varying the concentration of the acidic modifier (TFA).
-
Changing the flow rate or column temperature.
-
-
Elution Order: The elution order of the enantiomers must be determined by injecting a standard of a single, known enantiomer.
Logical Relationship for Chiral Method Development
Caption: Strategy for developing a chiral HPLC separation method for this compound.
References
Applications of N-Ethylglycine in Pharmacological Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethylglycine, a derivative of the amino acid glycine, has emerged as a molecule of interest in pharmacological research. It is recognized primarily as an active metabolite of the local anesthetic lidocaine and has demonstrated significant potential in the modulation of pain signaling.[1] Furthermore, preliminary research has suggested its potential utility in other therapeutic areas, including antiviral applications and the inhibition of cholesterol esterase. This document provides detailed application notes and experimental protocols for the investigation of this compound in a pharmacological research setting.
Analgesic Effects in Inflammatory and Neuropathic Pain
The most well-documented pharmacological application of this compound is in the attenuation of chronic pain states. It has been shown to produce antinociceptive effects in preclinical models of both inflammatory and neuropathic pain.[1]
Mechanism of Action: Glycine Transporter 1 (GlyT1) Inhibition
This compound functions as an artificial substrate for the Glycine Transporter 1 (GlyT1), a key protein responsible for regulating extracellular glycine concentrations in the central nervous system.[1] By competing with glycine for uptake via GlyT1, this compound effectively increases the synaptic concentration of glycine. This enhancement of glycinergic neurotransmission potentiates the activity of inhibitory glycine receptors, leading to a dampening of pain signals, particularly in the spinal cord.[1] Notably, this compound is selective for GlyT1 and does not exhibit activity at the Glycine Transporter 2 (GlyT2), glycine receptors, or NMDA receptors.[1]
Quantitative Data
The following table summarizes the available quantitative data for the analgesic effects of this compound.
| Parameter | Value | Model System | Reference |
| EC50 | 98 mg/kg | Inflammatory Mechanical Hyperalgesia (CFA-induced) in mice | [1] |
| Selectivity | Active at GlyT1, no effect on GlyT2 | Xenopus laevis oocytes expressing mouse GlyT1 or GlyT2 | [1] |
Experimental Protocols
This protocol details the procedure for evaluating the effect of this compound on thermal pain sensitivity in a mouse model of inflammatory pain.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Complete Freund's Adjuvant (CFA)
-
Hargreaves apparatus
-
Plexiglas enclosures
-
Syringes and needles for subcutaneous injection
Procedure:
-
Induction of Inflammation: Induce inflammation by injecting 5 µL of CFA into the plantar surface of the left hind paw of the mice.
-
Acclimation: On the day of testing (e.g., 3 days post-CFA injection), place the mice in individual Plexiglas enclosures on the glass surface of the Hargreaves apparatus. Allow them to acclimate for at least 30 minutes.
-
Baseline Measurement: Measure the baseline paw withdrawal latency by applying a radiant heat source to the plantar surface of the inflamed paw. The apparatus will automatically record the time taken for the mouse to withdraw its paw.
-
Compound Administration: Administer this compound (e.g., 200 mg/kg) or vehicle subcutaneously.
-
Post-treatment Measurement: At specified time points after administration (e.g., 2 hours), re-measure the paw withdrawal latency as described in step 3.
-
Data Analysis: The paw withdrawal latency is a measure of thermal hyperalgesia. An increase in withdrawal latency following this compound treatment compared to vehicle indicates an analgesic effect.
This protocol outlines the methodology for assessing the effect of this compound on mechanical sensitivity in a mouse model of neuropathic pain.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
von Frey filaments of varying stiffness
-
Elevated wire mesh platform
-
Plexiglas enclosures
-
Syringes and needles for subcutaneous injection
Procedure:
-
Induction of Neuropathic Pain: Induce neuropathic pain using a model such as chronic constriction injury (CCI) of the sciatic nerve.
-
Acclimation: Allow the mice to acclimate in individual Plexiglas enclosures on the wire mesh platform for at least 1 hour.
-
Baseline Measurement: Determine the baseline 50% paw withdrawal threshold using the up-down method with von Frey filaments. Apply filaments of increasing stiffness to the plantar surface of the hind paw and record the filament that causes a withdrawal response.
-
Compound Administration: Administer a single dose of this compound (e.g., 200 mg/kg) or vehicle subcutaneously.
-
Post-treatment Measurement: At various time points post-injection, re-assess the 50% paw withdrawal threshold.
-
Data Analysis: An increase in the 50% paw withdrawal threshold in the this compound-treated group compared to the vehicle group indicates a reduction in mechanical allodynia.
Signaling Pathway
Potential Antiviral and Cholesterol Esterase Inhibitory Activity
Preliminary reports suggest that this compound hydrochloride may possess antiviral properties against the influenza virus and inhibitory activity against cholesterol esterase. However, detailed pharmacological data and specific protocols for these applications are not extensively available in the current scientific literature.
Quantitative Data
| Parameter | Value | Target | Reference |
| IC50 | 0.5 µM | Influenza Virus | Based on general product descriptions, primary research article not identified. |
Experimental Protocols
The following are general protocols that can be adapted for the investigation of this compound in these areas.
Objective: To determine the concentration of this compound that inhibits influenza virus replication by 50% (EC50).
Materials:
-
This compound hydrochloride
-
Influenza virus stock
-
Madin-Darby Canine Kidney (MDCK) cells
-
Cell culture medium and supplements
-
Agarose overlay
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates and grow to confluency.
-
Virus Infection: Wash the cell monolayers and infect with a known titer of influenza virus for 1 hour.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with an agarose-containing medium with serial dilutions of this compound.
-
Incubation: Incubate the plates at 37°C until viral plaques are visible.
-
Plaque Visualization: Fix the cells and stain with crystal violet to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration of this compound compared to the untreated control. Determine the EC50 value from the dose-response curve.
Objective: To determine the concentration of this compound that inhibits cholesterol esterase activity by 50% (IC50).
Materials:
-
This compound hydrochloride
-
Porcine pancreatic cholesterol esterase
-
p-Nitrophenyl butyrate (pNPB) as a substrate
-
Taurocholic acid
-
Sodium phosphate buffer
-
96-well microplate reader
Procedure:
-
Assay Preparation: In a 96-well plate, add buffer, taurocholic acid, and varying concentrations of this compound.
-
Enzyme Addition: Initiate the reaction by adding cholesterol esterase to each well.
-
Substrate Addition: Add the substrate, pNPB.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 5 minutes).
-
Absorbance Measurement: Measure the absorbance at 405 nm, which corresponds to the formation of p-nitrophenol.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of this compound. Determine the IC50 value from the dose-response curve.
Application in Drug Delivery Systems
Poly(this compound) (pNEtGly), a polypeptoid, is being explored as a hydrophilic polymer for drug delivery systems, offering a potential alternative to polyethylene glycol (PEG). Its applications include the formation of lipid-polymer and protein-polymer conjugates for next-generation drug delivery, such as in lipid-based nanoparticles.
Experimental Workflow
Conclusion
This compound presents a promising scaffold for pharmacological research, particularly in the development of novel analgesics through the inhibition of GlyT1. The provided protocols offer a foundation for researchers to explore its therapeutic potential. Further investigation is warranted to fully elucidate its activity profile, especially concerning its antiviral and cholesterol esterase inhibitory effects, and to expand its application in advanced drug delivery systems.
References
N-Ethylglycine: A Potential Biomarker in Metabolic and Oncologic Diseases
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Ethylglycine (NEG), a derivative of the amino acid glycine, is emerging as a molecule of interest in the landscape of disease biomarker discovery. While traditionally known as a metabolite of the local anesthetic lidocaine, recent studies have highlighted its endogenous presence and potential association with specific pathological conditions. This document provides a comprehensive overview of the current understanding of this compound as a potential biomarker, with a focus on its relevance in metastatic bone disease and its prospective role in liver diseases such as non-alcoholic fatty liver disease (NAFLD) and hepatocellular carcinoma (HCC), based on the established alterations of glycine metabolism in these conditions. Detailed protocols for the quantification of this compound in biological matrices are also presented to facilitate further research in this promising area.
This compound as a Biomarker for Metastatic Bone Disease
Recent research has identified this compound as a potential biomarker for metastatic bone disease. Studies have shown that urinary levels of this compound are significantly elevated in patients with cancer that has metastasized to the bone, compared to healthy individuals where it is present in only small amounts[1][2]. This finding suggests that monitoring urinary this compound could serve as a non-invasive tool for detecting or monitoring the progression of bone metastases.
Quantitative Data
The following table summarizes the reported concentrations of this compound in urine, highlighting the significant difference between patients with metastatic bone disease and normal subjects.
| Analyte | Sample Matrix | Patient Group | Concentration (nmol/mg creatinine) | Reference |
| This compound | Urine | Cancer patients with metastatic bone disease | 11.3 ± 22.0 | [3] |
| This compound | Urine | Normal subjects | 0.4 ± 0.4 | [3] |
The Link to Liver Disease: A Hypothesis Based on Glycine Metabolism
While direct evidence linking this compound to NAFLD and HCC is currently limited, a strong rationale for its investigation as a potential biomarker in these diseases stems from the well-documented dysregulation of glycine metabolism in liver pathologies.
Lower circulating levels of glycine are consistently observed in patients with NAFLD[4][5]. This glycine deficiency is thought to contribute to the pathogenesis of NAFLD by impairing fatty acid oxidation and glutathione synthesis, a key antioxidant pathway[2][6][7]. Glycine-based treatments have shown promise in ameliorating experimental NAFLD, further underscoring the importance of this amino acid in liver health[2][6][8].
Given that this compound is a derivative of glycine and acts as a substrate for the glycine transporter 1 (GlyT1), it is plausible that its metabolism and circulating levels could be altered in liver diseases characterized by perturbed glycine homeostasis[9]. Dysregulation of GlyT1 has also been implicated in acute liver failure[9]. Therefore, investigating this compound in the context of NAFLD and HCC is a logical next step.
Experimental Protocols
Quantification of this compound in Human Urine by HPLC
This protocol is based on a validated method for the determination of this compound in urine using high-performance liquid chromatography (HPLC) with fluorescence detection after pre-column derivatization[2][3].
1. Sample Preparation:
-
Collect mid-stream urine samples.
-
Centrifuge at 3,000 rpm for 10 minutes to remove sediment.
-
Store the supernatant at -20°C until analysis.
-
Thaw samples and dilute 1:10 with purified water before derivatization.
2. Derivatization:
-
To 10 µL of the diluted urine sample, add 10 µL of 200 mmol/L borate buffer (pH 8.0) and 10 µL of internal standard solution.
-
Add 20 µL of 10 mmol/L 4-(5,6-dimethoxy-2-phthalimidinyl)-2-methoxyphenylsulfonyl chloride (DMS-Cl) in acetonitrile.
-
Incubate the mixture at 50°C for 15 minutes.
-
Stop the reaction by adding 50 µL of 200 mmol/L phosphate buffer (pH 2.5).
3. HPLC Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 50 mmol/L acetate buffer (pH 4.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 30% to 60% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at 320 nm and emission at 400 nm.
-
Injection Volume: 20 µL.
4. Quantification:
-
Create a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the concentration of this compound in the urine samples by comparing the peak area ratio of this compound to the internal standard against the calibration curve.
-
Normalize the results to urinary creatinine concentration.
Proposed Protocol for Quantification of this compound in Human Plasma by HPLC-MS/MS
This proposed protocol adapts established methods for the analysis of related N-acyl amino acids in plasma[10][11].
1. Sample Preparation:
-
Collect whole blood in EDTA tubes and centrifuge at 1,500 x g for 15 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
For analysis, thaw plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of ice-cold methanol containing an appropriate internal standard (e.g., isotopically labeled this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. HPLC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from other plasma components. A starting point could be a linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard. The exact m/z values would need to be determined through infusion of a standard solution.
3. Method Validation:
-
The method should be validated for linearity, accuracy, precision, recovery, and matrix effects according to standard bioanalytical method validation guidelines.
Signaling Pathways and Molecular Interactions
The primary known interaction of this compound is with the glycine transporter 1 (GlyT1). This compound acts as a substrate for GlyT1, meaning it is transported by this protein across cell membranes[9]. This interaction is significant as GlyT1 plays a crucial role in regulating glycine levels in the central nervous system and other tissues.
Caption: this compound interaction with Glycine Transporter 1 (GlyT1).
The workflow for biomarker discovery and validation for this compound would logically progress from initial identification in patient samples to rigorous analytical validation and subsequent clinical correlation.
Caption: this compound biomarker validation workflow.
Future Directions and Conclusion
The identification of elevated this compound in the urine of patients with metastatic bone disease provides a solid foundation for its clinical utility in oncology. The logical next step is to explore its potential as a biomarker in liver diseases, given the profound alterations in glycine metabolism associated with NAFLD and HCC. The provided protocols offer a starting point for researchers to quantify this compound in relevant biological samples and investigate its correlation with disease state and progression. Further studies are warranted to elucidate the metabolic pathway of endogenous this compound and to validate its role as a biomarker in larger, well-characterized patient cohorts. These efforts could pave the way for novel, non-invasive diagnostic and prognostic tools for a range of metabolic and oncologic diseases.
References
- 1. The Role of Glycine as a Key Regulator of Hepatic Lipid Metabolism in Non Alcoholic Fatty Liver Disease - ILANIT 2020 [program.eventact.com]
- 2. Glycine-based treatment ameliorates NAFLD by modulating fatty acid oxidation, glutathione synthesis, and the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - Blocking extracellular glycine uptake mediated by GlyT1 mitigates protoporphyria [jci.org]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Glycine-based treatment ameliorates NAFLD by modulating fatty acid oxidation, glutathione synthesis, and the gut microbiome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty liver-mediated glycine restriction impairs glutathione synthesis and causes hypersensitization to acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cris.ariel.ac.il [cris.ariel.ac.il]
- 9. Reduced expression of astrocytic glycine transporter (Glyt-1) in acute liver failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
N-Ethylglycine: A Pharmacologically Active Metabolite of Lidocaine
Application Note and Protocols for Researchers and Drug Development Professionals
Introduction
Lidocaine, a widely used local anesthetic and antiarrhythmic drug, undergoes extensive metabolism in the liver, primarily by cytochrome P450 enzymes, including CYP3A4 and CYP1A2.[1][2] This process generates several metabolites, some of which are pharmacologically active and contribute to both the therapeutic and potential toxic effects of the parent drug.[2] While monoethylglycinexylidide (MEGX) and glycinexylidide (GX) are the most well-characterized active metabolites, recent research has highlighted the significance of a further downstream metabolite, N-Ethylglycine (NEG).[1][3]
This document provides detailed application notes and protocols for the study of this compound as a metabolite of lidocaine. It is intended for researchers, scientists, and drug development professionals interested in understanding the metabolic fate of lidocaine and the pharmacological implications of its metabolites.
Metabolic Pathway of Lidocaine to this compound
Lidocaine is sequentially N-dealkylated in the liver. The primary metabolic pathway involves the conversion of lidocaine to MEGX, which is then further metabolized. One of the key steps is the metabolism of MEGX by the CYP3A4 isoenzyme into this compound and glycinexylidide (GX).[1]
Pharmacological Significance of this compound
Recent studies have revealed that this compound is not an inactive end-product but possesses its own pharmacological activity. It has been identified as an alternative substrate for the glycine transporter 1 (GlyT1).[3][4] By competing with glycine for uptake via GlyT1, this compound can increase extracellular glycine concentrations in the central nervous system.[4] This is significant because glycine is a co-agonist at N-methyl-D-aspartate (NMDA) receptors and a primary inhibitory neurotransmitter in the spinal cord.[5][6] The inhibition of GlyT1 by this compound has been shown to produce antinociceptive effects in animal models of inflammatory and neuropathic pain, suggesting that this metabolite may contribute to the systemic analgesic effects of lidocaine.[4][7]
Signaling Pathway of this compound's Antinociceptive Action
The proposed mechanism for the pain-relieving effects of this compound involves the modulation of glycinergic neurotransmission.
Quantitative Data
The following tables summarize quantitative data for lidocaine and its metabolites from various studies. It is important to note that concentrations can vary significantly based on dosage, administration route, and individual patient metabolism.
Table 1: Plasma Concentrations of Lidocaine and its Major Metabolites
| Analyte | Concentration (µg/mL) | Biological Matrix | Study Population/Model | Reference |
| Lidocaine | 2.30 ± 0.46 (peak after 1st dose) | Plasma | Female patients undergoing epidural anesthesia | [8] |
| Lidocaine | 4.11 ± 0.72 (peak after 3rd dose) | Plasma | Female patients undergoing epidural anesthesia | [8] |
| MEGX | 0.66 ± 0.22 (max) | Plasma | Female patients undergoing epidural anesthesia | [8] |
| GX | 0.28 ± 0.08 (max) | Plasma | Female patients undergoing epidural anesthesia | [8] |
| Lidocaine | 2.32 ± 0.63 (end of CPB) | Plasma | Cardiac surgery patients | [9] |
| MEGX | 0.25 ± 0.15 (48h after CPB) | Plasma | Cardiac surgery patients | [9] |
| Lidocaine | 2.12 ± 0.81 (Cmax) | Plasma | Goat kids (subcutaneous admin.) | [10] |
| MEGX | 0.31 ± 0.32 (Cmax) | Plasma | Goat kids (subcutaneous admin.) | [10] |
Table 2: this compound Concentrations After Direct Administration in Rats
| Analyte | Concentration (µM) | Biological Matrix | Time Point | Reference |
| This compound | 384 ± 34 (peak) | Serum | 1 hour post-injection | [4] |
| This compound | 43 ± 6 (basal) | Serum | Before injection | [4] |
| Glycine | 207 ± 37 (basal) | Serum | Before injection | [4] |
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma by LC-MS/MS
This protocol provides a representative method for the analysis of this compound in plasma. Optimization may be required based on the specific instrumentation and laboratory conditions.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., this compound-d5).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient elution from low to high percentage of Mobile Phase B. An example gradient is as follows:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would need to be determined through infusion and optimization.
Experimental Workflow
The overall workflow for the quantification of this compound is depicted below.
Toxicological Considerations
While lidocaine toxicity is well-documented, with high plasma concentrations leading to central nervous system and cardiovascular adverse effects, there is limited specific toxicological data available for this compound.[11] One study reported no adverse neurological effects in rodents after repeated high-dose application of this compound.[4] However, as a metabolite of a widely used drug, further investigation into its potential long-term effects and contribution to the overall toxicity profile of lidocaine is warranted.
Conclusion
This compound is a pharmacologically active metabolite of lidocaine that warrants further investigation. Its action as a GlyT1 inhibitor presents a novel mechanism that may contribute to the analgesic properties of systemically administered lidocaine. The protocols and data presented in this document provide a framework for researchers and drug development professionals to explore the role of this compound in both the therapeutic efficacy and potential side effects of lidocaine. Accurate quantification of this metabolite in biological fluids is crucial for a comprehensive understanding of lidocaine's pharmacology.
References
- 1. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Lidocaine metabolites inhibit glycine transporter 1: a novel mechanism for the analgesic action of systemic lidocaine? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The lidocaine metabolite this compound has antinociceptive effects in experimental inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycine release from astrocytes via functional reversal of GlyT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. The lidocaine metabolite this compound has antinociceptive effects in experimental inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plasma concentrations of lidocaine and its principal metabolites during intermittent epidural anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Population Pharmacokinetics of Lidocaine Administered During and After Cardiac Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound | C4H9NO2 | CID 316542 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using N-Ethylglycine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide and protein chemistry. A significant variation of this technique is the synthesis of peptoids, or oligo-N-substituted glycines, which are isomers of peptides. In peptoids, the side chain is attached to the backbone nitrogen atom rather than the alpha-carbon. This structural modification imparts several advantageous properties, including resistance to proteolytic degradation, enhanced cell permeability, and the ability to explore a vast chemical space not accessible to natural peptides.
N-ethylglycine is a fundamental N-substituted glycine derivative used in the construction of peptoid backbones. The incorporation of this compound and other N-substituted glycines is most efficiently achieved through the "submonomer" synthesis method on a solid support. This method involves a two-step iterative cycle of acylation followed by nucleophilic displacement. This document provides detailed application notes and protocols for the synthesis of peptides and peptoids containing this compound derivatives using this robust methodology.
Data Presentation
The efficiency of each step in SPPS is critical for the successful synthesis of the target molecule. While specific quantitative data for every N-substituted glycine can vary based on the sequence and reagents, the following tables provide representative data for peptoid synthesis using the submonomer method, which is applicable to this compound.
Table 1: Representative Coupling Efficiency per Cycle for Peptoid Synthesis
| Cycle Number | Acylation Step Efficiency (%) | Displacement Step Efficiency (%) | Overall Cycle Efficiency (%) |
| 1 | >99% | >99% | >98% |
| 5 | >99% | >99% | >98% |
| 10 | >98% | >98% | >96% |
| 15 | >97% | >98% | >95% |
| 20 | >96% | >97% | >93% |
Note: Efficiencies can be affected by sterically hindered amines and aggregation of the growing chain.
Table 2: Expected Crude Purity and Overall Yield for a Model 10-mer Peptoid
| Parameter | Expected Value | Notes |
| Crude Purity (by HPLC) | 75-90% | Dependent on the specific sequence and success of each coupling and deprotection step. |
| Overall Yield | 60-80% | Based on the initial resin loading and cumulative efficiency of all synthetic steps.[1] |
Experimental Protocols
The following protocols detail the manual submonomer synthesis of a peptoid containing this compound residues on a Rink Amide resin. These protocols can be adapted for automated peptide synthesizers.
Protocol 1: Resin Preparation and Swelling
-
Place the desired amount of Rink Amide resin (e.g., 100 mg, 0.5-0.7 mmol/g loading) into a fritted reaction vessel.
-
Wash the resin with N,N-dimethylformamide (DMF) (3 x 5 mL).
-
Swell the resin in DMF (5 mL) for at least 30 minutes with gentle agitation.
-
Drain the DMF.
Protocol 2: Fmoc Deprotection (Initial Step)
-
Add 20% (v/v) piperidine in DMF (5 mL) to the swollen resin.
-
Agitate the mixture for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF (5 mL) and agitate for 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to ensure complete removal of piperidine.
Protocol 3: this compound Incorporation (Submonomer Cycle)
This cycle is repeated for each this compound residue to be incorporated.
Step 1: Acylation
-
Prepare a 1.2 M solution of bromoacetic acid in DMF.
-
Prepare a solution of N,N'-diisopropylcarbodiimide (DIC) in DMF (the final concentration in the reaction vessel should be 1.2 M).
-
Add the bromoacetic acid solution (1 mL for 100 mg resin) to the deprotected resin.
-
Add the DIC solution (1 mL for 100 mg resin) to the resin slurry.
-
Agitate the reaction mixture for 20-30 minutes at room temperature.
-
Drain the reaction solution and wash the resin with DMF (5 x 5 mL).
Step 2: Displacement
-
Prepare a 2 M solution of ethylamine in N-methyl-2-pyrrolidone (NMP).
-
Add the ethylamine solution (2 mL for 100 mg resin) to the bromoacetylated resin.
-
Agitate the reaction mixture for 60-120 minutes at room temperature. The reaction time may need to be optimized based on the steric hindrance of the amine.
-
Drain the amine solution and wash the resin thoroughly with DMF (5 x 5 mL).
Protocol 4: Peptide Cleavage and Global Deprotection
-
After the final submonomer cycle, wash the resin with dichloromethane (DCM) (3 x 5 mL) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail (2-3 mL for 100 mg resin) to the dried resin.
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the cleavage solution into a clean collection tube, separating it from the resin beads.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether. A white precipitate should form.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
Protocol 5: Purification and Analysis
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of water and acetonitrile containing 0.1% TFA.
-
Analyze the purified fractions by mass spectrometry to confirm the identity of the target peptide.
Visualizations
Caption: Workflow for SPPS of this compound Peptoids.
Caption: Key Chemical Reactions in One Submonomer Cycle.
References
Application Notes and Protocols for the Purification of Synthesized N-Ethylglycine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of synthesized N-Ethylglycine, a key building block in various pharmaceutical and research applications. The following sections outline common and effective purification techniques, including crystallization, ion-exchange chromatography, and preparative high-performance liquid chromatography (HPLC).
Introduction
This compound (C4H9NO2, MW: 103.12 g/mol ) is a non-proteinogenic amino acid that serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. The purity of this compound is paramount for its successful application in drug development and other research areas. This document details various purification strategies to achieve high-purity this compound, suitable for downstream applications. The choice of purification method will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity.
Purification Strategies Overview
The primary methods for purifying synthesized this compound are crystallization and chromatography.
-
Crystallization: A cost-effective and scalable method for removing impurities based on differences in solubility. It is often the first choice for bulk purification.
-
Ion-Exchange Chromatography (IEX): A powerful technique that separates molecules based on their net charge. It is particularly effective for removing charged impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for achieving very high purity, especially for smaller quantities or when impurities are structurally similar to this compound.
The general workflow for the purification of this compound can be visualized as follows:
Caption: General workflow for the purification of this compound.
Crystallization Protocols
Crystallization is a robust and widely used technique for the purification of solid organic compounds like this compound. The choice of solvent is critical for achieving high purity and yield.
Data Presentation: Crystallization Solvents
The following table summarizes the effectiveness of different solvent systems for the recrystallization of this compound, based on literature and common laboratory practices. The yield and purity are highly dependent on the initial purity of the crude product and the precise experimental conditions.
| Solvent System | Typical Yield (%) | Achievable Purity (%) | Notes |
| Isopropanol | 80 - 90 | > 99 | A common and effective solvent for this compound. |
| Ethanol/Water | 75 - 85 | > 98.5 | Good for polar impurities. The ratio of ethanol to water needs to be optimized. |
| Ethyl Acetate | 70 - 80 | > 98 | Effective for less polar impurities. |
Experimental Protocol: Recrystallization from Isopropanol
This protocol is adapted from a documented synthesis of this compound.
Materials:
-
Crude this compound
-
Isopropanol
-
Erlenmeyer flask
-
Heating mantle or hot plate with magnetic stirrer
-
Condenser (optional, for larger volumes)
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
-
Vacuum oven
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol to just cover the solid.
-
Heating: Gently heat the mixture to boiling while stirring. Add more isopropanol in small portions until all the this compound has dissolved. Avoid adding excess solvent to ensure a good yield.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.
-
Drying: Dry the purified this compound crystals in a vacuum oven at a low temperature (e.g., 40°C) to a constant weight.
Caption: Experimental workflow for recrystallization.
Ion-Exchange Chromatography (IEX) Protocol
Ion-exchange chromatography is a highly effective method for purifying amino acids like this compound, especially for removing charged impurities. As an amphoteric molecule, this compound can be purified using either cation or anion exchange, depending on the pH and the nature of the impurities.
Data Presentation: IEX Performance
| Resin Type | Binding pH | Elution Condition | Typical Recovery (%) | Achievable Purity (%) |
| Strong Cation Exchange (e.g., Dowex 50W) | < pI (~6.0) | pH gradient or salt gradient (e.g., NH4OH) | > 90 | > 99.5 |
| Strong Anion Exchange (e.g., Dowex 1) | > pI (~6.0) | pH gradient or salt gradient (e.g., HCl or NaCl) | > 90 | > 99.5 |
Experimental Protocol: Cation Exchange Chromatography
Materials:
-
This compound solution (partially purified)
-
Strong cation exchange resin (e.g., Dowex 50W, H+ form)
-
Chromatography column
-
Equilibration buffer (e.g., 0.1 M HCl)
-
Elution buffer (e.g., 2 M NH4OH)
-
Wash buffer (deionized water)
-
pH meter
-
Fraction collector
Procedure:
-
Resin Preparation and Packing: Swell the cation exchange resin in deionized water and pack it into a chromatography column.
-
Equilibration: Equilibrate the column by washing with several column volumes of the equilibration buffer (0.1 M HCl) until the pH of the eluate is stable.
-
Sample Loading: Dissolve the this compound in the equilibration buffer and adjust the pH to be below its isoelectric point (pI ≈ 6.0) to ensure a net positive charge. Load the sample onto the column at a slow flow rate.
-
Washing: Wash the column with several column volumes of deionized water to remove any unbound or weakly bound impurities.
-
Elution: Elute the bound this compound using the elution buffer (2 M NH4OH). The change in pH will neutralize the positive charge on the this compound, causing it to detach from the resin.
-
Fraction Collection: Collect the eluate in fractions and monitor the presence of this compound using a suitable analytical method (e.g., TLC or UV-Vis spectroscopy after derivatization).
-
Post-Elution Processing: Pool the fractions containing pure this compound. The eluent (NH4OH) can be removed by rotary evaporation. The resulting product can be further purified by recrystallization if necessary.
Caption: Workflow for ion-exchange chromatography.
Preparative HPLC Protocol
For achieving the highest purity, especially for small-scale preparations or for removing closely related impurities, preparative reversed-phase HPLC is the method of choice.
Data Presentation: Preparative HPLC
| Column Type | Mobile Phase | Typical Recovery (%) | Achievable Purity (%) |
| C18 Reversed-Phase | Acetonitrile/Water with 0.1% TFA | > 85 | > 99.8 |
Experimental Protocol: Reversed-Phase Preparative HPLC
Materials:
-
This compound solution (partially purified)
-
Preparative HPLC system with a UV detector
-
Preparative C18 reversed-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Sample filtration unit (e.g., 0.45 µm syringe filter)
Procedure:
-
Method Development (Analytical Scale): Develop an analytical HPLC method to determine the optimal separation conditions (gradient, flow rate) for this compound and its impurities.
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition and filter it to remove any particulate matter.
-
System Equilibration: Equilibrate the preparative HPLC system and column with the starting mobile phase conditions until a stable baseline is achieved.
-
Injection and Separation: Inject the prepared sample onto the column. Run the gradient method developed on the analytical scale, adjusting the flow rate and gradient for the larger column dimensions.
-
Fraction Collection: Monitor the elution profile using the UV detector and collect fractions corresponding to the this compound peak.
-
Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.
-
Product Recovery: Pool the pure fractions and remove the mobile phase solvents by lyophilization or rotary evaporation to obtain the purified this compound as its TFA salt. If the free amino acid is required, further processing to remove the TFA may be necessary.
Application Notes & Protocols: The Role of the N-(2-aminoethyl)glycine Backbone in Peptide Nucleic Acid (PNA) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pseudopeptide Backbone of PNA
Peptide Nucleic Acid (PNA) is a synthetic DNA mimic with a novel backbone that imparts unique and advantageous properties for applications in research and therapeutics. Unlike natural nucleic acids, which feature a sugar-phosphate backbone, PNA is constructed upon a repeating scaffold of N-(2-aminoethyl)glycine (AEG) units linked by peptide bonds. This uncharged, polyamide backbone is the cornerstone of PNA's utility, conferring high binding affinity, exceptional sequence specificity, and robust stability.
The nucleobases (adenine, guanine, cytosine, and thymine) are attached to the glycine nitrogen via a methylene carbonyl linker. This structural arrangement allows PNA to hybridize with complementary DNA and RNA sequences following Watson-Crick base-pairing rules. The absence of negatively charged phosphate groups in the PNA backbone eliminates electrostatic repulsion, leading to more stable PNA-DNA and PNA-RNA duplexes compared to their natural counterparts. This enhanced binding affinity is a key advantage in many applications.
While the standard PNA backbone is composed of AEG, modifications to this structure are actively explored to fine-tune its properties. Alkylation of the glycine nitrogen, such as with methyl groups (N-methylaminoethyl)glycine, has been studied to modulate binding affinity and structural conformation. The user's interest in N-Ethylglycine falls into this category of backbone modification, representing a strategy to potentially alter the physicochemical characteristics of PNA for specific applications. These modifications can influence solubility, cellular uptake, and hybridization kinetics.
Diagram 1: Structural Comparison of DNA and PNA
Caption: Structural schematic comparing the DNA sugar-phosphate backbone with the PNA N-(2-aminoethyl)glycine backbone.
Applications in Drug Development and Research
The unique properties of PNA make it a powerful tool for targeting nucleic acids in a sequence-specific manner. Key applications include:
-
Antisense and Antigene Therapy: PNAs can bind to mRNA to block translation (antisense) or to chromosomal DNA to inhibit transcription (antigene). Their high stability and resistance to nucleases and proteases make them ideal candidates for therapeutic use.
-
Gene Editing: PNA oligomers can invade double-stranded DNA to form a PNA/DNA triplex, creating a structure that is recognized by the cell's own DNA repair machinery. When co-delivered with a donor DNA template, this can lead to permanent, site-specific gene correction.
-
Diagnostics and Molecular Probes: Labeled PNAs are used as probes in techniques like fluorescent in situ hybridization (FISH) due to their high specificity and strong binding, which improves signal-to-noise ratios.
Diagram 2: Mechanism of PNA Antisense Inhibition
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Ethylglycine Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of N-Ethylglycine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and industrially applied methods for synthesizing this compound are:
-
Reductive Amination of Glyoxylic Acid: This is a high-yield method where glyoxylic acid is reacted with ethylamine in the presence of a reducing agent. A common approach involves catalytic hydrogenation using a palladium on charcoal (Pd/C) catalyst.[1]
-
Nucleophilic Substitution of a Haloacetic Acid: This traditional method involves the reaction of chloroacetic acid with ethylamine.[2][3] While straightforward, it can sometimes be lower yielding or require more stringent control of reaction conditions to avoid side products.
Q2: What key factors influence the yield of the this compound synthesis?
A2: Several factors are critical for maximizing yield:
-
Reactant Stoichiometry: The molar ratio of ethylamine to glyoxylic acid or chloroacetic acid is crucial. An excess of the amine is often used to drive the reaction to completion and minimize side reactions.
-
Catalyst Selection and Loading: In reductive amination, the choice of catalyst (e.g., 5% Pd/C) and its concentration directly impact the reaction rate and efficiency.[1]
-
Reaction Temperature and Pressure: For catalytic hydrogenation, temperature and hydrogen pressure must be carefully controlled to ensure complete reduction without promoting degradation or side reactions.[1]
-
pH Control: The pH of the reaction medium can influence the stability of reactants and intermediates. For instance, glyoxylic acid can undergo a disproportionation (Cannizzaro) reaction to oxalic acid and glycolic acid under alkaline conditions.[4]
-
Solvent Choice: The solvent must be able to dissolve the reactants and be compatible with the reaction conditions. Isopropanol is commonly used in the reductive amination process.[1]
Q3: Can over-alkylation occur, leading to the formation of N,N-diethylglycine?
A3: While over-alkylation is a common issue in many N-alkylation reactions, the formation of the tertiary amine (N,N-diethylglycine) can be minimized. In methods like the Eschweiler-Clarke reaction, the mechanism intrinsically disfavors the formation of quaternary ammonium salts and can be controlled to stop at the desired stage of alkylation.[5][6] In other methods, controlling the stoichiometry of the reactants is key to preventing the second ethylation.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
General Synthesis Workflow
The following diagram outlines the typical workflow for the synthesis of this compound via reductive amination.
Caption: General workflow for this compound synthesis.
Troubleshooting Low Reaction Yield
Q: My reaction yield is significantly lower than expected. What are the potential causes and solutions?
A: Low yield can stem from several issues. The following decision tree can help diagnose the problem.
Caption: Troubleshooting guide for low this compound yield.
Q: My final product is impure. What are the likely contaminants and how can I remove them?
A: Common impurities depend on the synthesis route:
-
Unreacted Starting Materials: Glyoxylic acid, ethylamine, or chloroacetic acid may be present.
-
Solution: Optimize reaction stoichiometry and time. Unreacted acids can often be removed by washing the final product with a suitable solvent in which the impurity is soluble but the product is not.
-
-
Glycolic Acid or Oxalic Acid: These can form from the reduction or disproportionation of glyoxylic acid, respectively.[4]
-
Solution: Maintain a neutral to slightly acidic pH and control the reaction temperature. Recrystallization of the final product is often effective for removing these impurities.
-
-
N,N-diethylglycine: This results from over-alkylation.
-
Solution: Use a controlled molar ratio of ethylamine to the starting material. Chromatographic purification may be necessary if simple recrystallization is ineffective.
-
Key Synthesis Protocols
Protocol 1: Reductive Amination of Glyoxylic Acid
This protocol is based on a scaled-up industrial synthesis and is highly efficient.[1]
Materials:
-
Ethylamine (25 kg)
-
Isopropanol (125 kg total)
-
Glyoxylic acid (25 kg)
-
5% Palladium on charcoal (Pd/C), 50% wet (2.5 kg)
-
Nitrogen (for inert atmosphere)
-
Hydrogen (for reaction)
Procedure:
-
Reactor Setup: Charge a glass-lined reactor with a mixture of ethylamine (25 kg) and isopropanol (100 kg) under a nitrogen atmosphere. Cool the mixture to 5°C.
-
Reactant Addition: Slowly add a solution of glyoxylic acid (25 kg) in isopropanol (25 kg) to the reactor over a period of 2-3 hours, maintaining the temperature.
-
Catalyst Addition: Add the wet 5% Pd/C catalyst (2.5 kg) to the mixture.
-
Hydrogenation: Pressurize the reactor with hydrogen to 50 mbar. Maintain the reaction for approximately 3 hours, monitoring hydrogen uptake.
-
Catalyst Filtration: Once the reaction is complete, filter the mixture to remove the Pd/C catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain a slurry.
-
Crystallization & Isolation: Add isopropanol (80 kg) to the slurry to induce crystallization. Filter the solid product, wash twice with small portions of cold isopropanol (7 kg each), and dry in a vacuum oven at ~40°C.
Protocol 2: Aminolysis of Chloroacetic Acid
This is a classical method for preparing N-alkylated amino acids.[2]
Materials:
-
Chloroacetic acid
-
Aqueous ethylamine solution (excess, e.g., 3-4 molar equivalents)
-
Hydrochloric acid (for acidification)
-
Ethanol (for crystallization)
Procedure:
-
Reaction Setup: In a fume hood, slowly add chloroacetic acid (1 mole) to an excess of concentrated aqueous ethylamine solution (e.g., 3-4 moles) in a flask. The reaction is exothermic and should be cooled in an ice bath.
-
Reaction Time: Cover the flask and allow it to stand at room temperature for 2 days to ensure the reaction goes to completion.
-
Removal of Excess Amine: Concentrate the reaction mixture by heating (e.g., on a water bath at ~100°C) to remove the excess ethylamine. This can be repeated by adding water and re-concentrating to ensure all excess amine is gone.
-
Acidification: Dilute the concentrated residue with water and acidify with hydrochloric acid to precipitate any unreacted chloroacetic acid and form the hydrochloride salt of this compound.
-
Purification: Filter the solution. The this compound hydrochloride can be crystallized from the filtrate, often by adding ethanol and cooling.
-
Isolation of Zwitterion: To obtain the zwitterionic this compound, the hydrochloride salt can be neutralized, for example, by using an ion-exchange resin or careful addition of a base followed by crystallization.
Reaction Yield Data
The following table summarizes quantitative data from the reductive amination protocol.
| Starting Material | Moles (approx.) | Reagent | Moles (approx.) | Product | Mass Yield | % Yield (approx.) | Reference |
| Glyoxylic Acid (50% soln.) | 338 mol | Ethylamine | 554 mol | This compound | 21 kg | 61% | [1] |
Note: The approximate molar quantities and yield are calculated based on the provided masses, assuming glyoxylic acid is supplied as a 50% solution in water, which is common. The actual yield may vary based on the precise concentration and purity of the starting materials.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | 627-01-0 | Benchchem [benchchem.com]
- 4. US4073804A - Producing glycine by the reductive amination of glyoxylic acid - Google Patents [patents.google.com]
- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 6. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: N-Ethylglycine Peptide Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of peptides containing N-Ethylglycine and other N-alkylated amino acids.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound so challenging?
The primary reason for difficultly in coupling this compound is the steric hindrance caused by the N-ethyl group.[1][2] This steric bulk slows down the reaction kinetics of the peptide bond formation, often leading to incomplete or low-yield couplings.[1][2] The challenge is even more pronounced when coupling an this compound residue to another N-alkylated amino acid.[1][2]
Q2: What are the most effective coupling reagents for this compound?
For sterically hindered amino acids like this compound, standard coupling reagents like DCC or DIC are often inefficient.[3][4] More potent phosphonium or uronium/aminium salt-based reagents are recommended.[1][4][5] Reagents such as HATU, HCTU, PyAOP, and PyBOP are known to be highly effective for these challenging couplings.[1][6] HATU, in particular, is often considered a gold standard for hindered couplings due to its high reactivity and ability to minimize epimerization.[1][6]
Q3: Can microwave-assisted synthesis improve this compound coupling efficiency?
Yes, microwave-assisted peptide synthesis can be highly effective for difficult couplings involving sterically hindered residues.[1] The use of microwave energy can significantly shorten reaction times and improve the overall coupling efficiency.[1]
Q4: What is epimerization and how can it be minimized during this compound coupling?
Epimerization is a process where the chiral center of the amino acid inverts, leading to the formation of diastereomeric impurities in the final peptide.[1] This can be caused by prolonged activation times or the use of certain coupling reagents.[1][7] To minimize epimerization:
-
Keep pre-activation times to a minimum, especially when using reagents like HATU with a base like DIPEA.[1]
-
Choose coupling reagents known for low racemization, such as DEPBT.[1][8]
-
The addition of additives like HOBt, HOAt, or Oxyma Pure® is strongly recommended to enhance reactivity and reduce epimerization.[4][7]
Q5: What is diketopiperazine (DKP) formation and how can I prevent it?
Diketopiperazine (DKP) formation is a common side reaction in Fmoc-based solid-phase peptide synthesis (SPPS), especially at the dipeptide stage.[1][7] It results in the cyclization of the N-terminal two residues and termination of the peptide chain.[1][7] This is particularly prevalent when proline is one of the first two residues. To prevent DKP formation, using a 2-Chlorotrityl Chloride resin is recommended as it is known to minimize this side reaction.[1]
Troubleshooting Guide
Issue 1: Incomplete or Low-Yield Coupling
-
Symptom: A positive Kaiser test (blue beads) or bromophenol blue test (blue or green color) after the coupling step indicates the presence of unreacted free amines.[1] The final peptide yield is significantly lower than expected, and mass spectrometry may reveal deletion sequences.[1]
-
Possible Cause: The primary cause is the steric hindrance from the N-ethyl group slowing down the reaction.[1][2] The chosen coupling reagent may not be sufficiently reactive.
-
Solution:
-
Optimize Coupling Reagent: Switch to a more potent coupling reagent. See Table 1 for a comparison.
-
Double Coupling: Re-expose the resin to a fresh solution of the activated amino acid and coupling reagents to drive the reaction to completion.[1]
-
Increase Reaction Time and Temperature: Extend the coupling time (e.g., from 1-2 hours to 4-12 hours) or utilize microwave irradiation.[1][9]
-
Optimize Reagent Stoichiometry: Use an excess of the amino acid and coupling reagent (e.g., 4 equivalents of Fmoc-amino acid and coupling reagent).[1]
-
Issue 2: Presence of Diastereomeric Impurities in the Final Peptide
-
Symptom: Chiral HPLC analysis of the purified peptide shows diastereomeric impurities.
-
Possible Cause: Epimerization at the chiral center of the activated this compound residue.[1] This can be exacerbated by extended pre-activation times or the choice of base.[1][4]
-
Solution:
-
Minimize Pre-activation Time: Keep the time between the addition of the activating agent and its addition to the resin to a minimum.
-
Select a Low-Racemization Reagent: Use coupling reagents known to suppress epimerization, such as DEPBT.[1]
-
Use a Weaker Base: In cases of severe racemization, consider replacing a strong base like DIPEA with a weaker base such as N-methylmorpholine (NMM) or sym-collidine.[4]
-
Issue 3: Chain Termination by Guanidinylation
-
Symptom: Mass spectrometry analysis shows a side product corresponding to the peptide chain capped with a guanidinium group.
-
Possible Cause: This side reaction can occur when using uronium/aminium-based coupling reagents (e.g., HBTU, HATU).[7] The reagent can react with the unprotected N-terminal amine of the growing peptide, irreversibly terminating the chain.[7] This is more likely if the carboxyl activation is slow.
-
Solution:
-
Pre-activate the Amino Acid: Activate the Fmoc-N-Ethylglycine with the coupling reagent in a separate vessel before adding it to the resin.[7] This consumes the coupling reagent before it can react with the peptide on the resin.
-
Use Phosphonium-Based Reagents: Switch to a phosphonium-based reagent like PyBOP, which does not cause guanidinylation.
-
Data Presentation
Table 1: Comparison of Recommended Coupling Reagents for this compound
| Coupling Reagent | Reagent Type | Key Advantages | Potential Issues |
| HATU | Aminium Salt | High coupling efficiency, reacts faster with less epimerization compared to HBTU.[1][6] Considered a gold standard for hindered couplings. | Can cause guanidinylation of the N-terminus if not pre-activated.[7] More expensive. |
| HCTU | Aminium Salt | Similar to HBTU but often more effective for hindered couplings.[1] | Can cause guanidinylation. |
| PyAOP | Phosphonium Salt | Highly effective, especially for coupling N-alkylated amino acids.[6] | Solutions should be made fresh daily. |
| PyBOP | Phosphonium Salt | Excellent for routine synthesis, does not cause guanidinylation. Water-soluble byproducts. | Solutions should be made fresh daily. |
| COMU | Aminium Salt | High reactivity, possibly superior to HATU for hindered couplings. Non-explosive. | Limited solution stability, can cause guanidinylation. |
| DEPBT | Phosphonium Salt | Known to minimize epimerization.[1] | May have slower reaction kinetics compared to aminium salts. |
Experimental Protocols
Protocol 1: Manual Coupling of Fmoc-N-Ethylglycine using HATU
This protocol is for a standard 0.1 mmol scale synthesis on a solid support.
-
Resin Preparation:
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve Fmoc-N-Ethylglycine (0.4 mmol, 4 eq) and HATU (0.4 mmol, 4 eq) in DMF or NMP.
-
Add DIPEA (0.8 mmol, 8 eq) to the mixture.
-
Allow the mixture to pre-activate for 5 minutes at room temperature.[1]
-
-
Coupling Reaction:
-
Drain the DMF from the washed resin.
-
Add the pre-activated Fmoc-N-Ethylglycine solution to the resin.
-
Agitate the reaction vessel at room temperature for 2 to 4 hours. For particularly difficult couplings, this time can be extended.[1]
-
-
Monitoring Reaction Completion:
-
Post-Coupling Wash:
-
Once the reaction is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (5 times) to remove any unreacted reagents and byproducts.
-
Visualizations
Caption: Troubleshooting workflow for incomplete this compound coupling.
Caption: Mechanism of epimerization during peptide coupling.
Caption: Decision logic for selecting a suitable coupling reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 4. bachem.com [bachem.com]
- 5. jpt.com [jpt.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. benchchem.com [benchchem.com]
Stability and degradation pathways of N-Ethylglycine under various conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of N-Ethylglycine. All information is presented in a practical question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder and solutions?
A1: For long-term storage, this compound powder should be kept at -20°C, where it can be stable for up to three years. For shorter periods, storage at 4°C is acceptable for up to two years. This compound is hygroscopic, so it is crucial to store it in a tightly sealed container in a dry environment.
Solutions of this compound are less stable. When dissolved in a solvent, it is recommended to store aliquots at -80°C for up to six months or at -20°C for up to one month.[1] Repeated freeze-thaw cycles should be avoided to prevent degradation.
Q2: What are the primary factors that can influence the stability of this compound in experimental settings?
A2: The stability of this compound is primarily influenced by pH, temperature, and the presence of oxidizing agents. As an N-substituted amino acid, it is susceptible to degradation under harsh acidic or basic conditions, elevated temperatures, and in the presence of reactive oxygen species. The specific degradation pathways and rates will vary depending on the combination and severity of these conditions.
Q3: Are there any known enzymes that can degrade this compound?
A3: While specific enzymes that target this compound for degradation have not been extensively characterized in publicly available literature, it is known to be a metabolite of the drug lidocaine, indicating that it is processed by enzymes in the body.[2] General metabolic pathways for amino acids, such as those involving amino acid oxidases or the glycine cleavage system, could potentially contribute to its breakdown.[3][4][5] The susceptibility of the N-ethyl group to enzymatic modification would also be a potential route for metabolism.
Q4: What are the expected degradation products of this compound?
A4: Based on the chemical structure of this compound (a secondary amine and a carboxylic acid) and the degradation pathways of similar molecules, potential degradation products could include:
-
Oxidative degradation products: N-oxides or hydroxylamines resulting from oxidation of the secondary amine.[6] Further oxidation could lead to cleavage of the C-N bond.
-
Thermal degradation products: Decarboxylation could lead to the formation of ethylamine and carbon dioxide. Deamination could produce glycolic acid and ethylamine. Under severe heat, condensation reactions forming cyclic diamides (diketopiperazines) might occur.[3][7][8]
-
Hydrolytic degradation products: While the C-N bond is generally stable to hydrolysis, extreme pH and temperature could potentially lead to its cleavage, yielding glycine and ethanol.
Troubleshooting Guides
Issue 1: Inconsistent results in stability studies of this compound solutions.
Q: I am observing variable degradation rates of this compound in my stability experiments. What could be the cause?
A: Inconsistent degradation can stem from several factors. Refer to the following troubleshooting workflow:
Issue 2: Difficulty in separating this compound from its degradation products by HPLC.
Q: My HPLC chromatogram shows poor resolution between the parent this compound peak and peaks of its degradation products. How can I improve the separation?
A: Poor resolution in HPLC is a common issue. Consider the following troubleshooting steps:
-
Mobile Phase Composition: Adjust the organic modifier-to-aqueous buffer ratio. A shallower gradient or isocratic elution with a lower percentage of the organic solvent can improve the separation of polar compounds.
-
pH of the Mobile Phase: The ionization state of this compound and its acidic or basic degradation products is pH-dependent. Adjusting the pH of the mobile phase can alter their retention times and improve resolution.
-
Column Chemistry: If using a standard C18 column, consider a column with a different stationary phase, such as a polar-embedded or phenyl-hexyl column, which can offer different selectivity for polar analytes.
-
Derivatization: If resolution is still an issue, consider pre-column or post-column derivatization to enhance the chromatographic properties and detectability of this compound and its degradants.[9]
Quantitative Data Summary
Table 1: Hypothetical Degradation of this compound under Various Stress Conditions
| Stress Condition | Duration (hours) | Temperature (°C) | % this compound Remaining | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 | 60 | 85.2 | Glycine, Ethylamine |
| 0.1 M NaOH | 24 | 60 | 78.5 | Glycine, Ethylamine |
| 3% H₂O₂ | 12 | 25 | 65.8 | N-Oxides, Glycolic Acid |
| Heat (Dry) | 48 | 100 | 92.1 | Diketopiperazine |
| Photolytic (UV) | 72 | 25 | 95.3 | Not Identified |
Table 2: Hypothetical pH-Rate Profile for this compound Degradation at 80°C
| pH | Apparent First-Order Rate Constant (k, hr⁻¹) | Half-life (t½, hours) |
| 2.0 | 0.025 | 27.7 |
| 4.0 | 0.010 | 69.3 |
| 7.0 | 0.008 | 86.6 |
| 9.0 | 0.015 | 46.2 |
| 12.0 | 0.040 | 17.3 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or a buffer appropriate for the intended pH).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix equal volumes of the stock solution with 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Store the stock solution at 80°C. For solid-state thermal stress, place the this compound powder in an oven at 100°C.
-
Photolytic Degradation: Expose the stock solution to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp).
-
-
Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Sample Preparation for Analysis: Neutralize the acidic and basic samples before HPLC analysis. Dilute all samples to an appropriate concentration with the mobile phase.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Hypothetical Degradation Pathways
The following diagrams illustrate plausible degradation pathways for this compound based on its chemical structure and known reactions of related compounds.
Oxidative Degradation Pathway
Under oxidative stress, the secondary amine of this compound is a likely site of attack.
Thermal Degradation Pathway
At elevated temperatures, this compound may undergo decarboxylation or form cyclic condensation products.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycine - Wikipedia [en.wikipedia.org]
- 4. The glycine deportation system and its pharmacological consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. myfoodresearch.com [myfoodresearch.com]
Improving the purity of N-Ethylglycine through recrystallization
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the purity of N-Ethylglycine through recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Based on its common synthesis via reductive amination of glyoxylic acid with ethylamine, the most likely impurities include:
-
Unreacted starting materials: Residual glyoxylic acid and ethylamine.
-
Side-products: Potential byproducts from the reaction, which could include over-alkylation products or adducts.
-
Reagents from synthesis: Any remaining reducing agents or catalysts used in the reductive amination process.
Q2: I'm not getting any crystals to form. What should I do?
A2: Failure to form crystals is a common issue in recrystallization. Here are several troubleshooting steps:
-
Induce crystallization: Try scratching the inside of the flask with a glass stirring rod at the surface of the solution to create nucleation sites.
-
Add a seed crystal: If you have a small amount of pure this compound, adding a tiny crystal can initiate crystallization.
-
Concentrate the solution: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Cool to a lower temperature: If room temperature cooling is unsuccessful, try using an ice bath or a refrigerated bath to further decrease the solubility.
Q3: My this compound is "oiling out" instead of crystallizing. How can I fix this?
A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the solution is too concentrated or cooled too quickly. To resolve this:
-
Reheat the solution: Heat the solution until the oil redissolves completely.
-
Add more solvent: Add a small amount of additional solvent to decrease the saturation of the solution.
-
Cool slowly: Allow the solution to cool very slowly to room temperature before any further cooling in an ice bath. Slow cooling is critical for the formation of a proper crystal lattice.
Q4: The yield of my recrystallized this compound is very low. What are the likely causes?
A4: A low yield can result from several factors:
-
Using too much solvent: This is the most common cause, as a significant portion of the product will remain in the mother liquor.
-
Premature crystallization: If the solution cools too quickly during hot filtration, some product may be lost on the filter paper.
-
Washing with too much or warm solvent: Washing the collected crystals with an excessive amount of solvent, or with solvent that is not ice-cold, will dissolve some of the product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystal formation | - Solution is too dilute (too much solvent).- Supersaturation.- Lack of nucleation sites. | - Boil off some solvent and re-cool.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of this compound. |
| "Oiling out" | - Solution is too concentrated.- Cooling is too rapid.- High level of impurities depressing the melting point. | - Reheat to dissolve the oil, add more solvent, and cool slowly.- Consider a pre-purification step if the crude material is highly impure. |
| Low crystal yield | - Too much solvent used.- Premature crystallization during filtration.- Washing crystals with warm or excessive solvent. | - Concentrate the mother liquor to recover a second crop of crystals.- Preheat the filtration apparatus.- Wash crystals with a minimal amount of ice-cold solvent. |
| Colored crystals | - Presence of colored impurities. | - Treat the hot solution with activated charcoal before filtration. |
Data Presentation
Solubility of this compound in Common Solvents
Disclaimer: The following data is illustrative and based on general principles of amino acid solubility, as specific experimental data for this compound is not widely available. It is crucial to perform your own solubility tests to determine the optimal solvent for your specific sample.
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Suitability for Recrystallization |
| Water | ~5 | > 30 | Good |
| Ethanol | ~0.5 | ~5 | Moderate (May require a co-solvent) |
| Methanol | ~1 | ~10 | Good |
| Isopropanol | < 0.1 | ~1 | Poor (Good for washing crystals) |
| Acetone | < 0.1 | < 0.5 | Poor (Good for washing crystals) |
| Ethyl Acetate | < 0.05 | < 0.2 | Poor |
| Toluene | < 0.01 | < 0.1 | Poor |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization of this compound from Water
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of deionized water and heat the mixture on a hot plate with stirring. Continue to add small portions of hot deionized water until the this compound is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% of the solute mass) and swirl the flask. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Preheat a funnel and a receiving flask. Place a fluted filter paper in the funnel and perform a hot gravity filtration to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the receiving flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water, followed by a wash with a non-polar solvent like isopropanol or acetone to help with drying.
-
Drying: Dry the crystals in a vacuum oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.
Protocol 2: Two-Solvent Recrystallization of this compound (e.g., Methanol/Isopropanol)
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot methanol (the "good" solvent).
-
Addition of Anti-Solvent: While the solution is still hot, add isopropanol (the "poor" solvent) dropwise until the solution becomes faintly turbid.
-
Clarification: Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using an ice-cold mixture of methanol/isopropanol for washing.
Visualizations
Technical Support Center: N-Ethylglycine Interference in Creatinine Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from N-Ethylglycine (NEG) in creatinine assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NEG) and why does it interfere with creatinine assays?
A1: this compound is a metabolite of the local anesthetic lidocaine.[1] Its structural similarity to sarcosine, an intermediate in the enzymatic creatinine assay, can cause interference.[2] Specifically, in enzymatic assays that utilize a sarcosine oxidase-coupled method, NEG can be incorrectly oxidized by the sarcosine oxidase enzyme, leading to a false increase in the measured creatinine concentration.[1]
Q2: Which type of creatinine assay is most susceptible to interference from this compound?
A2: Enzymatic creatinine assays that rely on the sarcosine oxidase reaction are most susceptible to interference from this compound.[1] The traditional Jaffe method, which is based on the reaction of creatinine with alkaline picrate, is generally not affected by this compound.[3]
Q3: What are the typical signs of this compound interference in my creatinine assay results?
A3: The primary indication of this compound interference is a falsely elevated creatinine level in samples from subjects who have been administered lidocaine.[1] This can lead to an inaccurate assessment of renal function. If you observe unexpectedly high creatinine values in such samples, interference from this compound should be considered.
Q4: Are there other common substances that can interfere with creatinine assays?
A4: Yes, both Jaffe and enzymatic methods are susceptible to interference from various endogenous and exogenous substances. For the Jaffe method, interferents include glucose, acetoacetate, ascorbic acid, and certain cephalosporin antibiotics.[4][5] Enzymatic assays can be affected by substances like bilirubin and dopamine.[3]
Troubleshooting Guides
Issue: Unexpectedly high creatinine readings in samples from subjects treated with lidocaine.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Interference from this compound (NEG), a metabolite of lidocaine. | 1. Confirm Lidocaine Administration: Verify if the subject has been administered lidocaine. | If yes, NEG interference is highly probable. |
| 2. Select an Alternative Assay Method: Re-assay the sample using a method not susceptible to NEG interference, such as the Jaffe method or an enzymatic assay that does not use a sarcosine oxidase-coupled reaction. | The creatinine value obtained from the alternative method should be lower and more accurately reflect the true concentration. | |
| 3. Sample Dilution: If an alternative method is not available, perform a serial dilution of the sample and re-assay. | While not eliminating the interference, a non-linear response upon dilution may suggest the presence of an interfering substance. | |
| 4. Consult Assay Manufacturer: Contact the technical support for your specific creatinine assay kit to inquire about known interferences from lidocaine metabolites. | The manufacturer may provide specific recommendations or protocols for samples containing NEG. |
Data Presentation
The following table summarizes the quantitative impact of this compound on creatinine measurements using different generations of Kodak Ektachem single-slide methods. This data illustrates the concentration-dependent positive bias caused by NEG.
Table 1: Interference of this compound (NEG) on Creatinine Measurement [1]
| Kodak Ektachem Slide Generation | Linear Relationship (y = creatinine bias in mg/L, x = NEG concentration in mg/L) |
| First (I) | y = 1.70x - 0.8 |
| Third (III) | y = 0.39x - 0.3 |
| Fourth (IV) | y = 0.79x - 1.8 |
Experimental Protocols
Protocol 1: Standard Enzymatic Creatinine Assay (Sarcosine Oxidase Method)
This protocol outlines the general steps of a common enzymatic creatinine assay susceptible to this compound interference.
-
Sample Preparation: Prepare serum or plasma samples according to standard laboratory procedures.
-
Reagent Preparation: Prepare the working reagent containing creatininase, creatinase, sarcosine oxidase, peroxidase, and a chromogenic substrate as per the manufacturer's instructions.
-
Assay Procedure: a. Add a specific volume of the sample to a reaction cuvette. b. Add the working reagent to initiate the enzymatic cascade. c. Incubate the reaction mixture at a specified temperature (e.g., 37°C) for a defined period. d. Measure the absorbance of the resulting colored product at the appropriate wavelength (e.g., 546 nm).
-
Calculation: Calculate the creatinine concentration based on the change in absorbance, using a standard curve for calibration.
Protocol 2: Mitigation of this compound Interference using a Two-Step Enzymatic Method
This protocol is based on the principle of pre-treating the sample to remove this compound before measuring creatinine. This method utilizes two different sarcosine oxidase enzymes with varying affinities for this compound.
-
Reagent Preparation:
-
Reagent 1 (Pre-treatment): Prepare a solution containing a sarcosine oxidase with a high affinity for this compound (low Km value).
-
Reagent 2 (Creatinine Measurement): Prepare a standard enzymatic creatinine reagent mix containing a sarcosine oxidase with a low affinity for this compound (high Km value).
-
-
Assay Procedure: a. Pre-treatment Step: Incubate the sample with Reagent 1 for a sufficient time to allow the high-affinity sarcosine oxidase to catalytically degrade the this compound present in the sample. b. Creatinine Measurement: Add Reagent 2 to the pre-treated sample. c. Proceed with the standard enzymatic assay procedure as described in Protocol 1 (incubation and absorbance measurement).
-
Calculation: Calculate the creatinine concentration based on the absorbance change after the addition of Reagent 2. This value will be free from the positive bias caused by this compound.
Visualizations
References
- 1. Creatinine Estimation and Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lidocaine metabolite and creatinine measurements in the Ektachem 700: steps to minimize its impact on patient care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8+ Will Creatine in Drug Test Cause a Fail? [jitsi.cmu.edu.jm]
- 4. iacld.com [iacld.com]
- 5. Interferences in current methods for measurements of creatinine - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to prevent photodegradation of N-Ethylglycine solutions
Frequently Asked Questions (FAQs)
Q1: Is N-Ethylglycine susceptible to photodegradation?
While specific photostability data for this compound is limited, as a glycine derivative, it is prudent to assume potential susceptibility to photodegradation, particularly under prolonged exposure to ultraviolet (UV) light. Amino acids and their derivatives can degrade upon exposure to light, and this process can be influenced by various factors in the solution.[1][2]
Q2: What are the potential consequences of this compound photodegradation in my experiments?
Photodegradation can lead to a decrease in the concentration of this compound, the formation of impurities, and a potential shift in the pH of the solution. These changes can compromise the accuracy, reproducibility, and safety of your experiments, particularly in sensitive applications like drug formulation and cell culture.
Q3: What are the primary factors that can accelerate the photodegradation of this compound solutions?
Based on studies of similar molecules, the following factors can potentially accelerate photodegradation:
-
Wavelength and Intensity of Light: Shorter wavelengths (UVA and UVB) and higher light intensity are generally more damaging.
-
Presence of Photosensitizers: Impurities or other components in the solution can absorb light and transfer the energy to this compound, initiating degradation.
-
Presence of Metal Ions: Trace metal ions, such as iron (Fe³⁺), can act as catalysts in photochemical reactions, leading to the formation of reactive radical species.[1]
-
Oxygen Concentration: The presence of dissolved oxygen can lead to photo-oxidative degradation pathways.
-
pH of the Solution: The pH can influence the electronic state of the molecule and its susceptibility to photodegradation.
Q4: How can I store this compound solutions to minimize photodegradation?
To minimize photodegradation during storage, this compound solutions should be:
-
Stored in amber or opaque containers to block out light.
-
Kept in a cool, dark place.
-
If possible, purged with an inert gas (e.g., nitrogen or argon) to displace dissolved oxygen.
-
Prepared using high-purity water and reagents to minimize contaminants that could act as photosensitizers.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of this compound concentration over time in light-exposed samples. | Direct or indirect photodegradation. | 1. Confirm the loss of concentration using a validated analytical method (e.g., HPLC). 2. Protect the solution from light by using amber vials or wrapping containers in aluminum foil. 3. Evaluate the effect of adding an antioxidant to the formulation. |
| Appearance of unknown peaks in chromatograms of light-exposed samples. | Formation of photodegradation products. | 1. Conduct a forced degradation study to generate and identify potential degradation products. 2. Use a stability-indicating analytical method capable of resolving this compound from its degradants. |
| Inconsistent experimental results with this compound solutions. | Variability in light exposure between experiments. | 1. Standardize all experimental procedures to ensure consistent light exposure. 2. Prepare fresh solutions for each experiment or store stock solutions under validated light-protected conditions. |
| Precipitation or color change in the solution after light exposure. | Formation of insoluble degradation products or chromophores. | 1. Visually inspect solutions before use. 2. If changes are observed, discard the solution and prepare a fresh batch, ensuring rigorous light protection. |
Experimental Protocols
Protocol 1: Forced Photodegradation Study
This protocol outlines a general procedure for conducting a forced photodegradation study to assess the photostability of an this compound solution.
Objective: To intentionally degrade the this compound solution under controlled light exposure to identify potential degradation products and evaluate the stability-indicating capability of the analytical method.
Materials:
-
This compound solution of known concentration
-
Photostability chamber with a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter)
-
Transparent and light-resistant (e.g., amber) containers
-
Validated HPLC method for the quantification of this compound
Procedure:
-
Prepare two sets of this compound solution samples in transparent containers.
-
Wrap one set of samples completely in aluminum foil to serve as dark controls.
-
Place both sets of samples in the photostability chamber.
-
Expose the samples to the light source for a defined period.
-
At specified time intervals, withdraw samples from both the exposed and dark control groups.
-
Analyze the samples using the validated HPLC method to determine the concentration of this compound and detect the formation of any degradation products.
-
Compare the chromatograms of the exposed samples to the dark controls to identify peaks corresponding to photodegradants.
Protocol 2: Evaluation of Antioxidants for Photostabilization
Objective: To assess the effectiveness of different antioxidants in preventing the photodegradation of this compound solutions.
Materials:
-
This compound solution
-
Stock solutions of various antioxidants (e.g., ascorbic acid, methionine)
-
Photostability chamber
-
Validated HPLC method
Procedure:
-
Prepare several aliquots of the this compound solution.
-
To each aliquot (except for the control), add a different antioxidant at a specified concentration.
-
Prepare a control sample with no added antioxidant.
-
Divide each solution into two sets: one for light exposure and one for a dark control.
-
Expose the light samples in a photostability chamber as described in Protocol 1.
-
After the exposure period, analyze all samples (light-exposed and dark controls) by HPLC.
-
Calculate the percentage of this compound remaining in each sample.
-
Compare the degradation rates between the control and the antioxidant-containing solutions to determine the efficacy of each antioxidant.
Quantitative Data Summary
As specific quantitative data for this compound photodegradation is not available, the following table presents hypothetical data from a forced degradation study to illustrate how results could be presented.
| Condition | Exposure Time (hours) | This compound Remaining (%) | Area of Major Degradant Peak (AU*s) |
| Light Exposed | 0 | 100.0 | 0 |
| 6 | 92.5 | 15,432 | |
| 12 | 85.3 | 32,109 | |
| 24 | 76.1 | 58,765 | |
| Dark Control | 24 | 99.8 | Not Detected |
Visualizations
Caption: Workflow for a photostability study of this compound.
References
- 1. Near UV Photodegradation Mechanisms of Amino Acid Excipients: Formation of the Carbon Dioxide Radical Anion from Aspartate and Fe(III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and photochemistry of photolabile N-glycine derivatives and effects of one on the glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing storage conditions for long-term N-Ethylglycine stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing storage conditions for the long-term stability of N-Ethylglycine. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a cool, dry, and dark place. Several suppliers recommend specific temperature ranges, which are summarized in the table below. To prevent degradation from moisture, it is crucial to store the compound in a tightly sealed container, preferably under an inert gas, as it is known to be hygroscopic.[1][2]
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Solutions of this compound are significantly less stable than the solid form and require colder storage temperatures to minimize degradation. For mid-term storage of up to one month, a temperature of -20°C is recommended. For longer-term storage, up to six months, it is advisable to store solutions at -80°C.[3] It is also good practice to aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: What are the primary factors that can cause this compound to degrade?
A3: The main factors that can compromise the stability of this compound are exposure to moisture (hygroscopicity), elevated temperatures, and potentially light and oxidizing agents.[1][4] The presence of a secondary amine and a carboxylic acid group makes the molecule susceptible to various reactions, including oxidation and reactions with atmospheric carbon dioxide.
Q4: Are there any materials that are incompatible with this compound storage?
A4: While specific incompatibility data for this compound is not extensively documented, general best practices for storing amino acid derivatives should be followed. Avoid strong oxidizing agents and store away from foodstuffs.[2] For packaging, lined metal cans, plastic pails, and polyliner drums are suggested as suitable containers. Always ensure containers are clearly labeled and free from leaks.
Troubleshooting Guide
Problem: I've observed clumping or a change in the physical appearance of my solid this compound.
-
Potential Cause: This is likely due to the absorption of moisture from the atmosphere, as this compound is hygroscopic.[1]
-
Solution: Ensure the container is tightly sealed and consider storing it in a desiccator. For future use, handle the compound in a controlled, low-humidity environment, such as a glove box, and store it under an inert atmosphere (e.g., argon or nitrogen).
Problem: My experimental results are inconsistent when using an older stock solution of this compound.
-
Potential Cause: The stock solution may have degraded due to improper storage temperature, repeated freeze-thaw cycles, or prolonged storage.
-
Solution: Prepare fresh stock solutions more frequently. When preparing a new stock, aliquot it into smaller, single-use vials to minimize the number of times the main stock is warmed. Always store solutions at the recommended -20°C for short-term or -80°C for long-term use.[3] It is also advisable to periodically check the purity of your stock solution using an appropriate analytical method like HPLC.
Problem: I suspect my this compound has degraded. How can I confirm this?
-
Potential Cause: Degradation can result in the formation of impurities.
-
Solution: You can assess the purity of your this compound sample using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods can separate and identify the parent compound and any potential degradation products.[5][6]
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Key Considerations |
| Solid (Powder) | Room Temperature (<15°C recommended) or 2-8°C | Long-term | Store in a cool, dry, dark place under an inert gas.[1][7] |
| Solid (Powder) | -20°C | 3 years | For extended long-term storage.[3] |
| In Solvent | -20°C | 1 month | Avoid repeated freeze-thaw cycles.[3] |
| In Solvent | -80°C | 6 months | Optimal for long-term solution stability.[3] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol outlines a general method for assessing the purity of this compound and detecting degradation products.
-
Sample Preparation:
-
Accurately weigh and dissolve a known concentration of this compound in a suitable solvent (e.g., water or a buffered mobile phase).
-
For stability studies, samples should be taken from the stored material at specified time points.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 210 nm) or a mass spectrometer for more definitive identification.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Compare the chromatogram of the aged sample to that of a freshly prepared standard.
-
A decrease in the area of the main this compound peak and the appearance of new peaks are indicative of degradation.
-
Quantify the percentage of remaining this compound and the formation of impurities over time.
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
This protocol is useful for identifying volatile degradation products. This compound itself is not highly volatile, so derivatization is typically required.
-
Derivatization (Example with Silylation):
-
Dry the this compound sample completely.
-
Add a silylating agent (e.g., BSTFA with 1% TMCS) and heat the mixture (e.g., at 70°C for 30 minutes) to form a volatile derivative.[8]
-
-
GC-MS Conditions (Example):
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C).
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-500.
-
-
Data Analysis:
-
Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.
-
Analyze the mass spectra of any additional peaks to identify potential degradation products by comparing them to mass spectral libraries.
-
Visualizations
Caption: Workflow for a long-term stability study of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. This compound | 627-01-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. echemi.com [echemi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. Chemical and stability studies - Eurofins Scientific [eurofins.com]
- 7. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. This compound, bis-TMS [webbook.nist.gov]
Technical Support Center: Overcoming Incomplete Fmoc Deprotection in N-Ethylglycine Peptide Synthesis
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with incomplete Nα-Fmoc deprotection, particularly when incorporating N-Ethylglycine and other sterically hindered amino acids during solid-phase peptide synthesis (SPPS). Below, you will find troubleshooting guides and frequently asked questions to diagnose and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is incomplete Fmoc deprotection and what are its consequences?
Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain.[1][2] This prevents the subsequent coupling of the next amino acid, leading to the formation of deletion sequences, which are peptides missing one or more amino acids.[1][2] These impurities can be challenging to separate from the desired peptide, resulting in lower overall yield and purity.[1][2]
Q2: Why is incomplete Fmoc deprotection a common problem with this compound?
The primary reason for difficult Fmoc deprotection with this compound and other N-substituted amino acids is steric hindrance. The ethyl group on the nitrogen atom sterically hinders the approach of the base (commonly piperidine) to the acidic proton on the fluorene ring of the Fmoc group, slowing down the deprotection reaction.
Q3: What are other common causes of incomplete Fmoc deprotection?
Several factors can contribute to inefficient Fmoc removal:
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Peptide Aggregation: As the peptide chain elongates, it can form secondary structures like β-sheets, which can physically block the deprotection reagent from reaching the N-terminal Fmoc group.[1][3][4] This is a sequence-dependent issue.[1]
-
Suboptimal Reagents or Protocols: Degraded piperidine solutions, insufficient reaction times, or inadequate reagent concentrations can lead to incomplete deprotection.[1][2]
-
Poor Resin Swelling: If the solid support is not properly swelled, reagent access to the peptide chains is hindered.[1][2]
-
High Resin Loading: Overloading the resin can cause steric crowding between peptide chains, impeding reagent diffusion.[2]
Q4: How can I detect incomplete Fmoc deprotection?
Several methods can be used to monitor the completeness of the deprotection step:
-
Kaiser Test: This is a common colorimetric test for detecting free primary amines. A positive result (dark blue beads/solution) indicates successful deprotection, while a negative result (yellow/brown) suggests incomplete deprotection.[1][4] Note that this test is not reliable for N-terminal secondary amines like proline or this compound, which may give a reddish-brown color.[2][4]
-
Chloranil Test: This test is used to detect secondary amines and can be useful when working with N-substituted amino acids.[4]
-
UV Monitoring of Dibenzofulvene (DBF) Adduct: The Fmoc deprotection reaction releases dibenzofulvene (DBF), which is trapped by piperidine to form a DBF-piperidine adduct.[4][5][6] This adduct has a characteristic UV absorbance around 301-312 nm.[4][6] Many automated peptide synthesizers use this method to monitor the deprotection in real-time and can extend the reaction time until completion.[4][5]
-
HPLC and Mass Spectrometry Analysis: Analysis of a small, cleaved sample of the peptide can reveal the presence of deletion sequences or Fmoc-adducts, confirming incomplete deprotection.
Troubleshooting Guides
Issue: Incomplete deprotection of this compound or other sterically hindered residues.
Initial Checks
-
Verify Reagents: Ensure your deprotection solution (e.g., 20% piperidine in DMF) is fresh. Piperidine can degrade over time.
-
Check Resin Swelling: Confirm that the resin is adequately swollen in the solvent before starting the synthesis.[1]
Protocol Modifications
If the initial checks do not resolve the issue, you may need to modify your deprotection protocol.
-
Increase Deprotection Time: Extend the deprotection time for the sterically hindered residue. A second, fresh application of the deprotection solution is also recommended.[1]
-
Elevated Temperature: Performing the deprotection at a slightly elevated temperature (e.g., 35-40 °C) can increase the reaction rate.
-
Use a Stronger Base: For particularly difficult deprotections, a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used.[5] A common cocktail is 2% DBU and 20% piperidine in DMF.[1] However, DBU should be used with caution as it can promote side reactions like aspartimide formation.[5][7]
Quantitative Data Summary
The following tables provide a summary of common deprotection reagents and conditions.
Table 1: Standard and Alternative Fmoc Deprotection Reagents
| Reagent | Concentration | Solvent | Typical Reaction Time | Notes |
| Piperidine | 20% (v/v) | DMF or NMP | 5-20 minutes | The most common reagent; can be insufficient for sterically hindered residues.[1][2] |
| 4-Methylpiperidine (4MP) | 20% (v/v) | DMF | Similar to piperidine | A viable alternative to piperidine with similar efficacy.[8][9] |
| Piperazine (PZ) | 10% (w/v) | 9:1 DMF/Ethanol | Similar to piperidine | Can be less efficient at shorter reaction times for hindered amino acids.[8][10] |
| DBU/Piperidine | 2% DBU, 20% Piperidine (v/v) | DMF | 5-15 minutes | More effective for difficult sequences but can increase side reactions.[1][5] |
| DBU/Piperazine | 2% DBU, 5% Piperazine (w/v) | NMP | 5-15 minutes | Shown to reduce diketopiperazine formation compared to piperidine.[11][12] |
Table 2: Comparison of Deprotection Times for Different Amino Acids
| Amino Acid | Deprotection Reagent | Time for >80% Deprotection | Reference |
| Leucine | 20% Piperidine in DMF | ~3 minutes | [8][10] |
| Arginine(Pbf) | 20% Piperidine in DMF | ~10 minutes | [8][10] |
| Poly-Alanine (Ala6-Ala10) | Piperidine in DMF | 100-170 minutes | [5] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Resin Washing: Wash the peptide-resin with DMF (3 x 5 mL).[13]
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.[13]
-
Deprotection: Add 20% piperidine in DMF to the swollen resin and agitate for 10-20 minutes at room temperature.[1][13]
-
Drain and Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times).[1]
-
Second Deprotection (Recommended): Add a fresh solution of 20% piperidine in DMF and agitate for another 5-10 minutes.[1][13]
-
Final Wash: Drain the solution and wash the resin with DMF (5-7 times) to remove all residual reagents.[1]
Protocol 2: DBU-Enhanced Deprotection for Difficult Sequences
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.[1]
-
Deprotection Cocktail: Prepare a deprotection solution of 2% DBU and 20% piperidine in DMF.[1]
-
Reaction: Add the deprotection cocktail to the resin and agitate for 5-15 minutes, carefully monitoring the reaction progress.[1]
-
Drain and Wash: Drain the solution and wash the resin extensively with DMF to remove all traces of DBU and piperidine.[1]
Protocol 3: Kaiser Test for Free Primary Amines
-
Sample Preparation: Take a small sample of resin beads (5-10 mg) and place them in a small glass test tube.[1]
-
Washing: Wash the resin beads thoroughly with DMF and then with ethanol.[1]
-
Reagent Addition: Add 2-3 drops of each of the following reagents:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol
-
Reagent B: 80 g phenol in 20 mL ethanol
-
Reagent C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine[1]
-
-
Heating: Heat the test tube at 100°C for 5 minutes.[1]
-
Observation:
Visualizations
Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Minimizing side reactions during N-Ethylglycine derivatization
Welcome to the technical support center for N-Ethylglycine derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the minimization of side reactions during the synthesis of this compound and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the N-ethylation of glycine?
A1: The most prevalent side reaction is over-alkylation, leading to the formation of N,N-diethylglycine.[1] Another potential side reaction, particularly when using unprotected amino acids, is the esterification of the carboxyl group.[2] The choice of synthetic route can also introduce specific impurities; for example, methods involving chloroacetic acid may have residual starting material.
Q2: Which synthetic method offers the best selectivity for mono-N-ethylation?
A2: Reductive amination is generally considered a highly selective method for mono-alkylation as it helps to avoid the common issue of over-alkylation often seen with direct alkylation using alkyl halides.[1] Newer catalytic methods involving the direct N-alkylation of unprotected amino acids with alcohols also demonstrate high selectivity, producing water as the only byproduct.[2]
Q3: How does the choice of base impact the reaction?
A3: The base is critical for neutralizing the acid formed during alkylation with ethyl halides and for deprotonating the amine to enhance its nucleophilicity. However, using a very strong base can sometimes be problematic.[2] For direct alkylation, inorganic bases like potassium carbonate (K₂CO₃) are commonly used. The solubility of the base in the reaction solvent is also a key factor to consider.
Q4: Can I perform the N-ethylation on unprotected glycine?
A4: Yes, it is possible to perform N-ethylation on unprotected glycine. However, there are challenges to consider. Glycine is zwitterionic and has limited solubility in many organic solvents.[2] This can lead to heterogeneous reaction mixtures that require efficient stirring. Protecting the carboxylic acid group as an ester (e.g., glycine ethyl ester) can improve solubility and prevent O-alkylation.
Troubleshooting Guide
This section addresses specific issues that may arise during your this compound derivatization experiments.
Issue 1: Low Yield of this compound
Q: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors related to reagents, reaction conditions, or the synthetic route chosen.
-
Reagent Quality: Ensure that all reagents, especially the ethylating agent (e.g., ethyl iodide) and solvents, are pure and anhydrous. Moisture can interfere with many alkylation reactions.
-
Incomplete Reaction: The reaction may not have gone to completion. You can monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider increasing the temperature or reaction time. Be aware that higher temperatures might also promote side reactions.
-
Poor Solubility: As glycine has poor solubility in many organic solvents, this can limit the reaction rate. Consider using a solvent system in which glycine has better solubility, or protecting the carboxyl group to form a more soluble ester.
-
Suboptimal Stoichiometry: The molar ratio of reactants is crucial. An excess of the ethylating agent can lead to over-alkylation, while an insufficient amount will result in incomplete conversion. An optimization of the stoichiometry may be necessary.
Issue 2: Significant Formation of N,N-Diethylglycine (Over-alkylation)
Q: My final product is contaminated with a significant amount of N,N-diethylglycine. How can I minimize this side product?
A: Over-alkylation is a common problem in N-alkylation of primary amines. Here are several strategies to enhance the selectivity for the mono-ethylated product:
-
Adjust Stoichiometry: Use a molar excess of glycine relative to the ethylating agent. This increases the probability of the ethylating agent reacting with the starting material rather than the mono-ethylated product.
-
Controlled Addition: Add the ethylating agent slowly or dropwise to the reaction mixture. This helps to maintain a low concentration of the ethylating agent, favoring mono-alkylation.
-
Lower Reaction Temperature: Conducting the reaction at a lower temperature can sometimes improve selectivity, although it may require a longer reaction time.
-
Choice of Method: If over-alkylation remains a persistent issue with direct alkylation, switching to reductive amination is a highly effective strategy to achieve mono-alkylation.[1]
-
Protecting Groups: Using an N-protecting group that allows for mono-alkylation followed by deprotection can provide excellent selectivity.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes typical reaction conditions and reported yields for different this compound synthesis methods. This data is intended to provide a general comparison to aid in method selection.
| Method | Reactants | Typical Conditions | Reported Yield | Key Advantages | Common Side Reactions |
| Reductive Amination | Glyoxylic acid, Ethylamine | Hydrogen, Pd/C catalyst, Isopropanol | High (e.g., a similar reaction gives 58% for the hydrochloride salt)[3] | High selectivity for mono-alkylation, avoids alkyl halides. | Formation of imine intermediates. |
| Aminolysis of Chloroacetic Acid | Chloroacetic acid, Ethylamine | Aqueous solution, room temperature | High (e.g., 83% for the chloride salt)[4] | Simple procedure, readily available starting materials. | Residual starting materials. |
| Direct Alkylation with Alcohol | Glycine, Ethanol | Ru-based catalyst, 90°C | >90%[2] | "Green" method (water is the only byproduct), high yields. | Requires specific catalyst, potential for di-alkylation depending on conditions. |
| Direct Alkylation with Ethyl Halide | Glycine, Ethyl iodide/bromide | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Variable | Straightforward setup. | Over-alkylation (N,N-diethylglycine), O-alkylation. |
Experimental Protocols
Protocol 1: this compound Synthesis via Reductive Amination
This protocol is adapted from a general procedure for the synthesis of N-alkylated amino acids.
Materials:
-
Glyoxylic acid
-
Ethylamine (aqueous solution)
-
Palladium on charcoal (Pd/C, 5%)
-
Isopropanol
-
Hydrogen gas supply
-
Standard glassware for hydrogenation
Procedure:
-
In a suitable reactor under a nitrogen atmosphere, prepare a solution of ethylamine in isopropanol. Cool the mixture to approximately 5°C.
-
Slowly add a solution of glyoxylic acid in isopropanol to the ethylamine solution over 2-3 hours, maintaining the temperature.
-
Add the 5% Pd/C catalyst to the reaction mixture.
-
Pressurize the reactor with hydrogen gas (e.g., 50 mbar) and stir vigorously for approximately 3 hours, or until hydrogen uptake ceases.
-
Carefully filter the reaction mixture to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Add fresh isopropanol to the resulting slurry to precipitate the product.
-
Filter the solid, wash with cold isopropanol, and dry under vacuum to yield this compound.[5]
Protocol 2: Purification of this compound by Crystallization
Materials:
-
Crude this compound
-
Methanol
-
Acetone
-
Standard crystallization glassware
Procedure:
-
Dissolve the crude this compound product in a minimal amount of hot methanol.
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature.
-
To induce further crystallization, slowly add acetone as an anti-solvent until the solution becomes slightly turbid.
-
Cool the mixture in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by filtration, washing with a cold methanol/acetone mixture.
-
Dry the purified crystals under vacuum.[3]
Visualizations
Troubleshooting Workflow for Low Product Yield
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
Strategy to Minimize Over-alkylation
Caption: Decision pathway for minimizing the formation of N,N-diethylglycine.
References
Enhancing the solubility of N-Ethylglycine in different solvents
Welcome to the technical support center for N-Ethylglycine. This resource is designed to assist researchers, scientists, and drug development professionals in effectively dissolving and utilizing this compound in various experimental setups. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common solubility challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the dissolution of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| This compound is not dissolving in water at room temperature. | This compound has limited solubility in water at neutral pH.[1][2] | 1. Increase Temperature: Gently warm the solution. For many amino acids, solubility increases with temperature.[3][4] 2. Adjust pH: this compound is an amino acid and its solubility is pH-dependent. Adjusting the pH away from its isoelectric point will increase solubility. Add a small amount of dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) and monitor for dissolution.[5][6][7][8] 3. Sonication: Use an ultrasonic bath to aid in the dispersion and dissolution of the solid particles. |
| Precipitate forms when adding a co-solvent to an aqueous solution of this compound. | The addition of a less polar co-solvent can decrease the solubility of polar compounds like this compound in water.[9] | 1. Optimize Co-solvent Ratio: Systematically test different ratios of the co-solvent to water to find the optimal mixture for solubility. 2. Select a Different Co-solvent: Consider using a more polar water-miscible co-solvent. 3. Reverse the Order of Addition: Try dissolving the this compound in the pure co-solvent first, and then slowly add water. |
| The compound dissolves initially but crashes out of solution over time. | The initial solution was likely supersaturated, or there was a change in temperature or pH. | 1. Ensure Complete Dissolution: Make sure the compound is fully dissolved by visual inspection before assuming it is in a stable solution. 2. Maintain Constant Temperature: Store the solution at the temperature it was prepared at, or determine the solubility at the desired storage temperature. 3. Buffer the Solution: If pH shifts are a possibility, use a suitable buffer system to maintain a constant pH. |
| Difficulty dissolving this compound in non-polar organic solvents. | This compound is a polar, zwitterionic compound at neutral pH and is expected to have very low solubility in non-polar solvents.[10][11] | 1. Use a Polar Organic Solvent: Attempt to dissolve this compound in polar aprotic solvents like DMSO or DMF, or in polar protic solvents like methanol or ethanol.[1][10] 2. Consider Salt Formation: For specific applications, converting the amino acid to a salt (e.g., hydrochloride or sodium salt) can significantly alter its solubility profile.[12] |
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: this compound is described as being slightly soluble in water and methanol.[1][2] A specific solubility in Dimethyl Sulfoxide (DMSO) has been reported as 3.33 mg/mL, which can be achieved with the aid of ultrasonication and warming to 60°C.[13] Due to its polar, zwitterionic nature, it is expected to have low solubility in non-polar solvents.[10][11]
Q2: How does pH affect the solubility of this compound?
A2: As an amino acid, the solubility of this compound is significantly influenced by pH. At its isoelectric point (pI), the molecule exists as a zwitterion with a net neutral charge, leading to minimal solubility. By adjusting the pH of the solution below the pI (e.g., with HCl), the carboxyl group is protonated, resulting in a net positive charge and increased solubility. Conversely, adjusting the pH above the pI (e.g., with NaOH) deprotonates the amino group, leading to a net negative charge and also increasing solubility.[5][6][7][8]
Q3: Can I use co-solvents to improve the solubility of this compound?
A3: Yes, co-solvents can be used, but their selection is critical. For polar compounds like this compound, adding a water-miscible organic solvent can sometimes enhance solubility.[14] However, for amino acids in aqueous solutions, the addition of organic solvents like ethanol often decreases solubility.[9] It is recommended to empirically determine the optimal solvent system and ratio for your specific application. A general approach is to start by dissolving the compound in a small amount of a compatible polar organic solvent (like DMSO) and then diluting it with the aqueous buffer.
Q4: What is the effect of temperature on the solubility of this compound?
Q5: Are there any recommended storage conditions for this compound solutions?
A5: To prevent degradation and precipitation, it is advisable to store this compound solutions at a constant temperature, protected from light. If dissolved in a volatile solvent, ensure the container is tightly sealed. For long-term storage, especially in solution, it is recommended to store at -20°C or -80°C.[13]
Quantitative Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for this compound.
| Solvent | Solubility | Conditions | Source |
| Water | Slightly Soluble | - | [1][2] |
| Methanol | Slightly Soluble | - | [1] |
| DMSO | 3.33 mg/mL (32.29 mM) | Ultrasonic and warming and heat to 60°C | [13] |
Experimental Protocols
Protocol 1: Determination of this compound Solubility in a Given Solvent
This protocol outlines a general method for determining the solubility of this compound at a specific temperature.
Materials:
-
This compound
-
Selected solvent (e.g., water, ethanol, 0.1 M phosphate buffer pH 7.4)
-
Vials with screw caps
-
Magnetic stirrer and stir bars or orbital shaker
-
Analytical balance
-
Temperature-controlled environment (e.g., incubator, water bath)
-
Filtration device (e.g., 0.45 µm syringe filter)
-
Analytical method for quantification (e.g., HPLC, UV-Vis spectrophotometry)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent.
-
Seal the vial and place it in a temperature-controlled environment on a stirrer or shaker.
-
Allow the mixture to equilibrate for a sufficient amount of time (e.g., 24-48 hours) to ensure saturation.
-
After equilibration, stop the agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and immediately filter it to remove any undissolved particles.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method.
-
The determined concentration represents the solubility of this compound in that solvent at the specified temperature.
Protocol 2: Enhancing this compound Solubility using pH Adjustment
This protocol describes how to increase the aqueous solubility of this compound by modifying the pH.
Materials:
-
This compound
-
Deionized water
-
0.1 M HCl and 0.1 M NaOH solutions
-
pH meter
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a suspension of this compound in deionized water (e.g., 5-10 mg/mL).
-
Place the suspension on a magnetic stirrer.
-
Monitor the pH of the suspension.
-
To dissolve the compound by forming the hydrochloride salt, slowly add 0.1 M HCl dropwise while monitoring the pH and observing the dissolution of the solid. Continue adding acid until the solution becomes clear.
-
Alternatively, to dissolve the compound by forming the sodium salt, slowly add 0.1 M NaOH dropwise until the solid dissolves completely.
-
Record the final pH at which the this compound is fully dissolved.
Protocol 3: Using a Co-solvent System to Enhance Solubility
This protocol provides a method for using a co-solvent to dissolve this compound, particularly for preparing stock solutions.
Materials:
-
This compound
-
Primary solvent (e.g., DMSO)
-
Secondary solvent/buffer
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh the desired amount of this compound into a clean vial.
-
Add a minimal volume of the primary solvent (e.g., DMSO) in which this compound is more soluble.
-
Vortex and/or sonicate the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary, as for DMSO.[13]
-
Once a clear stock solution is obtained, slowly add the secondary solvent or buffer to the desired final concentration, while continuously mixing.
-
If the solution remains clear, the co-solvent system is successful. If a precipitate forms, the compound may be insoluble at that final concentration and solvent ratio.
References
- 1. This compound CAS#: 627-01-0 [m.chemicalbook.com]
- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Temperature Dependence of Solubility Predicted from Thermodynamic Data Measured at a Single Temperature: Application to α, β, and γ-Glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water | Semantic Scholar [semanticscholar.org]
- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 10. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 11. This compound | C4H9NO2 | CID 316542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. wjbphs.com [wjbphs.com]
Validation & Comparative
A Comparative Analysis of N-Ethylglycine and Sarcosine in Biological Systems: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of N-Ethylglycine and Sarcosine, two glycine analogs with significant implications for biological research and therapeutic development. The following sections will delve into their mechanisms of action, quantitative performance data, and the experimental protocols used to derive these findings.
Introduction
This compound and Sarcosine (N-methylglycine) are structurally similar amino acid derivatives that have garnered interest for their ability to modulate glycinergic and glutamatergic neurotransmission. Their primary shared target is the Glycine Transporter 1 (GlyT1), a key regulator of synaptic glycine levels. However, subtle structural differences lead to distinct pharmacological profiles, particularly concerning their interaction with the N-methyl-D-aspartate (NMDA) receptor. Understanding these differences is crucial for the targeted design of novel therapeutics for neurological and psychiatric disorders.
Quantitative Performance Data
The following tables summarize the key quantitative parameters for this compound and Sarcosine based on available experimental data.
Table 1: Comparative Activity at Glycine Transporter 1 (GlyT1)
| Compound | Target | Action | IC50 (μM) | Assay System |
| Sarcosine | GlyT1 | Competitive Inhibitor | 96.81 ± 13.67[1] | [³H]glycine uptake in cells expressing GlyT1 |
| ~190[2] | [³H]NFPS binding to rat forebrain membranes | |||
| This compound | GlyT1 | Competitive Inhibitor / Substrate[3][4][5][6] | Not explicitly reported in reviewed literature | Reduces GlyT1-dependent glycine uptake[4][5][6] |
Table 2: Comparative Activity at the NMDA Receptor
| Compound | Target | Action | EC50 / Binding Affinity | Assay System |
| Sarcosine | NMDA Receptor (Glycine Site) | Co-agonist | 26 ± 3 μM[7] | Whole-cell recordings from cultured mouse hippocampal neurons |
| This compound | NMDA Receptor (Glycine Site) | No significant activity reported[8] | Not applicable | Electrophysiological recordings in Xenopus oocytes |
Mechanism of Action and Signaling Pathways
Glutamatergic Signaling Pathway Modulation by GlyT1 Inhibition
Both this compound and Sarcosine inhibit GlyT1, which is primarily located on glial cells surrounding glutamatergic synapses. By blocking the reuptake of glycine, these compounds increase the concentration of glycine in the synaptic cleft. Glycine acts as a co-agonist at the NMDA receptor, meaning its binding is necessary for the receptor to be activated by the primary agonist, glutamate. Therefore, by increasing synaptic glycine levels, both this compound and Sarcosine can potentiate NMDA receptor activity, enhancing glutamatergic neurotransmission. This mechanism is a key therapeutic target for conditions associated with NMDA receptor hypofunction, such as schizophrenia.
Caption: Modulation of Glutamatergic Synapse by GlyT1 Inhibitors.
Differential Activity at the NMDA Receptor
A key distinction between the two molecules lies in their direct interaction with the NMDA receptor. Sarcosine acts as a direct co-agonist at the glycine binding site of the NMDA receptor, in addition to its indirect potentiating effect via GlyT1 inhibition.[7] In contrast, this compound has been reported to be specific for GlyT1, with no significant direct agonist or antagonist activity at the NMDA receptor.[8] This suggests that the pharmacological effects of Sarcosine may be a composite of both GlyT1 inhibition and direct NMDA receptor modulation, while the effects of this compound are likely mediated solely through GlyT1 inhibition.
Metabolic Pathways
Sarcosine Metabolism in One-Carbon Metabolism
Sarcosine is an integral part of one-carbon metabolism. It can be synthesized from dimethylglycine via the enzyme dimethylglycine dehydrogenase (DMGDH) in the mitochondria. Conversely, sarcosine can be demethylated to glycine by sarcosine dehydrogenase (SARDH). Sarcosine can also be formed in the cytosol from the methylation of glycine by glycine N-methyltransferase (GNMT), a reaction that utilizes S-adenosylmethionine (SAM) as the methyl donor.
Caption: Sarcosine's role in one-carbon metabolism.
This compound Metabolism
The metabolic pathway of this compound is less well-characterized. It is primarily known as a metabolite of the local anesthetic lidocaine.[3][5][9] Further research is needed to fully elucidate its endogenous metabolic fate.
Experimental Protocols
[³H]Glycine Uptake Assay for GlyT1 Inhibition
This assay is a standard method to determine the inhibitory activity of compounds on glycine transporters.
-
Cell Culture: A mammalian cell line (e.g., CHO or HEK293 cells) stably expressing human GlyT1 is cultured in appropriate media until confluent.
-
Assay Preparation: Cells are harvested and seeded into 96-well plates.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound or Sarcosine).
-
Glycine Uptake: A solution containing a fixed concentration of radiolabeled [³H]glycine is added to each well to initiate the uptake process. The incubation is carried out for a defined period at a controlled temperature.
-
Termination of Uptake: The uptake is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]glycine.
-
Quantification: Cells are lysed, and the intracellular [³H]glycine is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition of glycine uptake is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Caption: Workflow for a [³H]Glycine Uptake Assay.
Whole-Cell Patch-Clamp Recording of NMDA Receptor Currents
This electrophysiological technique is used to measure the currents flowing through NMDA receptors in response to agonist application.
-
Cell Preparation: Cultured neurons (e.g., hippocampal or cortical neurons) or a cell line expressing recombinant NMDA receptors (e.g., HEK293 cells) are used.
-
Recording Setup: A glass micropipette filled with an internal solution is brought into contact with the cell membrane to form a high-resistance "giga-seal". The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing for control of the cell's membrane potential and measurement of ion channel currents.
-
Agonist Application: A solution containing a fixed concentration of NMDA and varying concentrations of the co-agonist (e.g., Sarcosine) is rapidly applied to the cell.
-
Current Measurement: The resulting inward current, carried primarily by Ca²⁺ and Na⁺ ions flowing through the NMDA receptor channels, is recorded using a patch-clamp amplifier.
-
Data Analysis: The peak amplitude of the current is measured at each co-agonist concentration. The data are then plotted as a dose-response curve, from which the EC50 value can be determined.
Conclusion
This compound and Sarcosine, while both acting as inhibitors of GlyT1, exhibit a crucial difference in their interaction with the NMDA receptor. Sarcosine possesses a dual mechanism of action, inhibiting GlyT1 and directly acting as a co-agonist at the NMDA receptor's glycine site. In contrast, this compound appears to be a more selective GlyT1 inhibitor, lacking direct NMDA receptor activity. This distinction is vital for researchers designing experiments to probe the specific roles of GlyT1 inhibition versus direct NMDA receptor modulation in various physiological and pathological processes. Furthermore, the well-defined role of Sarcosine in one-carbon metabolism presents another layer of biological activity that is not currently established for this compound. Future studies providing a direct quantitative comparison of their potencies at GlyT1 and a more thorough investigation into the metabolic fate of this compound will be invaluable for the scientific and drug development communities.
References
- 1. Glycine Metabolism Overview - Creative Proteomics [creative-proteomics.com]
- 2. Pharmacology and expression analysis of glycine transporter GlyT1 with [3H]-(N-[3-(4'-fluorophenyl)-3-(4'phenylphenoxy)propyl])sarcosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The lidocaine metabolite this compound has antinociceptive effects in experimental inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 5. The lidocaine metabolite this compound has antinociceptive effects in experimental inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Glycine-dependent activation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effekt von N-Ethylglycin und N-N-Dimethylglycin auf die Glycintransporter GlyT1/GlyT2 und die Glycinrezeptoren α1-3 [open.fau.de]
- 9. Definitive liquid-chromatographic demonstration that this compound is the metabolite of lidocaine that interferes in the Kodak sarcosine oxidase-coupled method for creatinine - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Ethylglycine and Acute Interstitial Nephritis: An Evaluation of its Potential as a Diagnostic Biomarker
Currently, there is no scientific evidence in the available literature to support the validation of N-Ethylglycine as a diagnostic biomarker for Acute Interstitial Nephritis (AIN). Research into this compound has identified it as a substance excreted in the urine of cancer patients with metastatic bone disease, but a link to AIN has not been established.[1]
Acute Interstitial Nephritis is an immunologically-mediated kidney disorder, and its diagnosis often relies on invasive kidney biopsies due to the lack of specific, non-invasive markers.[2][3] However, recent research has identified several promising urinary biomarkers that may aid in the early and non-invasive diagnosis of AIN. This guide will provide a comparative overview of these alternative biomarkers, focusing on the most extensively studied: urinary C-X-C motif chemokine 9 (CXCL9), tumor necrosis factor-alpha (TNF-α), and interleukin-9 (IL-9).[3][4][5]
Comparison of Leading AIN Biomarker Candidates
The following table summarizes the performance of CXCL9, TNF-α, and IL-9 as diagnostic biomarkers for AIN based on available clinical research.
| Biomarker | Fold Change in AIN Patients vs. Controls | Area Under the Curve (AUC) | Key Findings |
| Urinary CXCL9 | 7.6-fold higher | 0.94 (0.86-1.00) in external validation cohorts | CXCL9 has been identified as a top protein biomarker distinguishing AIN from other causes of acute kidney injury (AKI). Its levels are significantly higher in the urine of AIN patients and correlate with tissue mRNA expression.[5][6][7][8][9] |
| Urinary TNF-α | Higher in AIN patients | Improved diagnostic discrimination when combined with IL-9 | Urinary TNF-α levels are elevated in AIN and can help differentiate it from other kidney diseases.[2][4] |
| Urinary IL-9 | Higher in AIN patients | Improved diagnostic discrimination when combined with TNF-α | Elevated urinary IL-9 is associated with AIN and, in combination with TNF-α, enhances diagnostic accuracy.[2][4] |
Experimental Protocols
The validation of these biomarkers involves a series of rigorous experimental procedures. Below are the methodologies for key experiments cited in the validation of urinary CXCL9 as an AIN biomarker.
Patient Cohort and Sample Collection
-
Study Population: A prospectively enrolled cohort of patients with acute kidney injury undergoing a kidney biopsy. A control group of individuals with other kidney diagnoses is also included.[6][7][8]
-
Sample Collection: Urine samples are collected from participants prior to kidney biopsy.
-
Histological Diagnosis: Kidney biopsy samples are reviewed by pathologists to confirm the diagnosis of AIN or other kidney diseases. This serves as the gold standard for comparison.[6][7][8]
Urine Proteomic Analysis
-
Objective: To identify potential protein biomarkers that are differentially expressed in the urine of AIN patients compared to controls.
-
Methodology:
-
Urine samples are centrifuged to remove cellular debris.
-
The supernatant is collected and stored at -80°C.
-
A proximity extension assay (PEA) or a similar high-throughput proteomic platform is used to measure the levels of a panel of immune-related proteins (e.g., 180 proteins).[6][7][8]
-
Statistical analysis is performed to identify proteins with significantly different concentrations between the AIN and control groups.
-
Sandwich Immunoassay (ELISA) for Biomarker Validation
-
Objective: To validate the findings from the proteomic analysis and to quantify the concentration of the top candidate biomarker (e.g., CXCL9).
-
Methodology:
-
A commercial or custom-developed sandwich enzyme-linked immunosorbent assay (ELISA) kit is used.
-
Urine samples are diluted as per the manufacturer's instructions.
-
The assay is performed according to the kit's protocol, which typically involves the following steps:
-
Coating a microplate with a capture antibody specific to the biomarker.
-
Adding the urine samples to the wells.
-
Incubating to allow the biomarker to bind to the capture antibody.
-
Washing the plate to remove unbound substances.
-
Adding a detection antibody that also binds to the biomarker.
-
Adding a substrate that reacts with the enzyme-linked detection antibody to produce a measurable signal (e.g., color change).
-
Measuring the signal intensity using a microplate reader.
-
-
The concentration of the biomarker in the urine is determined by comparing the signal to a standard curve.[6][7][8]
-
Kidney Tissue mRNA Expression Analysis
-
Objective: To determine if the elevated urinary biomarker levels correlate with increased expression of the biomarker's gene in the kidney tissue of AIN patients.
-
Methodology:
-
RNA is extracted from kidney biopsy tissue from both AIN patients and controls.
-
The RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative real-time polymerase chain reaction (qRT-PCR) or a platform like Nanostring is used to measure the mRNA expression levels of the gene encoding the biomarker (e.g., CXCL9).[6][7][8]
-
The expression levels are normalized to a housekeeping gene.
-
Statistical analysis is used to compare the mRNA expression between the AIN and control groups.
-
Visualizing the Path to Validation
The following diagrams illustrate the general workflow for biomarker validation and the underlying signaling pathway in Acute Interstitial Nephritis.
Caption: Experimental workflow for AIN biomarker validation.
Caption: Simplified signaling pathway in Acute Interstitial Nephritis.
References
- 1. Identification of this compound in urine of cancer patients with metastatic bone disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Biomarkers in Acute Tubulointerstitial Nephritis: A Novel Approach to a Classic Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute Interstitial Nephritis | Clinical and Translational Research Accelerator (CTRA) [medicine.yale.edu]
- 4. Biomarkers for improving the diagnosis of acute interstitial nephritis - Clinical Laboratory int. [clinlabint.com]
- 5. kidneynews.org [kidneynews.org]
- 6. Identification and validation of urinary CXCL9 as a biomarker for diagnosis of acute interstitial nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and validation of urinary CXCL9 as a biomarker for diagnosis of acute interstitial nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
A Comparative Guide to Cross-Reactivity Studies of N-Ethylglycine with Other Amino Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies to assess the cross-reactivity of N-Ethylglycine with other amino acid derivatives. Given the limited availability of direct experimental data on this compound cross-reactivity, this document focuses on the principal analytical methods used for such studies: Immunoassays and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). We present illustrative data and detailed experimental protocols to guide researchers in designing and interpreting their own cross-reactivity studies.
Introduction to this compound and Cross-Reactivity
This compound is a derivative of the amino acid glycine, where an ethyl group is attached to the nitrogen atom.[1][2] Like other N-alkylated amino acids, it is of interest in various fields, from biomarker research to drug development.[3] Cross-reactivity is a critical parameter in the development of any specific assay, defining the extent to which the assay responds to compounds other than the target analyte. Understanding the cross-reactivity of this compound with structurally similar amino acid derivatives is essential for ensuring the accuracy and reliability of quantitative measurements.
Methodology Comparison: Immunoassay vs. LC-MS/MS
The two primary methods for quantifying small molecules like this compound and assessing cross-reactivity are competitive immunoassays (e.g., ELISA) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).
-
Immunoassays rely on the specific binding of an antibody to the target molecule. They are often high-throughput and cost-effective but are susceptible to cross-reactivity from structurally similar molecules.
-
LC-MS/MS combines the physical separation power of liquid chromatography with the highly specific detection capabilities of mass spectrometry. This technique is considered the gold standard for specificity and can distinguish between isobaric compounds (molecules with the same mass).[4][5]
Data Presentation: Illustrative Cross-Reactivity Data
The following tables present hypothetical data to illustrate how cross-reactivity is reported for both a competitive ELISA and an LC-MS/MS method.
Table 1: Hypothetical Cross-Reactivity of a Monoclonal Antibody to this compound in a Competitive ELISA
Cross-reactivity is determined by comparing the concentration of a competing analyte required to displace 50% of the labeled this compound (IC50) with the IC50 of this compound itself.
Cross-Reactivity (%) = (IC50 of this compound / IC50 of Competitor) x 100
| Competitor Compound | Chemical Structure | IC50 (nM) | Cross-Reactivity (%) |
| This compound | C₄H₉NO₂ [1] | 10 | 100 |
| Sarcosine (N-Methylglycine) | C₃H₇NO₂[6][7] | 250 | 4.0 |
| N-Propylglycine | C₅H₁₁NO₂[8][9] | 80 | 12.5 |
| Glycine | C₂H₅NO₂[10][11][12] | > 10,000 | < 0.1 |
| Alanine | C₃H₇NO₂[13][14][15] | > 10,000 | < 0.1 |
| Leucine | C₆H₁₃NO₂[][17][18] | > 10,000 | < 0.1 |
This data is illustrative and does not represent actual experimental results.
Table 2: Specificity of an LC-MS/MS Method for this compound Analysis
Specificity in LC-MS/MS is achieved through a combination of chromatographic retention time and the unique mass-to-charge (m/z) ratio of the parent ion and a specific fragment ion (MRM transition). Cross-reactivity is typically negligible if compounds are chromatographically separated and have different MRM transitions.
| Compound | Chemical Formula | Retention Time (min) | MRM Transition (m/z) | Cross-Reactivity (%) |
| This compound | C₄H₉NO₂ [1] | 3.5 | 104.1 -> 58.1 | 100 (Target) |
| Sarcosine (N-Methylglycine) | C₃H₇NO₂[6][7] | 3.1 | 90.1 -> 44.1 | Not Detected |
| N-Propylglycine | C₅H₁₁NO₂[8][9] | 4.2 | 118.1 -> 72.1 | Not Detected |
| Glycine | C₂H₅NO₂[10][11][12] | 2.1 | 76.1 -> 30.0 | Not Detected |
| Alanine | C₃H₇NO₂[13][14][15] | 2.5 | 90.1 -> 44.1 | Not Detected |
| Leucine | C₆H₁₃NO₂[][17][18] | 5.8 | 132.1 -> 86.1 | Not Detected |
This data is illustrative and does not represent actual experimental results.
Experimental Protocols
Protocol 1: Competitive ELISA for this compound
This protocol describes a typical competitive ELISA for quantifying a small molecule like this compound.[19][20][21]
Materials:
-
96-well microtiter plate pre-coated with this compound-protein conjugate (e.g., this compound-BSA).
-
This compound standard solutions.
-
Solutions of potential cross-reactants (Sarcosine, Glycine, etc.).
-
Primary antibody specific to this compound.
-
HRP-conjugated secondary antibody.
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Substrate solution (e.g., TMB).
-
Stop Solution (e.g., 2M H₂SO₄).
Procedure:
-
Prepare serial dilutions of the this compound standard and each potential cross-reactant.
-
Add 50 µL of standard or sample to the wells of the pre-coated plate.
-
Add 50 µL of the primary antibody solution to each well.
-
Incubate for 1-2 hours at 37°C. During this incubation, the free this compound (or cross-reactant) in the solution competes with the plate-bound this compound for antibody binding.
-
Wash the plate 3-5 times with Wash Buffer.
-
Add 100 µL of the HRP-conjugated secondary antibody to each well and incubate for 1 hour at 37°C.
-
Wash the plate 3-5 times with Wash Buffer.
-
Add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes.
-
Add 50 µL of Stop Solution to each well to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the concentration of this compound in the sample.
Protocol 2: LC-MS/MS Analysis of this compound and Other Amino Acid Derivatives
This protocol provides a general method for the direct analysis of amino acids without derivatization.[4][5][22]
Materials:
-
LC-MS/MS system with an ESI source.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Standard solutions of this compound and other amino acids.
-
Internal standard (e.g., stable isotope-labeled this compound).
Procedure:
-
Sample Preparation: Perform a simple protein precipitation of the sample (if biological) by adding acetonitrile or methanol containing the internal standard. Centrifuge and use the supernatant for analysis.
-
Chromatography:
-
Inject the sample onto the HILIC column.
-
Use a gradient elution starting with a high percentage of Mobile Phase B (e.g., 95%) and decreasing to a lower percentage over several minutes to separate the polar amino acids.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect each analyte. For each compound, a specific precursor ion (the protonated molecule [M+H]⁺) and a characteristic product ion are monitored.
-
Optimize collision energies for each MRM transition to ensure maximum sensitivity.
-
-
Data Analysis:
-
Quantify this compound based on the peak area ratio relative to its internal standard.
-
Assess cross-reactivity by monitoring the specific MRM transitions of other amino acid derivatives at the retention time of this compound. The absence of a signal confirms specificity.
-
Visualizations
Caption: Workflow of a competitive ELISA for this compound detection.
References
- 1. This compound | C4H9NO2 | CID 316542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Showing Compound this compound (FDB111681) - FooDB [foodb.ca]
- 4. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 5. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sarcosine - Wikipedia [en.wikipedia.org]
- 7. Sarcosine | C3H7NO2 | CID 1088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-propylglycine [stenutz.eu]
- 9. Glycine, N-propyl- | C5H11NO2 | CID 414243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. study.com [study.com]
- 11. byjus.com [byjus.com]
- 12. Glycine - Wikipedia [en.wikipedia.org]
- 13. Alanine Overview, Structure & Formula - Lesson | Study.com [study.com]
- 14. jpt.com [jpt.com]
- 15. Alanine - Wikipedia [en.wikipedia.org]
- 17. news-medical.net [news-medical.net]
- 18. Leucine - Wikipedia [en.wikipedia.org]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 21. stjohnslabs.com [stjohnslabs.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Synthesis of N-Ethylglycine for Researchers and Drug Development Professionals
An objective analysis of common synthetic routes to N-Ethylglycine, complete with experimental data, detailed protocols, and process visualizations to aid in methodological selection for research and development applications.
This compound, a non-proteinogenic amino acid, serves as a crucial building block in medicinal chemistry and drug development, notably as a component of peptide nucleic acids (PNAs) and other peptidomimetics. The efficiency of its synthesis can significantly impact the overall cost and timeline of a research or development project. This guide provides a comparative analysis of three primary synthetic routes to this compound: Reductive Amination of Glyoxylic Acid, Nucleophilic Substitution of Chloroacetic Acid, and the Strecker Synthesis.
Comparison of Efficacy
The efficacy of each synthetic route is evaluated based on reaction yield, purity of the final product, reaction time, and the nature of the starting materials and reagents. The following table summarizes the key quantitative data for each method.
| Parameter | Reductive Amination of Glyoxylic Acid | Nucleophilic Substitution of Chloroacetic Acid | Strecker Synthesis |
| Starting Materials | Glyoxylic acid, Ethylamine | Chloroacetic acid, Ethylamine | Formaldehyde, Ethylamine, Sodium Cyanide |
| Overall Yield | ~70-75% | ~83% (for the hydrochloride salt) | High (for the aminonitrile intermediate) |
| Reaction Time | 5-6 hours | 24 hours | Multi-step, variable |
| Key Reagents | Palladium on charcoal (catalyst), Hydrogen gas | - | Sodium Cyanide (highly toxic) |
| Purity | High, crystalline solid | High (as the hydrochloride salt) | Intermediate requires purification and hydrolysis |
| Scalability | Demonstrated on an industrial scale.[1] | Feasible for lab-scale synthesis | Lab-scale; use of cyanide poses scalability challenges |
Detailed Experimental Protocols
Reductive Amination of Glyoxylic Acid
This method involves the formation of an imine intermediate from glyoxylic acid and ethylamine, which is then catalytically hydrogenated to yield this compound. This route is notable for its high yield and has been successfully implemented on an industrial scale.
Experimental Protocol:
In a 250-liter glass-lined reactor under a nitrogen atmosphere, a mixture of ethylamine (25 kg) and isopropanol (100 kg) is cooled to 5°C.[1] A solution of glyoxylic acid (25 kg) in isopropanol (25 kg) is added over 2-3 hours. The resulting solution is then hydrogenated in the presence of 5% palladium on charcoal (2.5 kg, 50% wet) under a hydrogen atmosphere (50 mbar) for 3 hours.[1] After the reaction is complete, the catalyst is removed by filtration. The filtrate is concentrated, and isopropanol (80 kg) is added to precipitate the product. The solid this compound is collected by filtration, washed with isopropanol, and dried under vacuum at approximately 40°C, yielding about 21 kg of a white crystalline solid.[1]
Nucleophilic Substitution of Chloroacetic Acid
This route, often referred to as a "green synthesis" approach, involves the direct reaction of ethylamine with chloroacetic acid. The reaction proceeds via a nucleophilic substitution mechanism.
Experimental Protocol:
A solution of ethylamine (22 mmol) in 3 mL of cold water is added dropwise to a solution of chloroacetic acid (0.945 g, 10 mmol) in 3 mL of water in an ice bath. The mixture is stirred continuously for 24 hours. The water is then removed using a rotary evaporator until a white precipitate of N-ethylglycinium chloride is formed. The chloride salt is washed multiple times with pure acetone. This method yields the hydrochloride salt of this compound with a reported yield of 83%. To obtain the free amino acid, the hydrochloride salt would require neutralization.
Strecker Synthesis
The Strecker synthesis is a classical method for producing amino acids. For this compound, this would involve a three-component reaction between formaldehyde, ethylamine, and a cyanide source, followed by hydrolysis of the resulting α-aminonitrile.
Experimental Protocol:
Visualizing the Synthesis Routes
To better understand the workflow of each synthesis method, the following diagrams have been generated.
Conclusion
For large-scale production, the Reductive Amination of Glyoxylic Acid appears to be the most efficacious route due to its high yield, demonstrated scalability, and the production of a high-purity crystalline product.[1] The Nucleophilic Substitution of Chloroacetic Acid offers a simpler, "greener" alternative that is well-suited for laboratory-scale synthesis, although it initially yields the hydrochloride salt which requires an additional neutralization step. The Strecker Synthesis , while a classic and versatile method for amino acid synthesis, is less favorable for producing this compound in many contexts due to the significant safety concerns associated with the use of highly toxic cyanide reagents and the multi-step nature of the process. The choice of synthesis route will ultimately depend on the specific requirements of the project, including the desired scale, available equipment, and safety protocols.
References
A Researcher's Guide to N-Ethylglycine Detection: A Comparative Analysis of Analytical Methods
For researchers, scientists, and professionals in the fast-paced world of drug development, the accurate and reliable quantification of small molecules like N-Ethylglycine is paramount. This non-proteinogenic amino acid is a metabolite of interest in various biomedical research areas. The selection of an appropriate analytical method is a critical decision that impacts data quality, throughput, and resource allocation. This guide provides an objective comparison of the three most common analytical platforms for this compound detection: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Performance Comparison at a Glance
The choice of analytical technique hinges on the specific requirements of the study, such as the desired sensitivity, the complexity of the sample matrix, and the required sample throughput. The following table summarizes the key performance characteristics of each method for the analysis of this compound and related glycine derivatives.
| Parameter | LC-MS/MS | GC-MS (with Derivatization) | HPLC-UV (with Derivatization) |
| Principle | Separation by liquid chromatography, detection by mass-to-charge ratio of parent and fragment ions. | Separation by gas chromatography, detection by mass-to-charge ratio of derivatized analyte fragments. | Separation by liquid chromatography, detection by UV absorbance of a derivatized analyte. |
| Selectivity | Very High | High | Moderate |
| Sensitivity (LOD/LOQ) | High (pg/mL to low ng/mL range) | High (ng/mL range) | Moderate (µg/mL range) |
| Linearity (R²) | Excellent (>0.99) over 3-4 orders of magnitude. | Good (>0.99) over 2-3 orders of magnitude. | Good (>0.98) over 2-3 orders of magnitude. |
| Accuracy (% Recovery) | Typically 90-110% | Typically 85-115% | Typically 85-115% |
| Precision (%RSD) | <15% | <15% | <20% |
| Sample Throughput | High | Moderate | Moderate |
| Derivatization | Often not required. | Mandatory to increase volatility. | Often required to introduce a UV-absorbing chromophore. |
| Instrumentation Cost | High | Moderate to High | Low to Moderate |
In-Depth Look at Analytical Methodologies
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS stands as the gold standard for the quantification of small molecules in complex biological matrices due to its exceptional sensitivity and selectivity.
Experimental Protocol (General, based on N-acylglycine analysis)
-
Sample Preparation:
-
To 50 µL of plasma or urine, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube, evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor and product ions for this compound and the internal standard need to be optimized by direct infusion.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and reliable technique for the analysis of volatile and thermally stable compounds. For polar molecules like this compound, a derivatization step is mandatory to increase their volatility. A fully automated solid-phase microextraction-fast gas chromatography-mass spectrometry method has been developed for the direct determination of sarcosine and this compound in human urine[1].
Experimental Protocol (Based on Bianchi et al., 2011)
-
Sample Preparation and Derivatization:
-
Urine samples are subjected to derivatization using hexyl chloroformate.
-
This is followed by direct immersion solid-phase microextraction (SPME) to extract the derivatized analytes.
-
-
Gas Chromatography:
-
Column: A suitable capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature gradient is used to separate the derivatized this compound from other matrix components.
-
Injection Mode: Splitless injection is typically used for trace analysis.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) or full scan mode. Specific ions for the derivatized this compound are monitored for quantification.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely accessible and cost-effective technique. However, for a molecule like this compound which lacks a strong UV chromophore, a derivatization step is often necessary to achieve adequate sensitivity.
Experimental Protocol (General, based on amino acid analysis)
-
Sample Preparation and Derivatization:
-
Deproteinize the sample (e.g., with perchloric acid) and centrifuge.
-
Adjust the pH of the supernatant to the optimal range for the derivatization reaction (e.g., pH 8-9).
-
Add a derivatizing agent that introduces a UV-active moiety, such as Dansyl Chloride or o-Phthalaldehyde (OPA).
-
Incubate the mixture to allow the reaction to complete.
-
Quench the reaction if necessary.
-
-
High-Performance Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Aqueous buffer (e.g., sodium acetate buffer).
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A gradient elution is typically employed to separate the derivatized analyte from excess reagent and other sample components.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
-
UV Detection:
-
The wavelength is set to the maximum absorbance of the specific derivatizing agent used.
-
Conclusion: Selecting the Right Tool for the Job
The optimal analytical method for this compound detection is dictated by the specific research question and available resources.
-
LC-MS/MS is the method of choice for high-sensitivity, high-throughput quantitative studies in complex biological matrices, offering unparalleled specificity and often negating the need for derivatization.
-
GC-MS provides a robust and sensitive alternative, particularly when automated sample preparation and derivatization are available. It is a well-established technique with excellent chromatographic resolution.[1]
-
HPLC-UV is a cost-effective and widely accessible option suitable for applications where lower sensitivity is acceptable and for simpler sample matrices. The requirement for derivatization adds a layer of complexity to the workflow.
By carefully considering the performance characteristics and experimental demands of each technique, researchers can confidently select the most appropriate method to achieve their analytical goals in the study of this compound.
References
N-Ethylglycine vs. Native Glycine: A Comparative Guide on Protein Stability
For researchers, scientists, and drug development professionals, understanding the nuanced effects of amino acid modifications on protein stability is paramount. This guide provides an objective comparison of how N-Ethylglycine, a synthetic amino acid, and native glycine influence protein stability. While direct incorporation studies of this compound are limited, this guide draws upon experimental data from closely related N-alkylated glycine derivatives, particularly N-methylated glycines, to provide insights into the potential effects of N-ethylation.
Introduction to N-Alkylated Glycines and Protein Stability
Glycine, the simplest amino acid, provides conformational flexibility to the polypeptide chain. Modifying the backbone amide nitrogen through N-alkylation, such as in this compound or the more studied N-methylglycine (sarcosine), introduces a substituent that can significantly alter a protein's structural and thermodynamic properties. These modifications can impact hydrogen bonding capabilities, steric interactions, and the overall conformational landscape of a protein, thereby influencing its stability.[1][2]
One key area where the effects of N-alkylated glycines have been quantified is in their role as osmolytes—small molecules that protect proteins from denaturation under stress. A systematic study on hen egg white lysozyme provides valuable data on how N-methylation of glycine affects thermal stability when these molecules are present in solution.[1]
Quantitative Data on Protein Stability
The following table summarizes the experimental data on the thermal stability of hen egg white lysozyme in the presence of glycine and its N-methylated derivatives. The melting temperature (Tm), a key indicator of protein stability, was determined using Differential Scanning Calorimetry (DSC). A higher Tm indicates greater thermal stability.
Table 1: Effect of Glycine and N-Methylated Glycines on the Melting Temperature (Tm) of Lysozyme [1]
| Compound | Degree of N-methylation | Melting Temperature (Tm) in 1M Solution (°C) | Change in Tm (ΔTm) compared to water (°C) |
| Water (Reference) | - | 71.5 | 0.0 |
| Glycine | 0 | 76.5 | +5.0 |
| N-Methylglycine (Sarcosine) | 1 | 77.5 | +6.0 |
| N,N-Dimethylglycine | 2 | 77.0 | +5.5 |
| N,N,N-Trimethylglycine (Betaine) | 3 | 76.0 | +4.5 |
Data extracted from a study on the effects of osmolytes on lysozyme stability.[1]
The data indicates that while glycine itself is a protein stabilizer, N-methylation can further enhance this effect, with N-methylglycine (sarcosine) showing the most significant increase in the melting temperature of lysozyme in this study.[1] This suggests that the presence of a small alkyl group on the nitrogen atom can favorably influence the protein's hydration shell and interactions, leading to enhanced thermal stability.
Experimental Protocols
The following are detailed methodologies for the key experiments typically used to assess protein stability, based on established biophysical techniques.
1. Differential Scanning Calorimetry (DSC)
DSC is a powerful technique used to measure the heat changes that occur in a biomolecule as its temperature is increased, allowing for the determination of its thermal stability.[3]
-
Protein Sample Preparation: The protein of interest (e.g., lysozyme) is dialyzed against a specific buffer (e.g., 50 mM glycine buffer, pH 2.0) to ensure a consistent chemical environment. The protein concentration is accurately determined, typically in the range of 1-2 mg/mL. For comparative studies, solutions of glycine or N-alkylated glycines at a defined concentration (e.g., 1M) are prepared in the same buffer.
-
Instrumentation and Measurement: A differential scanning calorimeter is used. The sample cell is filled with the protein solution containing the compound of interest (e.g., this compound), and the reference cell is filled with the corresponding buffer solution containing the same compound. The samples are typically scanned over a temperature range (e.g., 20°C to 100°C) at a constant scan rate (e.g., 1°C/min).
-
Data Analysis: The resulting thermogram plots heat capacity (Cp) versus temperature. The peak of the unfolding transition corresponds to the melting temperature (Tm). The area under the peak can be used to calculate the calorimetric enthalpy of unfolding (ΔHcal).
2. Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a widely used method to assess the secondary and tertiary structure of proteins and to monitor conformational changes upon heating.[4]
-
Sample Preparation: Protein samples are prepared in a suitable buffer that is transparent in the far-UV region (e.g., phosphate buffer). Protein concentrations are typically lower than for DSC, in the range of 0.1-0.5 mg/mL.[4]
-
Wavelength Selection: For monitoring changes in secondary structure, a wavelength where the CD signal change is maximal upon unfolding is chosen, often 222 nm for α-helical proteins.[4]
-
Thermal Denaturation: The sample is placed in a thermostatted cuvette in the CD spectrometer. The temperature is increased in a controlled manner (e.g., 1°C/min), and the CD signal at the chosen wavelength is recorded as a function of temperature.
-
Data Analysis: The resulting data is a sigmoidal curve of the CD signal versus temperature. The midpoint of this transition is the melting temperature (Tm). The data can be fitted to a two-state unfolding model to derive thermodynamic parameters.
Visualizations
To better illustrate the concepts and processes discussed, the following diagrams are provided.
Caption: Workflow for DSC and CD protein stability analysis.
Caption: Glycine vs. This compound structural differences.
Discussion and Conclusion
The substitution of hydrogen with an ethyl group on the backbone nitrogen of glycine introduces several changes that can influence protein stability. The loss of a hydrogen bond donor at the nitrogen atom can be destabilizing if this group is involved in the native hydrogen bonding network. Conversely, the addition of a hydrophobic ethyl group can lead to favorable van der Waals interactions within the protein core or alter the hydration shell in a way that stabilizes the folded state, as suggested by the osmolyte studies with N-methylated glycines.[1]
The conformational flexibility of the polypeptide chain is also affected. While glycine residues often populate regions of the Ramachandran plot that are inaccessible to other amino acids, N-alkylation restricts this flexibility, which can either stabilize a desired conformation or destabilize the native fold, depending on the structural context.
References
- 1. Influence of osmolytes on protein and water structure: a step to understanding the mechanism of protein stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of glycine residues on peptide conformation in membrane environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. protein thermodynamic stability: Topics by Science.gov [science.gov]
- 4. Increased thermal stability of proteins in the presence of amino acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N-Ethylglycine and N-methylglycine (Sarcosine) for Researchers and Drug Development Professionals
An In-depth Analysis of Structural and Functional Differences with Supporting Experimental Data
This guide provides a comprehensive structural and functional comparison of N-Ethylglycine and N-methylglycine, also known as sarcosine. Both are N-alkylated derivatives of the amino acid glycine and have garnered significant interest in the scientific community for their roles in neurotransmission and potential therapeutic applications. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of associated pathways and workflows to aid researchers, scientists, and drug development professionals in their understanding and utilization of these compounds.
Structural and Physicochemical Properties
N-methylglycine (sarcosine) and this compound are structurally similar, differing only by the substitution of a methyl versus an ethyl group on the nitrogen atom of glycine. This seemingly minor structural difference can influence their physicochemical properties and biological activity.
| Property | N-methylglycine (Sarcosine) | This compound |
| Synonyms | Sarcosine, Methylglycine | Ethylglycine |
| Chemical Formula | C₃H₇NO₂ | C₄H₉NO₂ |
| Molecular Weight | 89.09 g/mol | 103.12 g/mol |
| Structure | CH₃NHCH₂COOH | CH₃CH₂NHCH₂COOH |
| CAS Number | 107-97-1 | 627-01-0 |
| Appearance | White crystalline powder | White to almost white powder |
| Melting Point | 208-212 °C (decomposes) | 182-186 °C |
| Water Solubility | High | Soluble |
Functional Comparison: Glycine Transporter Type 1 (GlyT1) Inhibition
Both N-methylglycine and this compound are known to interact with the glycine transporter type 1 (GlyT1), a key protein responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, these compounds can increase extracellular glycine concentrations, thereby potentiating N-methyl-D-aspartate (NMDA) receptor function, as glycine is an essential co-agonist for this receptor.
While direct comparative studies providing IC50 values from the same experimental setup are limited, available data from different studies are presented below. It is important to consider the different assay conditions when comparing these values.
| Compound | GlyT1 Inhibition (IC50) | Assay Type | Reference |
| N-methylglycine (Sarcosine) | 190 µM | [³H]NFPS displacement binding assay in rat forebrain membranes | [1] |
| This compound | Not explicitly quantified, but identified as a selective substrate for GlyT1. | Electrophysiological recordings in Xenopus laevis oocytes expressing mouse GlyT1. | [2] |
A study by Werdehausen et al. (2015) demonstrated that this compound acts as an artificial substrate for GlyT1 but has no effect on GlyT2 function. This selectivity is crucial for targeted therapeutic interventions.[2] Another study indicated that GlyT1 can transport both sarcosine and, to a lesser extent, this compound.[3]
Mechanism of GlyT1 Inhibition.
Functional Comparison: NMDA Receptor Co-agonist Activity
In addition to its role as a GlyT1 inhibitor, sarcosine has been shown to act as a direct co-agonist at the glycine binding site of the NMDA receptor.[4][5] This dual mechanism of action contributes to its ability to enhance NMDA receptor function. The activity of this compound at the NMDA receptor is less characterized, with one study suggesting it does not have ancillary activity at NMDA receptors.[2]
| Compound | NMDA Receptor Co-agonist Activity (EC50) | Assay Type | Reference |
| N-methylglycine (Sarcosine) | 26 µM | Whole-cell patch-clamp recordings from cultured embryonic mouse hippocampal neurons. | [4] |
| This compound | No significant agonist or antagonist activity reported. | Electrophysiological recordings in Xenopus laevis oocytes. | [2] |
The study by Zhang et al. (2009) demonstrated that sarcosine is a co-agonist at the NMDA receptor, although it is less potent than glycine.[4]
NMDA Receptor Co-agonist Activity.
Experimental Protocols
[³H]Glycine Uptake Assay for GlyT1 Inhibition
This assay is used to determine the inhibitory potency of compounds on the glycine transporter 1.
Experimental Workflow:
Workflow for [³H]Glycine Uptake Assay.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human GlyT1 are cultured in appropriate media and plated in multi-well plates.
-
Assay Buffer: Prepare a buffer containing (in mM): 150 NaCl, 2.5 KCl, 2.5 CaCl₂, 2.5 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.
-
Inhibition Assay:
-
Wash the cells with the assay buffer.
-
Pre-incubate the cells with varying concentrations of the test compound (this compound or sarcosine) for a specified time (e.g., 20 minutes) at room temperature.
-
Initiate glycine uptake by adding a mixture of [³H]glycine and unlabeled glycine to each well.
-
Incubate for a defined period (e.g., 15 minutes) to allow for glycine transport.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
-
Measurement and Analysis:
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific [³H]glycine uptake (IC50) by non-linear regression analysis of the concentration-response curve.
-
Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Activity
This technique is employed to measure ion currents through NMDA receptors in response to agonist application, allowing for the determination of agonist potency (EC50).
Methodology:
-
Cell Preparation: Primary cultures of embryonic mouse hippocampal neurons are prepared and plated on coverslips.
-
Recording Solutions:
-
External solution: Contains (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, and 0.001 strychnine, with pH adjusted to 7.2.
-
Internal (pipette) solution: Contains (in mM): 140 CsCl, 10 HEPES, and 10 BAPTA, with pH adjusted to 7.2.
-
-
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Hold the membrane potential at a negative value (e.g., -60 mV).
-
Apply a saturating concentration of NMDA (e.g., 100 µM) along with varying concentrations of the co-agonist (this compound or sarcosine).
-
Record the resulting inward currents.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA receptor-mediated currents at each co-agonist concentration.
-
Normalize the responses to the maximal response.
-
Fit the concentration-response data to a logistic equation to determine the EC50 value.[4]
-
In Vivo Functional Comparison: Antinociceptive Effects
A study by Werdehausen et al. (2015) compared the antinociceptive effects of this compound and sarcosine in a mouse model of inflammatory pain.
Experimental Data:
| Compound (Dose) | Effect on Mechanical Allodynia | Animal Model | Reference |
| This compound (200 mg/kg, s.c.) | Significant reduction in mechanical hyperalgesia, comparable to sarcosine. | Complete Freund's Adjuvant (CFA)-induced inflammatory pain in mice. | [2] |
| N-methylglycine (Sarcosine) (200 mg/kg, s.c.) | Significant reduction in mechanical hyperalgesia, comparable to this compound. | Complete Freund's Adjuvant (CFA)-induced inflammatory pain in mice. | [2] |
Experimental Protocol: Von Frey Test for Mechanical Allodynia
This behavioral test is used to assess the mechanical sensitivity of rodents.
-
Acclimatization: Place mice in individual Plexiglas chambers on a wire mesh floor and allow them to acclimate for at least 1 hour.
-
Stimulation: Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
-
Response: A positive response is defined as a brisk withdrawal or flinching of the paw upon stimulation.
-
Threshold Determination: The 50% paw withdrawal threshold is determined using the up-down method.
-
Drug Administration: Administer this compound, sarcosine, or vehicle (e.g., saline) via subcutaneous (s.c.) injection.
-
Post-treatment Assessment: Measure the paw withdrawal threshold at various time points after drug administration to determine the time course of the antinociceptive effect.
Conclusion
This compound and N-methylglycine (sarcosine) are closely related structurally but exhibit distinct functional profiles. Sarcosine is well-characterized as both a GlyT1 inhibitor and a direct NMDA receptor co-agonist. In contrast, this compound is a selective substrate for GlyT1 with demonstrated in vivo efficacy in a pain model comparable to sarcosine, but its activity as a direct NMDA receptor agonist appears to be negligible.
The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies. Further head-to-head investigations under identical experimental conditions are warranted to definitively elucidate the relative potencies and efficacies of these two compounds at their respective molecular targets. Such studies will be invaluable for the rational design and development of novel therapeutics targeting the glycinergic system for a range of neurological and psychiatric disorders.
References
- 1. The glycine site on the NMDA receptor: structure-activity relationships and possible therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Binding Determinants for Different Classes of Competitive and Noncompetitive Inhibitors of Glycine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Biomarker Quantification in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of biomarkers is a cornerstone of modern drug development. From preclinical research to clinical trials, reliable biomarker data is essential for assessing drug safety and efficacy, understanding disease mechanisms, and making critical go/no-go decisions. The validation of the analytical methods used to measure these biomarkers is therefore of paramount importance to ensure data integrity and regulatory acceptance.
This guide provides a comparative overview of three widely used analytical platforms for biomarker quantification: Ligand-Binding Assays (LBA), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Polymerase Chain Reaction (qPCR). We will delve into their performance characteristics, provide detailed experimental protocols for their validation, and illustrate key workflows.
Method Comparison: At a Glance
The selection of an appropriate analytical method depends on various factors, including the nature of the biomarker, the required sensitivity and specificity, and the stage of drug development. The "fit-for-purpose" approach is a guiding principle, where the extent of assay validation is tailored to the intended use of the biomarker data.[1]
| Feature | Ligand-Binding Assays (LBA) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantitative PCR (qPCR) |
| Principle | Based on the specific binding of a ligand (e.g., antibody) to the biomarker. | Separates molecules based on their physicochemical properties followed by mass-to-charge ratio detection.[2] | Amplifies and quantifies specific nucleic acid sequences. |
| Common Analytes | Proteins, peptides, antibodies. | Small molecules, peptides, proteins, lipids, metabolites.[2] | DNA, RNA (mRNA, miRNA). |
| Strengths | High sensitivity, high throughput, well-established for large molecules.[3] | High specificity and selectivity, ability to multiplex, faster assay development.[4] | Extremely high sensitivity, high specificity for nucleic acids. |
| Limitations | Susceptible to matrix effects and cross-reactivity, non-linear calibration curves.[5] | Lower throughput for complex sample preparation, potential for matrix effects (ion suppression/enhancement).[6][7] | Indirect measurement of protein biomarkers, requires reverse transcription for RNA, susceptible to inhibition.[8] |
| Typical Accuracy | Within ±20-25% of the nominal concentration.[6] | Within ±15-20% of the nominal concentration.[6] | -50% to +100% relative error for interpolated copies.[9] |
| Typical Precision (%CV) | ≤20-25% (≤30% at LLOQ/ULOQ).[6] | ≤15% (≤20% at LLOQ).[6] | ≤30% for QCs (≤50% at LLOQ/ULOQ).[9] |
Experimental Protocols for Method Validation
The validation of an analytical method is a formal process that confirms the assay's performance characteristics are suitable for its intended purpose. Key validation parameters include accuracy, precision, sensitivity, specificity, linearity, range, and stability.
Ligand-Binding Assay (LBA) Validation Protocol
LBAs, such as ELISA, are a common choice for protein biomarker quantification.
1. Reagent Qualification:
-
Characterize critical reagents (e.g., antibodies, coated plates) to ensure consistency.
2. Calibration Curve (Standard Curve):
-
Prepare a series of calibrators by spiking a known concentration of the reference standard into the biological matrix.
-
Analyze the calibrators and plot the response versus concentration.
-
Fit the data using a suitable non-linear regression model (e.g., four- or five-parameter logistic fit).
3. Accuracy and Precision:
-
Prepare Quality Control (QC) samples at a minimum of three concentrations (low, medium, and high) within the standard curve range.
-
Analyze multiple replicates of the QC samples in at least three independent runs.
-
Calculate the intra- and inter-assay accuracy (% bias) and precision (% CV). Acceptance criteria are typically within ±20-25% for accuracy and ≤20-25% for precision.[6]
4. Sensitivity (Lower Limit of Quantification - LLOQ):
-
Determine the lowest concentration on the standard curve that can be measured with acceptable accuracy and precision (typically within ±25% and ≤25%, respectively).[6]
5. Specificity and Selectivity:
-
Assess the ability of the assay to differentiate the analyte from structurally similar molecules (specificity).
-
Evaluate the impact of the biological matrix from different individuals on the assay performance (selectivity).
6. Stability:
-
Evaluate the stability of the biomarker in the biological matrix under various storage conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage).
Liquid Chromatography-Mass Spectrometry (LC-MS) Validation Protocol
LC-MS offers high specificity, making it a powerful tool for biomarker quantification.
1. System Suitability:
-
Inject a standard solution to ensure the LC-MS system is performing optimally before each run.
2. Calibration Curve:
-
Prepare a calibration curve by spiking the analyte and a stable isotope-labeled internal standard (SIL-IS) into the matrix.
-
Analyze the standards and plot the peak area ratio (analyte/IS) against the concentration.
-
Use a linear regression model for the curve fit.
3. Accuracy and Precision:
-
Prepare and analyze QC samples at low, medium, and high concentrations in multiple runs.
-
Acceptance criteria are generally stricter than for LBAs, with accuracy within ±15-20% and precision ≤15-20%.[6][10]
4. Sensitivity (LLOQ):
-
Determine the lowest quantifiable concentration with acceptable accuracy (±20%) and precision (≤20%).[6]
5. Selectivity and Matrix Effect:
-
Analyze blank matrix from multiple sources to check for interferences at the retention time of the analyte and IS.
-
Assess the ion suppression or enhancement caused by the matrix by comparing the analyte response in neat solution versus in matrix extract.
6. Stability:
-
Assess the stability of the analyte in the matrix under various conditions, including autosampler stability.
Quantitative PCR (qPCR) Validation Protocol
qPCR is the gold standard for quantifying nucleic acid biomarkers.
1. Nucleic Acid Extraction and Quantification:
-
Validate the method for extracting nucleic acids from the biological matrix, assessing recovery and purity.
2. Primer and Probe Specificity:
-
Confirm that the primers and probe amplify only the target sequence through in-silico analysis (e.g., BLAST) and experimental testing (e.g., melt curve analysis for SYBR Green assays).
3. Calibration Curve and PCR Efficiency:
-
Prepare a dilution series of a known template (e.g., plasmid DNA, synthetic oligonucleotide).
-
Run the qPCR assay and plot the quantification cycle (Cq) versus the log of the concentration.
-
The slope of the curve is used to calculate the PCR efficiency, which should ideally be between 90-110%.[11]
4. Accuracy and Precision:
-
Prepare and analyze QC samples at different concentrations in multiple runs.
-
Due to the amplification nature of qPCR, acceptance criteria for precision are wider than for LBA and LC-MS, typically ≤30% CV for QCs.[9] Accuracy is often reported as relative error.[9]
5. Sensitivity (LLOQ and Limit of Detection - LOD):
-
LLOQ is the lowest concentration quantifiable with acceptable accuracy and precision.[12]
-
LOD is the lowest concentration at which the target can be reliably detected (e.g., in 95% of replicates).[12]
6. Stability:
-
Evaluate the stability of the target nucleic acid in the biological matrix under different storage and handling conditions.
Visualizing Workflows and Pathways
Diagrams are essential for visualizing complex processes in biomarker analysis.
Representative Signaling Pathway
References
- 1. d-nb.info [d-nb.info]
- 2. MedicalLab Management Magazine [medlabmag.com]
- 3. youtube.com [youtube.com]
- 4. stmichaelshospital.com [stmichaelshospital.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioagilytix.com [bioagilytix.com]
- 11. tandfonline.com [tandfonline.com]
- 12. nihs.go.jp [nihs.go.jp]
A Comparative Analysis of the Thermal Properties of N-Alkylated Glycine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the thermal properties of various N-alkylated glycine derivatives. Understanding these properties is crucial for applications in drug development, materials science, and biochemistry, where thermal stability can significantly impact a compound's efficacy, shelf-life, and processing. This document summarizes key experimental data on melting points, decomposition temperatures, and heat capacities, and provides detailed experimental protocols for their determination.
Comparative Thermal Data
The thermal behavior of N-alkylated glycine derivatives is significantly influenced by the nature of the N-alkyl substituent and the associated counter-ion. The following tables summarize the melting points and decomposition temperatures for a series of these compounds.
Melting and Decomposition Points of N-Alkylated Glycinium Salts
The data presented below is for the chloride and nitrate salts of various N-alkylated glycine derivatives. These salts exhibit distinct thermal behaviors, with chloride salts generally having higher melting points but decomposing shortly after melting. In contrast, nitrate salts tend to have lower melting points.[1] A notable difference is in the enthalpy of decomposition, where chloride salts decompose endothermically, while nitrate salts undergo exothermic decomposition.[1]
| Compound | Form | Melting Point (°C) | Decomposition Temperature (°C) |
| N-Ethylglycinium Chloride (H₂EtGlyCl) | Chloride Salt | 164.7 | 175 |
| N-(n-Propyl)glycinium Chloride (H₂(n-PrGly)Cl) | Chloride Salt | 197.4 | Not specified |
| N-(i-Propyl)glycinium Chloride (H₂(i-PrGly)Cl) | Chloride Salt | 183.1 | Not specified |
| N-Ethylglycinium Nitrate (H₂EtGlyNO₃) | Nitrate Salt | 143.5 | Not specified |
| N-(n-Propyl)glycinium Nitrate (H₂(n-PrGly)NO₃) | Nitrate Salt | 111.6 | Not specified |
| N-(i-Propyl)glycinium Nitrate (H₂(i-PrGly)NO₃) | Nitrate Salt | Decomposed before melting | Not specified |
Data sourced from Vušak et al. (2023).[1]
Melting Points of N-Alkylated Glycine Hydrochloride Salts
The following table provides the melting points for a broader range of N-alkylated glycine derivatives in their hydrochloride salt form. This series allows for a clearer observation of the impact of increasing alkyl chain length on the melting point.
| Compound | Melting Point (°C) |
| N-Propylglycine HCl | Not specified |
| N-Butylglycine HCl | 133 |
| N-sec-Butylglycine HCl | Not specified |
| N-tert-Butylglycine HCl | 133 |
| N-Pentylglycine HCl | Not specified |
| N-Isopentylglycine HCl | Not specified |
| N-tert-Pentylglycine HCl | 203 |
| N-Hexylglycine HCl | Not specified |
| N-Octylglycine HCl | Not specified |
Data sourced from Ghorbani-Vaghei et al. (2023).
Heat Capacity Data
| Compound | Heat Capacity (Cp) (J/mol·K) | Temperature (K) |
| N-Methylglycine (Sarcosine) | 128.9 | 298.15 |
Data sourced from the NIST WebBook.[1]
Further research is required to determine the heat capacities of N-alkylated glycine derivatives with longer alkyl chains to fully understand the structure-property relationships.
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the thermal properties of N-alkylated glycine derivatives.
Synthesis of N-Alkylglycinium Chlorides
A common method for the synthesis of N-alkylglycinium chlorides is through the aminolysis of chloroacetic acid with the corresponding alkylamine.[1]
Procedure:
-
Chloroacetic acid is slowly added to an excess of a concentrated aqueous solution of the respective alkylamine (e.g., ethylamine, n-propylamine, isopropylamine). This reaction is exothermic and should be conducted in a fume hood.
-
The reaction flask is covered and left to stand at room temperature for 48 hours.
-
The reaction mixture is then concentrated by heating to approximately 100 °C until the final volume is about 20 mL.
-
The concentrated solution is allowed to cool, and the N-alkylglycinium chloride crystals are obtained through slow evaporation.
Synthesis of N-Alkylglycinium Nitrates
N-alkylglycinium nitrate salts can be prepared from the corresponding chloride salts via an ion exchange reaction.[1]
Procedure:
-
The N-alkylglycinium chloride (e.g., N-ethylglycinium chloride) is dissolved in water.
-
A stoichiometric amount of silver nitrate, also dissolved in water and acidified with a few drops of nitric acid, is added to the solution.
-
The resulting precipitate of silver chloride is removed by filtration.
-
The filtrate, containing the N-alkylglycinium nitrate, is slowly evaporated at room temperature to yield colorless single crystals.
Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
The thermal stability and phase transitions of the N-alkylated glycine derivatives are investigated using TGA and DSC.
Instrumentation: A Mettler-Toledo TGA/DSC3+ instrument or equivalent is used for the analysis.[1]
TGA Protocol:
-
Approximately 10 mg of the sample is placed in a standard 70 µL alumina crucible.
-
The sample is heated from 25 °C to 600 °C at a constant heating rate of 10 °C/min.
-
The analysis is performed under a continuous nitrogen flow of 50 mL/min to provide an inert atmosphere.
-
The mass loss of the sample as a function of temperature is recorded to determine the decomposition temperature.
DSC Protocol:
-
Approximately 5-10 mg of the sample is hermetically sealed in an aluminum pan. For volatile samples, vented pans may be used.
-
An empty, hermetically sealed aluminum pan is used as a reference.
-
The sample and reference are heated at a constant rate, typically 10 °C/min, over a desired temperature range.
-
The differential heat flow between the sample and the reference is measured as a function of temperature.
-
The onset temperature of the endothermic peak in the DSC thermogram is used to determine the melting point.
Visualizations
General Structure of N-Alkylated Glycine Derivatives
The following diagram illustrates the fundamental chemical structure of N-alkylated glycine derivatives, highlighting the variable alkyl group (R) attached to the nitrogen atom.
References
A Comparative Guide to N-to-C and C-to-N Peptide Synthesis for N-Ethylglycine Incorporation
For researchers, scientists, and drug development professionals, the strategic choice of peptide synthesis direction—from the N-terminus to the C-terminus (N-to-C) or the conventional C-terminus to the N-terminus (C-to-N)—is critical, especially when incorporating challenging residues like N-Ethylglycine. This guide provides an objective comparison of these two methodologies, supported by available data and detailed experimental protocols, to aid in selecting the optimal strategy for synthesizing peptides containing this N-alkylated amino acid.
The incorporation of N-substituted amino acids such as this compound presents unique challenges in peptide synthesis, primarily due to steric hindrance at the secondary amine, which can lead to lower coupling efficiencies and increased risk of side reactions. The choice between N-to-C and C-to-N synthesis further influences the outcomes of incorporating these monomers.
Performance Comparison: N-to-C vs. C-to-N Synthesis for this compound
While direct, side-by-side quantitative comparisons for this compound are not extensively documented in publicly available literature, we can extrapolate from the known principles of each synthesis direction and data on similar sterically hindered and N-alkylated amino acids to provide a comparative overview.
| Performance Metric | N-to-C Synthesis | C-to-N Synthesis | Key Considerations |
| Overall Yield | Potentially lower due to challenges in activating the carboxyl group of a growing peptide chain, which is more prone to racemization.[1][2] | Generally higher and more established, especially for complex sequences.[3] | Yield in both directions is highly dependent on the choice of coupling reagents and reaction conditions. |
| Purity | Can be comparable to C-to-N if racemization is effectively suppressed.[1] | High purity is achievable with optimized protocols and purification methods.[3][4] | Impurities often arise from incomplete coupling or deprotection steps. |
| Coupling Efficiency | Can be challenging due to the steric hindrance of the N-ethyl group and the nature of activating a larger peptide fragment. | Generally more efficient due to the use of activated single amino acid monomers. The "submonomer" method for peptoids (which include this compound) is a well-established C-to-N approach with high coupling yields.[5][6] | Specialized, highly reactive coupling reagents are often required for efficient incorporation of N-alkylated amino acids in both directions.[7][8][9] |
| Racemization Risk | Significantly higher, as the C-terminal amino acid of the growing peptide chain is activated at each step, making it susceptible to epimerization.[1][2][10] | Significantly lower, as the N-protected amino acid being added is activated, and urethane-based protecting groups (like Fmoc) effectively suppress racemization.[1] | Racemization is a major drawback of the N-to-C approach. |
| Atom Economy | Potentially higher, as it can be designed to minimize the use of protecting groups.[11][12] | Lower due to the repetitive use of N-terminal protecting groups and excess reagents.[1][12] | N-to-C synthesis is considered a "greener" alternative in this regard. |
Experimental Protocols
Detailed experimental protocols for the incorporation of this compound via both N-to-C and C-to-N solid-phase peptide synthesis (SPPS) are provided below.
Protocol 1: C-to-N "Submonomer" Synthesis for this compound Incorporation
This method is the standard and most robust approach for synthesizing peptoids, which are polymers of N-substituted glycines.[5][6]
Materials:
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
4-methylpiperidine
-
Bromoacetic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethylamine (as the "submonomer" for this compound)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 30 minutes.
-
Fmoc Deprotection (of the linker): Treat the resin with 20% 4-methylpiperidine in DMF (v/v) for 2 minutes, drain, and then repeat with a fresh solution for 12 minutes to deprotect the resin's terminal amine.
-
Washing: Wash the resin thoroughly with DMF.
-
Acylation Step:
-
Prepare a solution of bromoacetic acid and DIC in DMF.
-
Add this solution to the resin and agitate for the recommended time (typically 30-60 minutes) to form the bromoacetylated resin.
-
Wash the resin with DMF.
-
-
Displacement Step (this compound Incorporation):
-
Prepare a solution of ethylamine in DMF.
-
Add the ethylamine solution to the resin and agitate for the recommended time (typically 1-2 hours) to displace the bromine and form the this compound residue.
-
Wash the resin with DMF.
-
-
Chain Elongation: Repeat steps 4 and 5 for each subsequent this compound or other peptoid monomer to be added to the sequence.
-
Final Cleavage and Deprotection:
-
Wash the final peptoid-resin with DCM and dry it.
-
Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptoid from the resin and remove any side-chain protecting groups.
-
Precipitate the crude peptoid in cold diethyl ether, centrifuge, and lyophilize.
-
-
Purification: Purify the crude peptoid using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: N-to-C Solid-Phase Synthesis for this compound Incorporation
This approach is less common due to the high risk of racemization but offers potential advantages in atom economy.[1][11] This protocol is a generalized representation and requires careful optimization.
Materials:
-
Pre-loaded resin with the C-terminal amino acid (e.g., H-Gly-2-chlorotrityl resin)
-
N-terminally protected dipeptide with C-terminal this compound (e.g., Fmoc-Ala-NEtGly-OH)
-
Coupling reagents with low racemization potential (e.g., COMU, PyBOP)[7][8]
-
Base (e.g., N,N-diisopropylethylamine - DIPEA)
-
DMF, DCM
-
Piperidine (for Fmoc removal)
-
TFA cleavage cocktail
Procedure:
-
Resin Swelling: Swell the pre-loaded resin in DMF.
-
N-terminal Deprotection: If the resin is N-terminally protected, deprotect it (e.g., with piperidine for Fmoc).
-
Washing: Wash the resin thoroughly with DMF.
-
Peptide Coupling (this compound Incorporation):
-
Activate the carboxyl group of the N-protected peptide containing C-terminal this compound (Fmoc-Ala-NEtGly-OH) using a suitable coupling reagent and base in DMF.
-
Add the activated peptide solution to the resin and agitate for an extended period, monitoring the reaction for completion.
-
Wash the resin with DMF.
-
-
Chain Elongation:
-
Deprotect the N-terminus of the newly coupled peptide on the resin.
-
Repeat the coupling step with the next N-protected peptide fragment.
-
-
Final Cleavage and Deprotection: Proceed as described in the C-to-N protocol.
-
Purification and Analysis: Purify the crude peptide by RP-HPLC and carefully analyze for diastereomeric impurities resulting from racemization.
Visualizing the Synthesis Workflows
To better illustrate the two synthesis strategies, the following diagrams outline the key steps in each process.
References
- 1. N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. bpm-wiki.cnsi.ucsb.edu [bpm-wiki.cnsi.ucsb.edu]
- 6. A Field Guide to Optimizing Peptoid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 9. thieme.de [thieme.de]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 11. Practical N-to-C peptide synthesis with minimal protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
Prudent Disposal of N-Ethylglycine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step approach to the safe disposal of N-Ethylglycine, ensuring compliance and minimizing risk.
Hazard Profile and Safety Considerations
This compound presents a variable hazard profile based on available Safety Data Sheets (SDS). One classification identifies it as harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation[1][2]. Another source, however, does not classify it as a hazardous substance[3]. Given this discrepancy, it is imperative to handle this compound with caution, assuming the more stringent hazard classification to ensure a high margin of safety.
Standard handling precautions for this compound include avoiding contact with skin and eyes, preventing dust formation, and ensuring adequate ventilation during use[1][3][4][5].
Quantitative Data on Disposal
| Parameter | Guideline | Source |
| Hazard Classification | Varies; treat as harmful, skin/eye irritant | [1][2][3] |
| Environmental Hazards | Not considered PBT or vPvB | [3] |
| Sewer Disposal | Not explicitly recommended; avoid release into drains | [5][6] |
| Landfill Disposal | Only for decontaminated containers and non-hazardous waste | General Guidance |
| Incineration | Preferred method for chemical waste | General Guidance |
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
Experimental Protocols for Waste Neutralization (General Guidance)
Specific, validated protocols for the neutralization of this compound are not detailed in the available literature. However, a general approach for the neutralization of acidic or basic waste streams can be adapted. As this compound is an amino acid, it possesses both acidic and basic functional groups. Its pH in a 2% aqueous solution is approximately 6.3[4]. If the waste stream is significantly acidic or basic due to other components, neutralization is a key step.
General Neutralization Protocol:
-
Characterization: Determine the pH of the this compound waste solution using a calibrated pH meter.
-
Containment: Perform the neutralization in a designated and well-ventilated area, preferably within a fume hood. Ensure secondary containment is in place to manage potential spills.
-
Neutralizing Agent Selection:
-
For acidic solutions (pH < 6), slowly add a dilute base such as sodium bicarbonate or 1M sodium hydroxide.
-
For basic solutions (pH > 8), slowly add a dilute acid such as 1M hydrochloric acid.
-
-
Procedure:
-
With constant stirring, add the neutralizing agent dropwise to the waste solution.
-
Monitor the pH of the solution continuously.
-
Control the rate of addition to prevent excessive heat generation or gas evolution.
-
-
Endpoint: The target pH for neutralization is typically between 6.0 and 8.0.
-
Disposal of Neutralized Solution: Consult your institution's EHS guidelines. Even after neutralization, the solution may contain other substances that prohibit sewer disposal. If in doubt, treat it as chemical waste.
Step-by-Step Disposal Procedures
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Waste Segregation:
-
Do not mix this compound waste with other incompatible waste streams.
-
If this compound is mixed with other hazardous chemicals, the disposal protocol for the most hazardous component of the mixture must be followed.
-
-
Solid Waste Disposal:
-
Collect solid this compound waste in a clearly labeled, sealed container.
-
The label should include the chemical name ("this compound") and any relevant hazard warnings.
-
Store the container in a designated hazardous waste accumulation area.
-
-
Liquid Waste Disposal:
-
Collect aqueous solutions of this compound in a labeled, leak-proof container.
-
Avoid disposing of this compound solutions down the drain unless explicitly permitted by your institution's EHS department and local regulations[5][6].
-
If a neutralization protocol is approved and performed, verify that the final solution meets all institutional criteria for sewer disposal.
-
-
Empty Container Disposal:
-
Thoroughly rinse empty containers that held this compound with a suitable solvent (e.g., water).
-
The rinsate should be collected and disposed of as liquid chemical waste.
-
Once decontaminated, the container can typically be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.
-
-
Consultation and Final Disposal:
-
Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on this compound disposal.
-
Arrange for the collection of the labeled waste containers by a licensed hazardous waste disposal company.
-
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.
References
Safeguarding Your Research: A Comprehensive Guide to Handling N-Ethylglycine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of N-Ethylglycine, including detailed personal protective equipment (PPE) protocols, operational procedures, and disposal plans. By adhering to these guidelines, you can minimize risks and maintain a secure workspace.
This compound is a chemical compound that requires careful handling due to its potential hazards. Safety Data Sheets (SDS) indicate that this compound can be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, the use of appropriate personal protective equipment (PPE) is mandatory.
Personal Protective Equipment (PPE) for this compound
The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios. It is crucial to always wear the appropriate protection to prevent exposure.
| Scenario | Required Personal Protective Equipment |
| Routine Laboratory Work | Eye Protection: Chemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Hand Protection: Wear appropriate protective gloves (e.g., nitrile, neoprene) to prevent skin exposure.[3] | |
| Body Protection: A standard laboratory coat should be worn. | |
| Respiratory Protection: Not typically required under normal use conditions with adequate ventilation.[2] However, if dust is generated, a dust respirator should be used. | |
| Weighing and Preparing Solutions | Eye Protection: Chemical safety goggles are required. |
| Hand Protection: Chemical-resistant gloves are mandatory. | |
| Body Protection: A lab coat is required. | |
| Respiratory Protection: Use a dust mask or work in a ventilated hood to avoid inhaling dust particles. | |
| Spill Cleanup | Eye Protection: Chemical safety goggles and a face shield. |
| Hand Protection: Heavy-duty, chemical-resistant gloves. | |
| Body Protection: Chemical-resistant apron or coveralls over a lab coat. | |
| Respiratory Protection: A respirator with an appropriate cartridge for organic vapors and particulates is recommended, especially for large spills or in poorly ventilated areas. | |
| Emergency Situations (e.g., large spill, fire) | Eye Protection: Full-face respirator with appropriate cartridges. |
| Hand Protection: Heavy-duty, chemical-resistant gloves. | |
| Body Protection: Full chemical-resistant suit. | |
| Respiratory Protection: Self-contained breathing apparatus (SCBA) should be used in case of fire.[2] |
Operational and Disposal Plans
Proper handling and disposal of this compound are critical to ensure the safety of laboratory personnel and the environment. The following procedural guidance outlines the step-by-step process for working with and disposing of this compound.
Safe Handling Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: A flowchart outlining the key steps for the safe handling of this compound from preparation to post-handling procedures.
Step-by-Step Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
| Step | Procedure |
| 1. Waste Segregation | Segregate this compound waste from other laboratory waste streams. This includes unused product, contaminated materials (e.g., gloves, paper towels), and empty containers. |
| 2. Waste Collection | Collect this compound waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical. |
| 3. Labeling | Clearly label the waste container with "Hazardous Waste," the name "this compound," and any other required hazard information. |
| 4. Storage | Store the waste container in a designated hazardous waste accumulation area that is secure and away from incompatible materials. |
| 5. Disposal | Dispose of the contents and container in accordance with local, state, and federal regulations.[1] This typically involves arranging for pickup by a licensed hazardous waste disposal company. Do not dispose of this compound down the drain. |
| 6. Empty Containers | Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed containers can then be disposed of as regular lab waste, if permitted by local regulations. |
Emergency Response Protocol
In the event of accidental exposure or a significant spill, a swift and appropriate response is essential to mitigate harm.
Emergency Response for this compound Exposure or Spill
The following diagram outlines the immediate actions to be taken in an emergency involving this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
